Anti-CRTAM/CD355 Antibody
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H64N12O12S2 |
|---|---|
Molecular Weight |
933.1 g/mol |
IUPAC Name |
(6S,9S,12S,15R,20R,23S,26S,29S)-15-amino-6-[(2S)-butan-2-yl]-12-[3-(diaminomethylideneamino)propyl]-9-[(1R)-1-hydroxyethyl]-26-(hydroxymethyl)-2,5,8,11,14,22,25,28-octaoxo-23-propan-2-yl-17,18-dithia-1,4,7,10,13,21,24,27-octazabicyclo[27.3.0]dotriacontane-20-carboxylic acid |
InChI |
InChI=1S/C37H64N12O12S2/c1-6-18(4)27-33(57)42-13-25(52)49-12-8-10-24(49)32(56)44-22(14-50)31(55)46-26(17(2)3)34(58)45-23(36(60)61)16-63-62-15-20(38)29(53)43-21(9-7-11-41-37(39)40)30(54)48-28(19(5)51)35(59)47-27/h17-24,26-28,50-51H,6-16,38H2,1-5H3,(H,42,57)(H,43,53)(H,44,56)(H,45,58)(H,46,55)(H,47,59)(H,48,54)(H,60,61)(H4,39,40,41)/t18-,19+,20-,21-,22-,23-,24-,26-,27-,28-/m0/s1 |
InChI Key |
NVZFEKOKXWXBNJ-KPFCNXGFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CCCN=C(N)N)N)C(=O)O)C(C)C)CO |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CCCN=C(N)N)N)C(=O)O)C(C)C)CO |
Origin of Product |
United States |
Foundational & Exploratory
H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH structure elucidation
An In-depth Technical Guide to the Structure Elucidation of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the complete structure elucidation of the cyclic nonapeptide H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH. This peptide, featuring a disulfide bridge, shares sequence homology with known transferrin receptor (TfR) binding motifs, suggesting its potential as a targeting ligand for drug delivery systems. This document details the experimental protocols for solid-phase synthesis, mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and Edman degradation for primary, secondary, and tertiary structure determination. All quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.
Physicochemical Properties
The fundamental physicochemical properties of the peptide are crucial for its synthesis, purification, and analytical characterization. The theoretical values for H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH are summarized below.
| Property | Value |
| Molecular Formula | C₃₈H₆₅N₁₁O₁₁S₂ |
| Average Molecular Weight | 932.12 g/mol |
| Monoisotopic Molecular Weight | 931.4355 g/mol |
| Theoretical Isoelectric Point (pI) | 8.65 |
Calculated using online peptide analysis tools.
Experimental Workflow
The comprehensive elucidation of the peptide's structure follows a multi-step experimental workflow. This process begins with the chemical synthesis of the peptide, followed by primary structure confirmation and disulfide bridge verification using mass spectrometry. The three-dimensional structure in solution is then determined using NMR spectroscopy.
Figure 1: Overall experimental workflow for the structure elucidation of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) and Cyclization
The synthesis of the cyclic peptide is achieved through Fmoc-based solid-phase chemistry, followed by on-resin cyclization to form the disulfide bridge.
Protocol:
-
Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Amino Acid Coupling:
-
Sequentially couple the Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Val-OH, Fmoc-Ser(tBu)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Thr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH) to the resin.
-
For each coupling cycle, perform Fmoc deprotection using 20% piperidine in DMF.
-
Activate the amino acid carboxyl group using a coupling agent such as HBTU/DIPEA in DMF.
-
Monitor coupling completion with a Kaiser test.
-
-
On-Resin Cyclization:
-
After the final amino acid coupling and Fmoc deprotection, selectively deprotect the trityl (Trt) groups from the two cysteine residues using a solution of 2% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Induce on-resin oxidation to form the disulfide bridge using a mild oxidizing agent, such as N-chlorosuccinimide (NCS) in DMF.[1]
-
-
Cleavage and Deprotection:
-
Cleave the cyclic peptide from the resin and simultaneously remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[2]
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile and water containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Mass Spectrometry for Primary Structure Verification
Mass spectrometry is employed to confirm the molecular weight of the synthesized peptide and to sequence it using tandem MS (MS/MS).
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in a 50:50 acetonitrile:water solution with 0.1% formic acid to a concentration of approximately 1 pmol/µL.
-
Mass Spectrometry (MS):
-
Acquire a full MS spectrum using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Observe the protonated molecular ion [M+H]⁺ and potentially other charge states (e.g., [M+2H]²⁺).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Isolate the precursor ion of interest (e.g., [M+H]⁺).
-
Fragment the precursor ion using collision-induced dissociation (CID).
-
Acquire the product ion spectrum. For cyclic peptides, fragmentation is more complex than for linear peptides as the ring must first be opened.[2][3] Multiple cleavages are often required to generate characteristic fragment ions.[3]
-
-
Data Analysis:
-
Compare the observed mass of the precursor ion with the theoretical molecular weight.
-
Analyze the MS/MS spectrum to identify b- and y-type fragment ions. Due to the cyclic nature, the fragmentation pattern will be complex, but it can be used to confirm the amino acid composition and sequence.
-
Quantitative Data: Theoretical Fragment Ions
The following table lists the theoretical monoisotopic masses of the b- and y-ions for the linearized peptide sequence (C-R-T-I-G-P-S-V-C) for MS/MS analysis.
| # | Amino Acid | b-ion (m/z) | y-ion (m/z) |
| 1 | Cys | 104.03 | 932.44 |
| 2 | Arg | 260.13 | 829.41 |
| 3 | Thr | 361.18 | 673.31 |
| 4 | Ile | 474.26 | 572.26 |
| 5 | Gly | 531.28 | 459.18 |
| 6 | Pro | 628.34 | 402.16 |
| 7 | Ser | 715.37 | 305.10 |
| 8 | Val | 814.44 | 218.07 |
| 9 | Cys | 917.47 | 119.04 |
2D NMR Spectroscopy for 3D Structure Elucidation
Two-dimensional NMR spectroscopy is the primary method for determining the high-resolution three-dimensional structure of the peptide in solution.
Protocol:
-
Sample Preparation:
-
Dissolve 1-2 mg of the purified peptide in 500 µL of a 90% H₂O / 10% D₂O buffer (e.g., 20 mM phosphate buffer, pH 6.0). The D₂O is for the field-frequency lock.
-
The peptide concentration should be in the range of 0.5-1.0 mM.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of ~80 ms to identify the spin systems of the individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of ~200-300 ms to identify through-space correlations between protons that are close in space (< 5 Å). This is the key experiment for determining the global fold.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N labeling is used, an HSQC spectrum provides a fingerprint of the peptide, with one peak for each N-H bond.
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Use the TOCSY and NOESY spectra to sequentially assign all proton resonances to their respective amino acids in the peptide sequence.
-
Structural Restraints:
-
Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.
-
Measure ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints for the peptide backbone.
-
-
-
Structure Calculation:
-
Use the distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).
-
Generate an ensemble of low-energy structures that are consistent with the NMR data.
-
Refine the structures using molecular dynamics simulations in a simulated water environment.
-
Quantitative Data: NMR Chemical Shift Table (Template)
| Residue | HN | Hα | Hβ | Other Protons |
| Cys-1 | ||||
| Arg-2 | ||||
| Thr-3 | ||||
| Ile-4 | ||||
| Gly-5 | ||||
| Pro-6 | - | |||
| Ser-7 | ||||
| Val-8 | ||||
| Cys-9 |
Edman Degradation for Sequence Verification
While challenging for cyclic peptides, Edman degradation can be used to confirm the linear amino acid sequence after reductive cleavage of the disulfide bond.
Protocol:
-
Reduction and Alkylation:
-
Dissolve the cyclic peptide in a suitable buffer (e.g., Tris-HCl, pH 8.5).
-
Reduce the disulfide bridge using a reducing agent like dithiothreitol (DTT).
-
Alkylate the resulting free thiol groups with an alkylating agent such as iodoacetamide to prevent re-oxidation.
-
Purify the linearized and alkylated peptide using RP-HPLC.
-
-
Edman Degradation Chemistry:
-
The purified linear peptide is subjected to automated Edman degradation.
-
Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under basic conditions.
-
Cleavage: The derivatized N-terminal amino acid is cleaved off under acidic conditions.
-
Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
-
Analysis:
-
The PTH-amino acid from each cycle is identified by HPLC by comparing its retention time to known standards.
-
The sequence is determined by the order of the identified PTH-amino acids.
-
Biological Context: Transferrin Receptor (TfR) Interaction
The peptide sequence CRTIGPSVC is known to be an iron-mimic that binds to the transferrin receptor (TfR), a key protein for iron uptake into cells, particularly in the brain and in tumor cells where it is often overexpressed. The interaction is not direct but is mediated by apo-transferrin (iron-free transferrin). The peptide induces a conformational change in apo-transferrin, allowing it to bind to the TfR and be internalized.
Figure 2: Proposed signaling pathway for cellular uptake mediated by the peptide via the transferrin receptor.
References
In Silico Modeling of the Cys-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys Peptide: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Peptides represent a rapidly growing class of therapeutics, valued for their high specificity and potency.[1] The nonapeptide Cys-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys, with its terminal cysteine residues, presents a compelling candidate for rational drug design, likely forming a stable cyclic structure through a disulfide bond. This technical guide provides a comprehensive overview of the core in silico methodologies for characterizing this peptide. We will explore a systematic computational workflow, from initial structure prediction to molecular dynamics and target interaction analysis. This document offers detailed experimental protocols for key computational experiments, summarizes quantitative data in structured tables, and provides visual diagrams of workflows and hypothetical signaling pathways to guide researchers in the computational assessment of this and similar peptide scaffolds.
Introduction to the Cys-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys Peptide
The peptide with the primary sequence Cys-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys is a nine-residue polypeptide. The presence of cysteine at both the N- and C-termini strongly suggests the formation of an intramolecular disulfide bond, resulting in a cyclic conformation. Such cyclization is a common strategy in peptide drug development to enhance stability and constrain the peptide into a bioactive conformation.[2] A foundational step in its in silico analysis is the accurate prediction of its three-dimensional structure and physicochemical properties.[1]
Table 1: Predicted Physicochemical Properties of Cys-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys
| Property | Predicted Value | Method/Tool |
| Molecular Formula | C₃₈H₆₅N₁₁O₁₂S₂ | N/A |
| Average Molecular Weight | 952.19 g/mol | PepDraw |
| Theoretical pI | 8.53 | PepDraw |
| Net Charge at pH 7.0 | +1 | PepDraw |
| Grand Average of Hydropathy (GRAVY) | -0.544 | ProtParam |
Overall In Silico Analysis Workflow
The computational investigation of a peptide therapeutic candidate follows a multi-stage process. It begins with defining the peptide's 3D structure, followed by an analysis of its dynamic behavior in a simulated physiological environment. Subsequently, its interaction with a putative biological target is investigated to predict binding affinity and mode. Finally, its broader biological and pharmacokinetic properties are predicted.
Peptide Structure Prediction
Determining the three-dimensional structure from the amino acid sequence is a critical first step.[1] For a short peptide like Cys-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys, de novo prediction methods are highly suitable. These methods predict the structure from the sequence alone, without relying on homologous templates.
Experimental Protocol: De Novo Structure Prediction using PEP-FOLD
-
Access PEP-FOLD: Navigate to the PEP-FOLD web server.
-
Input Sequence: Enter the peptide sequence in FASTA format or as a one-letter code: CRTIGPSVC.
-
Define Disulfide Bond: Specify the formation of a disulfide bond between Cys1 and Cys9. This is a critical constraint for accurate structural modeling.
-
Job Submission: Submit the job for calculation. The server will perform conformational sampling and cluster the resulting models.
-
Model Selection: Analyze the output. The server typically provides several ranked models. The model with the best score (e.g., lowest sOPEP energy) is selected as the most probable conformation.
-
Download Structure: Download the coordinates of the best model in PDB format for subsequent analysis.
Table 2: Representative Data from Structure Prediction
| Model Rank | sOPEP Score (a.u.) | Predicted Secondary Structure |
| 1 | -150.5 | Turn, Coil |
| 2 | -145.2 | Coil, Turn |
| 3 | -142.8 | Coil |
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the peptide at an atomic level, revealing its conformational stability and flexibility in a simulated aqueous environment.[3] This is essential for understanding how the peptide might behave in vivo.
MD Simulation Workflow
Experimental Protocol: MD Simulation using GROMACS
-
Prepare Topology: Use the gmx pdb2gmx command to generate a GROMACS topology for the peptide PDB file. Select a suitable force field (e.g., AMBER99SB-ILDN).
-
Define Simulation Box: Use gmx editconf to create a simulation box (e.g., cubic) around the peptide, ensuring a minimum distance of 1.0 nm between the peptide and the box edges.
-
Solvation: Fill the box with water molecules (e.g., TIP3P water model) using gmx solvate.
-
Add Ions: Add ions using gmx genion to neutralize the system's charge.
-
Energy Minimization: Perform energy minimization using the steepest descent algorithm to remove steric clashes.
-
Equilibration (NVT & NPT):
-
Perform a 100 ps simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.
-
Perform a subsequent 100 ps simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.
-
-
Production MD: Run the production simulation for a desired length of time (e.g., 100 ns) to generate the trajectory for analysis.
-
Analysis: Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and hydrogen bond formation.
Table 3: Representative Data from MD Simulation Analysis
| Metric | Average Value (over 100 ns) | Interpretation |
| RMSD (Backbone) | 0.15 ± 0.05 nm | High structural stability after equilibration. |
| Radius of Gyration (Rg) | 0.82 ± 0.03 nm | The peptide maintains a compact conformation. |
| Intramolecular H-Bonds | 4 ± 1 | Indicates stable internal secondary structure. |
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of the peptide when it interacts with a target protein. Since the biological target of Cys-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys is not defined, we will use a hypothetical target, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a common target in anti-angiogenic therapy.
Experimental Protocol: Peptide-Protein Docking using AutoDock Vina
-
Prepare Receptor: Obtain the crystal structure of VEGFR-2 (e.g., from the Protein Data Bank). Remove water molecules and ligands. Add polar hydrogens and assign charges using AutoDock Tools.
-
Prepare Ligand: Use the equilibrated structure of the peptide from the MD simulation. Define rotatable bonds using AutoDock Tools.
-
Define Binding Site: Identify the binding pocket on VEGFR-2. Define a grid box that encompasses this entire site. For a "blind docking" approach where the site is unknown, the grid box can be set to cover the entire protein surface.
-
Run Docking: Execute AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration files.
-
Analyze Results: Vina will output several binding poses ranked by their binding affinity scores (in kcal/mol). Analyze the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the peptide and VEGFR-2.
Table 4: Representative Data from Molecular Docking
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues on VEGFR-2 |
| 1 | -9.8 | Glu885, Cys919, Asp1046 |
| 2 | -9.5 | Lys868, His1026, Phe1047 |
| 3 | -9.1 | Cys1045, Asp1046, Val899 |
Hypothetical Signaling Pathway Inhibition
Based on our hypothetical docking scenario, the Cys-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys peptide could act as an inhibitor of VEGFR-2. By binding to the receptor, it may prevent the binding of the natural ligand (VEGF-A), thereby inhibiting downstream signaling pathways responsible for angiogenesis.
Conclusion
The in silico workflow detailed in this guide provides a robust framework for the initial characterization and assessment of the Cys-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys peptide as a potential therapeutic agent. Computational modeling plays a pivotal role in accelerating the discovery and design of novel peptide-based drugs by providing atomic-level insights into their structure, dynamics, and interactions. The methodologies and hypothetical results presented here serve as a practical guide for researchers to generate testable hypotheses, prioritize candidates for synthesis, and ultimately de-risk the drug development pipeline, shifting potential failures to the earlier, less costly in silico stages.
References
De Novo Sequencing of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles and methodologies for the de novo sequencing of the cyclic peptide H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH. This peptide, characterized by a disulfide bond between the two cysteine residues, presents a unique challenge for sequencing due to its cyclic nature. This document outlines the experimental protocols, data interpretation strategies, and computational tools necessary for its structural elucidation.
Introduction to De Novo Peptide Sequencing
De novo peptide sequencing is the process of determining the amino acid sequence of a peptide directly from its tandem mass spectrometry (MS/MS) data without relying on a sequence database.[1][2] This approach is essential for the characterization of novel peptides, antibodies, and peptides from organisms with unsequenced genomes. For cyclic peptides, such as the one , de novo sequencing is often the primary method for sequence determination, as database search algorithms are typically designed for linear peptides.[3]
The presence of a disulfide bond in H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH adds a layer of complexity to the sequencing process. Traditional fragmentation techniques like Collision-Induced Dissociation (CID) can produce complex and difficult-to-interpret spectra for cyclic peptides due to the stable disulfide linkage.[4][5] Therefore, specialized fragmentation methods and data analysis strategies are required.
Experimental Design and Methodology
A successful de novo sequencing experiment for a cyclic, disulfide-containing peptide requires careful sample preparation and a multi-faceted mass spectrometry approach.
Sample Preparation
Proper sample preparation is critical to obtain high-quality mass spectra. The sample should be free of salts and detergents that can interfere with ionization.
Protocol for Sample Preparation:
-
Dissolution: Dissolve the peptide in a solvent compatible with mass spectrometry, typically a mixture of water and an organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Purification: If necessary, purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove any impurities.
-
Concentration: Adjust the peptide concentration to an appropriate level for the mass spectrometer being used, typically in the low micromolar to nanomolar range.
Mass Spectrometry Analysis
The core of the de novo sequencing workflow is tandem mass spectrometry (MS/MS). For a cyclic peptide with a disulfide bond, a combination of different fragmentation techniques is recommended to obtain comprehensive sequence information.
Instrumentation:
A high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF instrument, is essential for accurate mass measurements of precursor and fragment ions.
Experimental Workflow:
References
- 1. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 2. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. Circular-dichroic spectra of vasopressin analogues and their cyclic fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electron transfer dissociation coupled to an Orbitrap analyzer may promise a straightforward and accurate sequencing of disulfide-bridged cyclic peptides: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collision Induced Dissociation Products of Disulfide-bonded Peptides: Ions Result from the Cleavage of More than One Bond - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of the CRTIGPSVC Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic peptide CRTIGPSVC has emerged as a promising targeting moiety for the delivery of therapeutic and imaging agents to brain tumors, particularly glioblastoma.[1][2] Its unique mechanism of action, involving an allosteric interaction with the transferrin receptor, allows it to overcome the formidable blood-brain barrier. This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of the CRTIGPSVC peptide. It summarizes the available cytotoxicity data, details relevant experimental protocols for assessing peptide cytotoxicity, and illustrates the peptide's targeting mechanism and a general experimental workflow for cytotoxicity screening.
Introduction to CRTIGPSVC Peptide
The CRTIGPSVC peptide is a disulfide-bridged cyclic peptide identified through in vivo phage display.[3] Its primary function is not as a direct cytotoxic agent but as a targeting ligand. It has been shown to selectively bind to apo-transferrin, inducing a conformational change that mimics the iron-bound state of transferrin.[3][4] This "iron-mimicry" allows the peptide and its conjugated cargo to be recognized and transported across the blood-brain barrier and into tumor cells via the transferrin receptor (TfR), which is often overexpressed in glioblastoma.
Mechanism of Action: Targeting the Transferrin Receptor
The CRTIGPSVC peptide's ability to target brain tumors is mediated by the transferrin (Tf) and transferrin receptor (TfR) protein complex. The peptide interacts with the open form of iron-free apo-transferrin (apo-Tf), causing it to adopt a conformation similar to the iron-bound "closed" form. This complex is then recognized by the transferrin receptor, which is abundant on brain endothelial cells and glioblastoma cells, facilitating its transport across the blood-brain barrier and into the tumor microenvironment.
Caption: Signaling pathway of CRTIGPSVC peptide targeting the transferrin receptor.
Preliminary Cytotoxicity Data
Direct and extensive cytotoxicity data for the unconjugated CRTIGPSVC peptide is limited in the public domain. Most studies focus on its efficacy in delivering a cytotoxic payload. However, one study involving CRTIGPSVC-functionalized nano-emulsions (NEs) provides some insight.
Preliminary cytotoxic tests on a mouse brain cell line (bEnd.3) showed that CRT-PEG2k-NEs resulted in an increased cellular death of 33.05 ± 4.42% compared to the undecorated PEG2k-NEs control. Furthermore, the uptake of these functionalized nano-emulsions was 41.5% higher than the negative control, suggesting that the observed cytotoxicity may be linked to the enhanced cellular uptake mediated by the peptide.
| Formulation | Cell Line | Parameter Measured | Result |
| CRT-PEG2k-NEs vs. PEG2k-NEs | bEnd.3 (mouse brain endothelial cells) | Cellular Death | 33.05 ± 4.42% increase |
| CRT-PEG2k-NEs vs. Negative Control | bEnd.3 (mouse brain endothelial cells) | Cellular Uptake | 41.5 ± 24% increase |
Table 1: Summary of available cytotoxicity-related data for CRTIGPSVC-functionalized nano-emulsions.
It is crucial to note that these results reflect the activity of the entire nano-emulsion formulation and not necessarily the intrinsic cytotoxicity of the peptide alone. A comprehensive preliminary screening would require testing the peptide in isolation across various concentrations and cell lines.
Experimental Protocols for Cytotoxicity Screening
To thoroughly assess the cytotoxic potential of the CRTIGPSVC peptide, a panel of in vitro assays is recommended. These assays measure different cellular parameters to determine cell viability and the mechanism of cell death.
General Experimental Workflow
A typical workflow for in vitro cytotoxicity screening involves cell culture, treatment with the peptide, and subsequent analysis using various assays.
Caption: A general experimental workflow for the in vitro cytotoxicity screening of peptides.
MTT Assay (Cell Viability)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells (e.g., 5 x 10^4 cells per well) in a 96-well plate and incubate to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the CRTIGPSVC peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Lactate Dehydrogenase (LDH) Assay (Cell Membrane Integrity)
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. Its activity in the culture supernatant is proportional to the number of cells with compromised membrane integrity.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.
-
Measurement: Incubate and measure the absorbance according to the manufacturer's instructions.
-
Annexin V/Propidium Iodide (PI) Assay (Apoptosis Detection)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Cell Treatment: Culture and treat cells with the desired peptide concentrations.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Conclusion
The CRTIGPSVC peptide is a highly specific targeting agent with a well-defined mechanism for crossing the blood-brain barrier. While its primary role is in targeted delivery rather than direct cytotoxicity, preliminary data suggests that CRTIGPSVC-functionalized nanoparticles may induce cell death, likely due to enhanced cellular uptake. A comprehensive evaluation of the peptide's intrinsic cytotoxicity is warranted and can be achieved through a systematic application of standard in vitro assays such as MTT, LDH, and Annexin V/PI staining. The protocols and workflows detailed in this guide provide a framework for researchers to conduct a thorough preliminary cytotoxicity screening of the CRTIGPSVC peptide and its derivatives.
References
- 1. Targeted Particle Fools Brain's Guardian to Reach Tumors | MD Anderson Cancer Center [mdanderson.org]
- 2. JCI - Systemic combinatorial peptide selection yields a non-canonical iron-mimicry mechanism for targeting tumors in a mouse model of human glioblastoma [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Systemic combinatorial peptide selection yields a non-canonical iron-mimicry mechanism for targeting tumors in a mouse model of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enigma: A Technical Guide to Identifying the Biological Targets of Novel Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutics has led to a burgeoning interest in cyclic peptides, a class of molecules that bridge the gap between small molecules and large biologics. Their constrained-ring structures offer enhanced stability, target affinity, and specificity, making them promising candidates for modulating challenging biological pathways. However, a critical step in their development is the precise identification of their biological targets. This in-depth technical guide provides a comprehensive overview of the core methodologies employed to unravel the molecular partners of novel cyclic peptides, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in this exciting field.
Overview of Target Identification Strategies
The journey to pinpoint the biological target of a novel cyclic peptide involves a multi-pronged approach, often combining direct biochemical methods with cellular and computational strategies. The primary goal is to identify a direct physical interaction between the cyclic peptide and its cognate protein target and to validate the biological relevance of this interaction. This guide will focus on several key experimental techniques that have proven effective in this endeavor.
Experimental Protocols for Target Identification
A successful target identification campaign relies on the meticulous execution of well-defined experimental protocols. Below are detailed methodologies for key techniques, providing a step-by-step guide for their implementation in the laboratory.
Affinity Chromatography-Based Target Pull-Down
Affinity chromatography is a powerful technique for isolating target proteins from complex biological mixtures based on the specific interaction with an immobilized ligand—in this case, the novel cyclic peptide.
Protocol for Immobilization of Cyclic Peptides on Affinity Resin
The choice of immobilization chemistry depends on the available functional groups on the cyclic peptide.
A. Immobilization of Cyclic Peptides with Carboxyl Groups to Amine-Activated Resin:
-
Resin Activation:
-
Wash 1 mL of amine-activated agarose resin (e.g., AminoLink Plus Coupling Resin) with 10 mL of 1X Phosphate Buffered Saline (PBS), pH 7.2.
-
Centrifuge at 1,000 x g for 1 minute and discard the supernatant. Repeat this wash step twice.
-
-
Carbodiimide Activation of the Cyclic Peptide:
-
Dissolve 1-5 mg of the cyclic peptide in 1 mL of activation buffer (0.1 M MES, 0.5 M NaCl, pH 4.7).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to a final concentration of 10 mg/mL and N-hydroxysuccinimide (NHS) to a final concentration of 10 mg/mL.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
-
Coupling Reaction:
-
Immediately add the activated cyclic peptide solution to the washed amine-activated resin.
-
Incubate the mixture for 2-4 hours at room temperature with gentle end-over-end mixing.
-
-
Blocking of Unreacted Sites:
-
Centrifuge the resin at 1,000 x g for 1 minute and discard the supernatant.
-
Add 1 mL of quenching buffer (1 M Tris-HCl, pH 7.4) and incubate for 1 hour at room temperature to block any unreacted amine groups on the resin.
-
-
Washing:
-
Wash the resin with 10 mL of 1X PBS, followed by 10 mL of a high salt buffer (e.g., 1 M NaCl), and finally with 10 mL of 1X PBS.
-
The resin is now ready for the pull-down experiment.
-
B. Immobilization of Cyclic Peptides with Primary Amines to NHS-Activated Resin:
-
Resin Preparation:
-
Wash 1 mL of NHS-activated Sepharose 4 Fast Flow resin with 10 mL of ice-cold 1 mM HCl.[1]
-
Immediately wash with 10 mL of coupling buffer (0.2 M NaHCO3, 0.5 M NaCl, pH 8.3).
-
-
Coupling Reaction:
-
Dissolve 1-5 mg of the cyclic peptide in 1 mL of coupling buffer.
-
Immediately mix the peptide solution with the washed NHS-activated resin.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
-
Blocking and Washing:
-
Follow the blocking and washing steps as described in section 2.1.A.4 and 2.1.A.5.
-
C. Immobilization of Cyclic Peptides with Thiol Groups to Thiopropyl Sepharose:
-
Resin Preparation:
-
Swell 1 g of Thiopropyl Sepharose 6B in 10 mL of swelling buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 7.5) for 15 minutes.
-
Wash the resin with 10 mL of the same buffer.
-
-
Reduction of the Resin (Optional but Recommended):
-
To ensure free thiol groups on the resin, incubate with 10 mM DTT in coupling buffer for 30 minutes at room temperature.
-
Wash the resin extensively with coupling buffer (at least 10 column volumes) to remove the DTT.
-
-
Coupling Reaction:
-
Dissolve 1-5 mg of the thiol-containing cyclic peptide in 1 mL of coupling buffer.
-
Mix the peptide solution with the prepared resin and incubate for 1-2 hours at room temperature with gentle mixing. The reaction forms a disulfide bond between the peptide and the resin.[2]
-
-
Washing:
-
Wash the resin with 10 mL of coupling buffer, followed by 10 mL of a high salt buffer, and finally with 10 mL of coupling buffer.
-
Protocol for Affinity Pull-Down Assay:
-
Cell Lysate Preparation:
-
Harvest cultured cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Binding:
-
Incubate 1-5 mg of the cell lysate with 50 µL of the cyclic peptide-coupled resin for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with uncoupled resin or resin coupled with a scrambled or inactive peptide.
-
-
Washing:
-
Wash the resin three to five times with 1 mL of wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the resin using an appropriate elution buffer. The choice of elution buffer depends on the nature of the interaction. Options include:
-
High salt concentration: (e.g., 1 M NaCl)
-
Low pH: (e.g., 0.1 M glycine, pH 2.5)
-
Competitive elution: with an excess of free cyclic peptide.
-
Denaturing elution: with SDS-PAGE sample buffer (for subsequent gel electrophoresis).
-
-
-
Analysis of Eluted Proteins:
-
Neutralize the eluate if a low pH elution was used.
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining.
-
Excise unique protein bands that appear in the cyclic peptide pull-down but not in the control lane for identification by mass spectrometry (LC-MS/MS).
-
Figure 1: Affinity Chromatography Workflow
Photoaffinity Labeling
Photoaffinity labeling is a powerful technique that utilizes a photoreactive version of the cyclic peptide to form a covalent bond with its target protein upon photoactivation. This allows for the robust identification of the direct binding partner.
Protocol for Photoaffinity Labeling
-
Synthesis of a Photoaffinity Probe:
-
Synthesize a derivative of the cyclic peptide that incorporates a photoreactive group (e.g., benzophenone, phenylazide, or diazirine) and a reporter tag (e.g., biotin or an alkyne for click chemistry).[3] The photoreactive group should be positioned such that it does not significantly disrupt the binding of the peptide to its target.
-
-
Labeling in Cell Lysate or Live Cells:
-
For Cell Lysate: Incubate the cell lysate (1-5 mg) with the photoaffinity probe (typically at a concentration 1-10 fold higher than its Kd) for 30-60 minutes at 4°C in the dark.
-
For Live Cells: Treat cultured cells with the cell-permeable photoaffinity probe for a specified time.
-
-
UV Cross-linking:
-
Irradiate the sample with UV light at the appropriate wavelength (e.g., 350-365 nm for benzophenone and diazirine probes) for 15-30 minutes on ice.
-
-
Click Chemistry (if an alkyne tag is used):
-
If the probe contains an alkyne tag, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to attach a biotin-azide or fluorescent-azide reporter molecule.
-
-
Enrichment of Labeled Proteins:
-
If a biotin tag was used, enrich the biotinylated proteins using streptavidin-coated beads. Wash the beads extensively to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the captured proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and identify the labeled proteins by mass spectrometry.
-
Figure 2: Photoaffinity Labeling Workflow
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.
Protocol for CETSA:
-
Cell Treatment:
-
Treat cultured cells with the cyclic peptide at various concentrations. Include a vehicle-only control.
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or by quantitative mass spectrometry (proteome-wide CETSA).
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the cyclic peptide indicates target engagement.
-
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method to identify protein targets. It relies on the principle that ligand binding can protect a protein from proteolytic degradation.
Protocol for DARTS:
-
Lysate Preparation:
-
Prepare a cell lysate as described for affinity chromatography.
-
-
Peptide Incubation:
-
Incubate aliquots of the cell lysate with the cyclic peptide at different concentrations. Include a vehicle control.
-
-
Protease Digestion:
-
Add a protease (e.g., thermolysin or pronase) to each lysate and incubate for a specific time at room temperature. The concentration of the protease and the digestion time should be optimized to achieve partial digestion of the total proteome.
-
-
Stopping the Digestion:
-
Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE sample buffer and boiling.
-
-
Analysis:
-
Analyze the digested lysates by SDS-PAGE.
-
Proteins that are protected from digestion in the presence of the cyclic peptide will appear as more intense bands compared to the control.
-
These protected protein bands can be excised and identified by mass spectrometry.
-
Quantitative Data Presentation
To facilitate the comparison of binding affinities and potencies of different cyclic peptides, it is crucial to present quantitative data in a clear and structured format.
Table 1: Binding Affinities and Inhibitory Concentrations of Exemplary Cyclic Peptides
| Cyclic Peptide | Target Protein | Assay Type | Kd (nM) | IC50 (µM) | Reference |
| cycGiBP | Gαi1 | Competition Assay | 2.1 | - | [4] |
| WAp-D04 | Wnt3a | In vitro selection | 110 | - | [5] |
| DPMI-β | MDM2 | Phage Display | 3.2 | - | |
| c(RGDfV) | Integrin αvβ3 | Cell Adhesion Assay | - | 75 | |
| P5 | Integrin αvβ3 | Vitronectin Binding | - | 0.002 | |
| cp1 | BCL-2 | Not Specified | 650 | - | |
| [WR]9 | c-Src kinase | Radioactive Assay | - | 0.21 |
Visualization of Signaling Pathways and Workflows
Visual diagrams are indispensable for understanding the complex interplay of molecules in signaling pathways and for illustrating experimental workflows. The following diagrams are generated using the DOT language for Graphviz.
Signaling Pathways Modulated by Cyclic Peptides
Cyclic peptides have been successfully developed to target key nodes in various signaling pathways implicated in disease.
A. Inhibition of the Wnt Signaling Pathway
The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is linked to various cancers. Some cyclic peptides have been designed to inhibit this pathway by directly binding to Wnt proteins.
Figure 3: Inhibition of Wnt Signaling by a Cyclic Peptide
B. Disruption of the p53-MDM2 Interaction
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is negatively regulated by MDM2. Cyclic peptides have been developed to disrupt the p53-MDM2 interaction, thereby reactivating p53's tumor-suppressive functions.
Figure 4: Disruption of p53-MDM2 Interaction
C. Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain peptide-drug conjugates incorporating cyclic peptides have been shown to inhibit this pathway.
Figure 5: Inhibition of the PI3K/Akt/mTOR Pathway
Conclusion
The identification of the biological target of a novel cyclic peptide is a cornerstone of its preclinical development. The methodologies outlined in this guide provide a robust framework for researchers to systematically approach this challenge. By combining techniques such as affinity chromatography, photoaffinity labeling, CETSA, and DARTS, and by carefully validating the findings, the scientific community can unlock the full therapeutic potential of this exciting class of molecules. The integration of detailed protocols, structured data presentation, and clear visual workflows aims to empower drug discovery professionals to navigate the complexities of target identification with greater confidence and efficiency.
References
- 1. gels.yilimart.com [gels.yilimart.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Macrocyclic peptides that inhibit Wnt signalling via interaction with Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Cyclic Peptides That Bind Protein Surfaces with Antibody-Like Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclic peptides that inhibit Wnt signalling via interaction with Wnt3a - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
conformational analysis of Arg-Thr-Ile-Gly-Pro-Ser-Val containing cyclopeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides represent a promising class of therapeutic agents, offering a unique balance of structural rigidity and flexibility that often translates to high target affinity and specificity. Their constrained backbone conformation, however, presents a significant challenge for structural elucidation. Understanding the three-dimensional structure and dynamic behavior of these molecules in solution is paramount for rational drug design and development. This guide provides an in-depth overview of the state-of-the-art experimental and computational techniques employed in the conformational analysis of cyclopeptides, with a focus on peptides containing bioactive sequences. While direct studies on cyclopeptides containing the specific sequence Arg-Thr-Ile-Gly-Pro-Ser-Val are not extensively available in public literature, the methodologies outlined herein are universally applicable for determining the conformational landscape of any such cyclic peptide.
Core Methodologies in Cyclopeptide Conformational Analysis
The determination of a cyclopeptide's conformation is rarely achieved through a single technique. Instead, an integrated approach combining experimental data with computational modeling provides the most comprehensive understanding. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular dynamics (MD) simulations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the solution-state conformation of cyclic peptides. It provides a wealth of information on the local environment of each atom and the spatial proximity between atoms.
Experimental Protocols:
A typical NMR-based conformational analysis workflow is depicted below:
The Role of Cyclic Peptides in Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclic peptides have emerged as a compelling class of therapeutic agents and chemical probes capable of modulating intricate cellular signaling pathways. Their constrained conformational structures offer distinct advantages over linear peptides, including enhanced metabolic stability, increased binding affinity, and improved cell permeability. This guide provides an in-depth review of the pivotal role of cyclic peptides in signal transduction, with a focus on their interactions with key cellular targets such as protein-protein interfaces, kinases, and G-protein coupled receptors (GPCRs). We delve into the quantitative aspects of these interactions, provide detailed experimental protocols for their characterization, and visualize the underlying biological and experimental processes.
Modulation of Protein-Protein Interactions (PPIs)
The intricate network of protein-protein interactions (PPIs) governs a vast array of cellular functions. Dysregulation of these interactions is a hallmark of numerous diseases, making them attractive targets for therapeutic intervention. Cyclic peptides, with their ability to mimic protein secondary structures like α-helices and β-turns, are uniquely suited to disrupt or stabilize PPIs with high specificity and affinity.
The p53-MDM2 Interaction: A Case Study
A prime example of PPI modulation by cyclic peptides is the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulator, mouse double minute 2 homolog (MDM2).[1] The binding of p53 to MDM2 leads to the ubiquitination and subsequent degradation of p53, thereby suppressing its tumor-suppressive functions.[1] Cyclic peptides have been designed to mimic the α-helical region of p53 that binds to a hydrophobic cleft on MDM2, thus disrupting this interaction and reactivating p53.[1]
| Cyclic Peptide/Peptidomimetic | Target | Assay | IC50/Kd | Reference |
| Functionalized Stapled Peptide 22 | MDM2 | Fluorescence Polarization | 17.3 ± 7.7 nM (IC50) | [2] |
| Functionalized Stapled Peptide 24 | MDM2 | Fluorescence Polarization | 8.5 ± 1.9 nM (IC50) | [2] |
| β-hairpin peptidomimetic | HDM2 | Fluorescence Polarization | ~100 µM (IC50) |
The β-Catenin/BCL9 Interaction
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a key driver in many cancers. The interaction between β-catenin and B-cell lymphoma 9 (BCL9) is critical for the transcriptional activation of Wnt target genes. While not exclusively traditional cyclic peptides, α-helix-mimicking sulfono-γ-AApeptides and stapled peptides have been developed to inhibit this interaction, demonstrating the potential of peptide-like macrocycles in targeting this pathway.
| Inhibitor | Target | Assay | Ki/IC50 | Reference |
| Sulfono-γ-AApeptide 2 | β-catenin/BCL9 | AlphaScreen | 0.64 µM (Ki), 0.74 µM (IC50) | |
| BCL9 peptide 1 | β-catenin/BCL9 | AlphaScreen | 1.13 µM (Ki), 1.28 µM (IC50) | |
| Penetratin-st7 | TCF/β-catenin | Cell Growth Inhibition | ~20 µM |
Inhibition of Kinase Activity
Protein kinases are central players in signal transduction, catalyzing the phosphorylation of substrate proteins to regulate a multitude of cellular processes. The dysregulation of kinase activity is a common cause of diseases such as cancer and inflammation. Cyclic peptides have been developed as potent and selective kinase inhibitors, often targeting the ATP-binding site or allosteric sites.
Quantitative Data for Cyclic Peptide Kinase Inhibitors
| Cyclic Peptide | Target Kinase | Assay | IC50 | Reference |
| [WR]9 | c-Src | Radioactive | 0.21 µM | |
| [WR]8 | c-Src | Radioactive | 0.33 µM | |
| [WR]7 | c-Src | Radioactive | 0.35 µM | |
| [WR]6 | c-Src | Radioactive | 0.57 µM | |
| [WR]5 | c-Src | Radioactive | 0.81 µM | |
| [WR]9 | Abl | Radioactive | 0.35 µM | |
| [WR]9 | PKCa | Radioactive | 2.86 µM |
Modulation of G-Protein Coupled Receptor (GPCR) Signaling
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern drugs. They play a critical role in transducing extracellular signals into intracellular responses. Cyclic peptides, including naturally occurring ones and synthetically engineered analogs, can act as agonists or antagonists of GPCRs, influencing a wide range of physiological processes. A key aspect of GPCR signaling is receptor internalization, a process of desensitization and signal modulation, which can be studied using cyclic peptide ligands.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of cyclic peptide modulators of signal transduction.
Solid-Phase Peptide Synthesis (SPPS) of Cyclic Peptides
The chemical synthesis of cyclic peptides is most commonly achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support, followed by on-resin or solution-phase cyclization and final cleavage and purification.
Protocol Outline:
-
Resin Preparation: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for side-chain attachment or Rink amide resin for C-terminal amide peptides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent (e.g., HBTU/HOBt/DIEA) and a base.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.
-
Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the desired sequence.
-
Side-Chain Deprotection for Cyclization (if applicable): Selectively deprotect the side chains of the amino acids that will form the cyclic linkage.
-
On-Resin Cyclization: Perform the cyclization reaction on the solid support using a suitable cyclization reagent (e.g., PyBOP/DIEA).
-
Cleavage and Final Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the cyclic peptide by mass spectrometry and analytical HPLC.
Fluorescence Polarization (FP) Assay for p53-MDM2 Interaction
This assay quantitatively measures the binding of a fluorescently labeled p53-derived peptide to the MDM2 protein and the displacement of this peptide by a competitive inhibitor.
Protocol Outline:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare a stock solution of a fluorescently labeled p53 peptide probe (e.g., Rhodamine-labeled p53 peptide) in the assay buffer.
-
Prepare a stock solution of purified MDM2 protein in the assay buffer.
-
Prepare serial dilutions of the cyclic peptide inhibitor in the assay buffer.
-
-
Assay Setup (384-well plate):
-
Add the fluorescent p53 peptide probe to all wells at a final concentration determined by a prior titration experiment (typically in the low nanomolar range).
-
Add the MDM2 protein to all wells (except for the negative control) at a concentration that gives a significant polarization signal.
-
Add the serially diluted cyclic peptide inhibitor to the appropriate wells. Include wells with no inhibitor (positive control for binding) and wells with no MDM2 (negative control for no binding).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radioactive Kinase Assay
This assay measures the activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate in the presence and absence of an inhibitor.
Protocol Outline:
-
Reaction Mixture Preparation:
-
Prepare a kinase reaction buffer containing buffer salts (e.g., Tris-HCl), MgCl₂, and DTT.
-
Prepare a stock solution of the kinase substrate (a specific peptide or protein).
-
Prepare a stock solution of [γ-³²P]ATP.
-
Prepare serial dilutions of the cyclic peptide inhibitor.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase, substrate, and inhibitor at the desired concentrations.
-
Initiate the reaction by adding the [γ-³²P]ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
-
Stopping the Reaction: Stop the reaction by adding a quenching solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose paper.
-
Separation of Phosphorylated Substrate:
-
If using phosphocellulose paper, wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by plotting the data and fitting it to a dose-response curve.
FRET-Based GPCR Internalization Assay
This assay monitors the internalization of a GPCR by measuring the change in Förster Resonance Energy Transfer (FRET) between a donor fluorophore on the receptor and an acceptor fluorophore in the extracellular medium.
Protocol Outline:
-
Cell Culture and Transfection:
-
Culture cells expressing the GPCR of interest fused to a donor fluorophore (e.g., SNAP-tag labeled with a terbium cryptate).
-
-
Labeling of Receptors:
-
Label the cell surface GPCRs with the luminescent donor.
-
-
Ligand Stimulation:
-
Add the cyclic peptide ligand (agonist or antagonist) to the cells at various concentrations.
-
-
Addition of Acceptor:
-
Add a cell-impermeable acceptor fluorophore (e.g., fluorescein) to the culture medium.
-
-
FRET Measurement:
-
Measure the time-resolved FRET signal. As the GPCRs internalize, the distance between the donor on the receptor and the acceptor in the medium increases, leading to a decrease in the FRET signal.
-
-
Data Analysis:
-
Quantify the change in the FRET ratio over time to determine the kinetics of internalization.
-
Plot the FRET change against the ligand concentration to determine the EC50 or IC50 for internalization.
-
Caco-2 Permeability Assay
This assay is a widely used in vitro model to predict the intestinal permeability of a compound.
Protocol Outline:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate until they form a confluent and differentiated monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Experiment (Apical to Basolateral):
-
Add the cyclic peptide solution to the apical (upper) chamber.
-
At various time points, collect samples from the basolateral (lower) chamber.
-
-
Sample Analysis: Quantify the concentration of the cyclic peptide in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Protocol Outline:
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes, a buffer (e.g., phosphate buffer), and a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
Add the cyclic peptide to the pre-warmed incubation mixture.
-
Incubate at 37°C.
-
At various time points, take aliquots of the reaction and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent cyclic peptide.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
Visualizations of Signaling Pathways and Workflows
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Conclusion
Cyclic peptides represent a powerful and versatile tool for the modulation of signal transduction pathways. Their ability to target challenging PPIs, inhibit kinases with high selectivity, and modulate GPCR function underscores their potential as both research tools and therapeutic agents. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of cyclic peptides, paving the way for the development of novel modulators of cellular signaling. As our understanding of the structural and chemical principles governing the activity of cyclic peptides continues to grow, so too will their impact on basic research and drug discovery.
References
The Resurgence of Peptides: A Technical Guide to Therapeutic Applications
<
Introduction
Peptide-based therapeutics are experiencing a significant resurgence, bridging the gap between small molecules and larger biologics.[1][2] These short chains of amino acids offer high specificity and potency, allowing them to engage with targets that are often considered "undruggable" by conventional pharmaceuticals.[2][3][4] With over 80 peptide drugs approved by the FDA and more than 650 candidates in development, their applications span a wide range of diseases, including metabolic disorders, cancer, and infectious diseases. This guide provides an in-depth overview of the synthesis, application, and experimental protocols relevant to the development of custom-synthesized peptides for therapeutic use.
Core Methodologies: From Synthesis to Purification
The foundation of any peptide therapeutic is its precise chemical synthesis and subsequent purification to ensure safety and efficacy.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of custom peptide creation, enabling the assembly of amino acids into a desired sequence on a solid support. The most common approach is the Fmoc/tBu strategy.
Objective: To synthesize a target peptide sequence on a solid resin support.
Materials:
-
Fmoc-protected amino acids
-
Solid support resin (e.g., PEG-modified polystyrene)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
SPPS reaction vessel
-
Cleavage cocktail (e.g., TFA/TIS/water)
Procedure:
-
Resin Preparation: Swell the resin in DMF within the reaction vessel.
-
First Amino Acid Attachment (Anchoring): Couple the C-terminal Fmoc-protected amino acid to the resin. This is often pre-done on commercially available resins.
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the attached amino acid using a 20% piperidine solution in DMF. This exposes the amino group for the next coupling step.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Coupling Cycle:
-
Activate the next Fmoc-protected amino acid with a coupling reagent and a base.
-
Add the activated amino acid to the resin to form a new peptide bond.
-
Wash the resin again with DMF.
-
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Cleavage: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., Trifluoroacetic acid based).
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
Following synthesis, the crude peptide product contains impurities that must be removed. RP-HPLC is the standard method for peptide purification, separating the target peptide based on its hydrophobicity.
Objective: To purify the crude synthetic peptide to a high degree of homogeneity.
Materials:
-
Crude peptide sample
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A. Filter the solution to remove any particulates.
-
Analytical HPLC: First, run a small analytical sample to determine the retention time of the target peptide and identify the impurity profile. This helps in optimizing the preparative gradient.
-
Preparative HPLC:
-
Equilibrate the preparative C18 column with a low concentration of Mobile Phase B.
-
Inject the dissolved crude peptide onto the column.
-
Apply a linear gradient of increasing Mobile Phase B concentration. Peptides will elute based on their hydrophobicity, with more hydrophobic peptides requiring a higher concentration of ACN to elute.
-
-
Fraction Collection: Collect fractions as the peptide elutes from the column, detected by UV absorbance at 210-220 nm.
-
Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (typically >95%) and freeze-dry (lyophilize) to obtain the final purified peptide powder.
Experimental Protocol: Mass Spectrometry (MS) Characterization
Mass spectrometry is essential to confirm the identity and purity of the final peptide product by verifying its molecular weight.
Objective: To confirm the molecular mass of the purified peptide.
Materials:
-
Purified peptide sample
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS)
-
Appropriate matrix (for MALDI-TOF) or solvent system (for LC-MS)
Procedure:
-
Sample Preparation: Prepare the peptide sample according to the specific requirements of the mass spectrometer being used.
-
Data Acquisition: Introduce the sample into the mass spectrometer. The instrument ionizes the peptides and measures their mass-to-charge (m/z) ratio.
-
Data Analysis: Compare the observed molecular weight with the theoretically calculated mass of the target peptide sequence to confirm its identity.
Therapeutic Applications and Mechanisms of Action
Custom-synthesized peptides are being developed for a multitude of therapeutic areas, leveraging their ability to precisely interact with biological targets.
Case Study 1: GLP-1 Receptor Agonists in Metabolic Disorders
Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of peptide therapeutics highly effective in treating type 2 diabetes and obesity. These synthetic peptides mimic the action of the endogenous GLP-1 hormone, which enhances glucose-dependent insulin secretion.
Mechanism of Action: GLP-1 receptor agonists bind to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor, on pancreatic beta cells. This binding primarily activates the Gαs protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), leading to a cascade of events that enhances insulin granule exocytosis, increases insulin gene transcription, and promotes beta-cell survival.
| Peptide | Target | Indication | Half-life | IC50 (nM) |
| Liraglutide | GLP-1R | Type 2 Diabetes, Obesity | ~13 hours | 0.08 |
| Semaglutide | GLP-1R | Type 2 Diabetes, Obesity | ~7 days | 0.04 |
| Exenatide | GLP-1R | Type 2 Diabetes | ~2.4 hours | 0.1 |
Note: IC50 values are approximate and can vary based on the specific assay conditions.
Case Study 2: Peptide Receptor Radionuclide Therapy (PRRT) in Oncology
PRRT is a targeted cancer therapy that uses peptides to deliver a radioactive payload directly to tumor cells, minimizing damage to healthy tissue. This approach is particularly effective for neuroendocrine tumors (NETs), which often overexpress somatostatin receptors (SSTRs).
Mechanism of Action: PRRT involves a synthetic peptide analog (e.g., DOTATATE, an octreotide analog) that binds with high affinity to SSTRs on tumor cells. This peptide is chelated to a radionuclide, such as Lutetium-177 (¹⁷⁷Lu). When administered, the radiolabeled peptide circulates and binds to the SSTRs on NET cells. The entire complex is then internalized by the cell, bringing the radionuclide in close proximity to the nucleus, where its beta-particle emissions cause DNA damage and induce cell death.
References
Methodological & Application
Solid-Phase Synthesis of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH: A Detailed Protocol for a Cyclic Nonapeptide
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the solid-phase synthesis of the cyclic nonapeptide H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH. This peptide, featuring a disulfide bridge between the two cysteine residues, is synthesized using the well-established Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. The detailed methodology is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
The synthesis involves the sequential coupling of Fmoc-protected amino acids on a solid support, followed by cleavage from the resin with simultaneous side-chain deprotection. The final cyclic structure is achieved through solution-phase oxidation to form the intramolecular disulfide bond. Subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC) yields the target peptide with high purity.
Experimental Protocols
Materials and Reagents
The successful synthesis of the target peptide requires high-quality reagents and materials. The following tables summarize the necessary amino acid derivatives, resins, and other chemicals, along with their recommended specifications.
Table 1: Fmoc-Protected Amino Acids and Resin
| Compound | Molar Mass ( g/mol ) | Supplier | Purity |
| 2-Chlorotrityl chloride resin | Variable (typically 1.0-1.6 mmol/g) | Varies | 100-200 mesh |
| Fmoc-Cys(Trt)-OH | 585.7 | Varies | >99% |
| Fmoc-Val-OH | 339.4 | Varies | >99% |
| Fmoc-Ser(tBu)-OH | 383.4 | Varies | >99% |
| Fmoc-Pro-OH | 337.4 | Varies | >99% |
| Fmoc-Gly-OH | 297.3 | Varies | >99% |
| Fmoc-Ile-OH | 353.4 | Varies | >99% |
| Fmoc-Thr(tBu)-OH | 397.5 | Varies | >99% |
| Fmoc-Arg(Pbf)-OH | 648.8 | Varies | >99% |
Table 2: Solvents and Reagents for Synthesis, Cleavage, and Cyclization
| Reagent | Formula | Purpose | Purity |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Solvent | Peptide synthesis grade |
| Dichloromethane (DCM) | CH₂Cl₂ | Solvent | ACS grade |
| Piperidine | C₅H₁₁N | Fmoc deprotection | >99% |
| N,N'-Diisopropylcarbodiimide (DIC) | C₇H₁₄N₂ | Coupling agent | >98% |
| Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) | C₅H₆N₂O₃ | Coupling additive | >99% |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | Base | >99.5% |
| Trifluoroacetic acid (TFA) | CF₃COOH | Cleavage and deprotection | >99.5% |
| Triisopropylsilane (TIS) | C₉H₂₂Si | Scavenger | >98% |
| 1,2-Ethanedithiol (EDT) | C₂H₆S₂ | Scavenger | >98% |
| Diethyl ether | (C₂H₅)₂O | Peptide precipitation | Anhydrous |
| Acetonitrile (ACN) | C₂H₃N | HPLC solvent | HPLC grade |
| Ammonium hydroxide (NH₄OH) | NH₄OH | pH adjustment for cyclization | ACS grade |
Solid-Phase Peptide Synthesis (SPPS)
The linear peptide precursor is assembled on a 2-chlorotrityl chloride resin, which is ideal for producing C-terminal acid peptides. The synthesis follows a standard Fmoc/tBu protocol.
Step 1: Resin Preparation and First Amino Acid Loading
-
Swell 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in DCM (15 mL) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Cys(Trt)-OH (0.94 g, 1.6 mmol) in DCM (10 mL) and add DIPEA (0.84 mL, 4.8 mmol).
-
Add the amino acid solution to the resin and shake for 2 hours.
-
To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and shake for 30 minutes.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Step 2: Chain Elongation For each subsequent amino acid, perform the following cycle:
-
Fmoc Deprotection: Add 20% piperidine in DMF (10 mL) to the resin and shake for 5 minutes. Drain. Repeat with a 15-minute shaking time.
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
Monitor coupling completion with a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x).
Repeat this cycle for each amino acid in the sequence: Val, Ser(tBu), Pro, Gly, Ile, Thr(tBu), Arg(Pbf), and finally Cys(Trt).
Cleavage and Deprotection
After the final amino acid coupling and subsequent Fmoc deprotection, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
-
Wash the fully assembled peptide-resin with DCM (5x) and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v). Use 10 mL of cocktail per gram of resin.[1]
-
Add the cleavage cocktail to the dried resin and shake at room temperature for 2-3 hours. The presence of multiple arginine residues may necessitate a longer deprotection time.[2]
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional small volume of the cleavage cocktail and combine the filtrates.
-
Precipitate the crude linear peptide by adding the filtrate to cold diethyl ether (10x the volume of the filtrate).
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude linear peptide under vacuum.
Cyclization (Disulfide Bond Formation)
The formation of the intramolecular disulfide bridge is achieved by oxidation of the linear peptide in a dilute solution.[3]
-
Dissolve the crude linear peptide in 50% aqueous acetonitrile at a concentration of 0.1-0.5 mg/mL to favor intramolecular cyclization.
-
Adjust the pH of the solution to 8.0-8.5 by the dropwise addition of 0.1 M ammonium hydroxide.
-
Stir the solution gently and open to the atmosphere to allow for air oxidation.
-
Monitor the progress of the cyclization by RP-HPLC and mass spectrometry. The reaction is typically complete within 8-24 hours.
-
Once the reaction is complete, acidify the solution with a small amount of TFA to a pH of 3-4.
-
Lyophilize the solution to obtain the crude cyclic peptide.
Purification
The final purification of the cyclic peptide is performed by preparative RP-HPLC.[4]
-
Column: Use a C18 stationary phase column.
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 45% B over 40 minutes is a good starting point. The exact gradient should be optimized based on analytical HPLC of the crude product.
-
Detection: Monitor the elution at 220 nm.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
Visualized Workflow and Signaling Pathways
To provide a clear overview of the entire synthesis process, the following diagram illustrates the key stages of the protocol.
References
Application Notes and Protocols for Cell Penetration Assays of Cyclic Peptides using Confocal Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic peptides represent a promising class of therapeutic agents due to their high binding affinity, specificity, and proteolytic stability.[1] A critical determinant of their therapeutic efficacy for intracellular targets is their ability to penetrate the cell membrane. Confocal microscopy is a powerful and widely used technique to visualize and quantify the cellular uptake and subcellular localization of fluorescently labeled cyclic peptides.[2][3] This document provides detailed protocols for assessing the cell penetration of cyclic peptides using confocal microscopy, guidelines for data presentation, and visual representations of the experimental workflow and potential internalization pathways.
Core Principles
The assay relies on the labeling of a cyclic peptide with a fluorescent dye.[4][5] When incubated with live or fixed cells, the fluorescently tagged peptide can be visualized using a confocal microscope, which provides high-resolution optical sections of the sample. This allows for the qualitative assessment of peptide localization within different cellular compartments (e.g., plasma membrane, cytoplasm, nucleus, and endosomes) and the quantitative analysis of internalization efficiency by measuring fluorescence intensity.
Experimental Protocols
Materials and Reagents
-
Cyclic Peptides: Fluorescently labeled with a suitable dye (e.g., FITC, 5-FAM, Cy5, TAMRA).
-
Cell Lines: Appropriate for the study (e.g., HeLa, MDA-MB-231, HEK293).
-
Cell Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Confocal-compatible Imaging Dishes or Plates: e.g., 35 mm glass-bottom dishes or 24-well imaging plates.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixative Solution: 4% paraformaldehyde (PFA) in PBS.
-
Nuclear Stain: 4',6-diamidino-2-phenylindole (DAPI) or Hoechst 33342.
-
Mounting Medium: Antifade mounting medium.
Protocol 1: Live-Cell Imaging of Cyclic Peptide Uptake
This protocol is suitable for observing the dynamics of peptide internalization in real-time.
-
Cell Seeding: Seed cells onto glass-bottom dishes or imaging plates at a density that will result in 50-70% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
Peptide Preparation: Prepare a stock solution of the fluorescently labeled cyclic peptide in a suitable solvent (e.g., DMSO or water). Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed cell culture medium.
-
Cell Treatment: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the medium containing the fluorescent peptide to the cells.
-
Incubation: Incubate the cells at 37°C in a stage-top incubator on the confocal microscope.
-
Confocal Imaging: Begin acquiring images at different time points (e.g., 0, 15, 30, 60, and 120 minutes) to monitor the internalization process. Use appropriate laser lines and emission filters for the chosen fluorophore.
-
Image Analysis: Analyze the images to determine the subcellular localization of the peptide over time.
Protocol 2: Fixed-Cell Imaging of Cyclic Peptide Uptake
This protocol is used for endpoint assays to determine the extent of peptide internalization and its subcellular distribution.
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Incubation: Incubate the cells for the desired period (e.g., 2-4 hours) at 37°C.
-
Washing: Remove the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptide.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Nuclear Staining: Incubate the cells with a DAPI (e.g., 250 nM) or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Add a drop of mounting medium to the coverslip and invert it onto a microscope slide.
-
Confocal Imaging: Acquire z-stack images to visualize the three-dimensional distribution of the peptide within the cells.
-
Image Analysis and Quantification: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the mean fluorescence intensity per cell. This provides a quantitative measure of peptide uptake.
Data Presentation
Quantitative data from confocal microscopy image analysis should be summarized in a clear and structured format. The following table provides an example of how to present such data.
| Cyclic Peptide | Concentration (µM) | Incubation Time (h) | Mean Fluorescence Intensity (Arbitrary Units ± SD) | Subcellular Localization |
| Peptide A | 5 | 2 | 1500 ± 120 | Cytoplasm and Nucleus |
| Peptide B | 5 | 2 | 850 ± 95 | Punctate cytoplasmic, endosomal |
| Control (Untreated) | 0 | 2 | 50 ± 10 | Background |
This table is a representative example. Actual values will vary depending on the experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a fixed-cell confocal microscopy assay to assess cyclic peptide penetration.
Caption: Workflow for cyclic peptide cell penetration assay.
Potential Cellular Uptake Pathways
Cyclic peptides can enter cells through various mechanisms. The diagram below provides a simplified overview of potential internalization pathways.
Caption: Cellular uptake mechanisms of cyclic peptides.
Troubleshooting and Considerations
-
Phototoxicity and Photobleaching: Minimize laser exposure during live-cell imaging to avoid cell damage and fluorophore degradation.
-
Background Fluorescence: Ensure thorough washing steps to remove extracellular and non-specifically bound peptides.
-
Fluorophore Choice: Select a fluorophore that is bright, photostable, and has minimal impact on the peptide's properties and biological activity.
-
Fixation Artifacts: Be aware that fixation can sometimes alter the localization of molecules. Live-cell imaging is recommended to confirm findings from fixed-cell experiments.
-
Quantitative Accuracy: For accurate quantification, ensure that imaging parameters (laser power, gain, pinhole size) are kept consistent across all samples within an experiment.
By following these protocols and considerations, researchers can effectively utilize confocal microscopy to gain valuable insights into the cell-penetrating properties of cyclic peptides, aiding in the development of novel intracellular therapeutics.
References
- 1. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. Studies of cell-penetrating peptides by biophysical methods | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
Application Note: Protocol for Assessing the Serum Stability of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction: The in vitro stability of peptide-based therapeutics in serum is a critical parameter evaluated during early-stage drug development.[1] Peptides are susceptible to degradation by proteases present in blood, which can significantly limit their circulating half-life and therapeutic efficacy.[1][2] This application note provides a detailed protocol for assessing the serum stability of the disulfide-bridged cyclic peptide H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH. The disulfide bond in such peptides often enhances stability against enzymatic degradation.[3][4] The protocol utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the amount of intact peptide remaining over time after incubation in human serum.
Data Presentation
The primary output of this assay is the quantification of the intact peptide at various time intervals. Data should be meticulously recorded and can be summarized as shown in the table below. The half-life (t½) is determined by fitting the data to a one-phase exponential decay model.
Table 1: Stability of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH in Human Serum at 37°C
| Time Point (hours) | % Intact Peptide Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 |
| 0.5 | 95.1 ± 2.5 |
| 1 | 88.7 ± 3.1 |
| 2 | 79.5 ± 2.8 |
| 4 | 65.2 ± 4.0 |
| 8 | 44.8 ± 3.7 |
| 24 | 15.3 ± 2.1 |
Note: Data presented are for illustrative purposes only.
Experimental Workflow
The overall experimental process from preparation to data analysis is illustrated below.
Caption: Experimental workflow for the serum stability assay.
Detailed Experimental Protocol
This section provides a step-by-step methodology for conducting the serum stability assay.
Materials and Reagents
-
Peptide: H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH (lyophilized, purity >95%)
-
Serum: Pooled Human Serum (from a commercial source, e.g., Sigma-Aldrich)
-
Solvents:
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC or Milli-Q grade
-
-
Labware:
-
Low-protein-binding microcentrifuge tubes (1.5 mL)
-
Pipette tips
-
HPLC vials with inserts
-
Equipment
-
Analytical balance
-
Vortex mixer
-
Incubator or water bath set to 37°C
-
Refrigerated microcentrifuge
-
RP-HPLC system with UV detector
-
Data analysis software (e.g., GraphPad Prism)
Preparation of Solutions
-
Peptide Stock Solution (1 mg/mL):
-
Accurately weigh the lyophilized peptide.
-
Dissolve in DMSO to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution. Prepare fresh or store in aliquots at -20°C.
-
-
Working Serum Aliquots:
-
Thaw the frozen human serum in a 37°C water bath.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any cryoprecipitates.
-
Collect the clear supernatant and prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store at -80°C until use.
-
-
Precipitating Solution (1% TFA in ACN):
-
Prepare a solution of 1% (v/v) TFA in acetonitrile.
-
Store in a sealed container at room temperature.
-
-
HPLC Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Serum Stability Assay Procedure
-
Incubation:
-
Pre-warm a required volume of the working serum aliquot to 37°C.
-
Spike the serum with the peptide stock solution to achieve a final concentration of 100 µg/mL. For example, add 10 µL of 1 mg/mL peptide stock to 90 µL of pre-warmed serum.
-
Ensure the final concentration of DMSO is low (<5%) to minimize its effect on enzyme activity.
-
Gently mix and immediately take the T0 (time zero) sample.
-
Incubate the remaining mixture at 37°C, preferably with gentle shaking.
-
-
Time-Point Sampling:
-
At each designated time point (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw a 50 µL aliquot of the peptide-serum mixture and place it into a fresh, pre-labeled low-bind microcentrifuge tube.
-
-
Quenching and Protein Precipitation:
-
To each 50 µL aliquot, immediately add 100 µL (2 volumes) of the cold Precipitating Solution (1% TFA in ACN). This step stops enzymatic activity and precipitates serum proteins.
-
Vortex the tube vigorously for 30 seconds.
-
Incubate the tube on ice for at least 20 minutes.
-
-
Sample Clarification:
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis by RP-HPLC:
-
Carefully transfer the clear supernatant to an HPLC vial for analysis.
-
Inject a defined volume (e.g., 20 µL) onto the RP-HPLC system.
-
Analyze each time point in triplicate if possible.
-
RP-HPLC Method
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Column Temperature: 40°C
-
Gradient Elution (Example):
Time (min) % Mobile Phase B 0.0 5 25.0 65 27.0 95 30.0 95 32.0 5 | 35.0 | 5 |
Data Analysis
-
Quantification: Identify the peak corresponding to the intact H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH peptide in the chromatograms.
-
Calculate % Remaining: The percentage of intact peptide remaining at each time point (Tx) is calculated by comparing its peak area to the peak area at time zero (T0).
-
% Intact Peptide = (Peak Area at Tx / Peak Area at T0) x 100%
-
-
Determine Half-Life (t½):
-
Plot the % Intact Peptide Remaining against time.
-
Fit the data to a one-phase exponential decay curve using a suitable software package (e.g., GraphPad Prism) to calculate the half-life (t½) of the peptide.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Converting disulfide bridges in native peptides to stable methylene thioacetals - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02285E [pubs.rsc.org]
Application Notes and Protocols for Receptor Binding Assays of Novel Peptide Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide ligands represent a burgeoning class of therapeutics, offering high specificity and potency in modulating various physiological processes through their interaction with cell surface receptors.[1] Quantifying the binding affinity of these novel peptides to their target receptors is a critical step in drug discovery and development, providing essential data on potency and specificity.[2][3] Receptor binding assays are fundamental tools for determining key binding parameters such as the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and the half-maximal inhibitory concentration (IC50).[2][4] This document provides detailed protocols for two common types of receptor binding assays—saturation and competition assays—offering a comprehensive guide for researchers working with novel peptide ligands.
Signaling Pathways of Peptide Ligands
Peptide ligands often initiate intracellular signaling cascades by binding to G-protein coupled receptors (GPCRs). Upon ligand binding, the receptor undergoes a conformational change, activating a heterotrimeric G-protein, which in turn modulates the activity of downstream effector enzymes or ion channels, leading to a cellular response. Understanding this general mechanism is crucial for interpreting binding data in a physiological context.
Experimental Protocols
Two primary types of receptor binding assays are detailed below: saturation binding assays to determine Kd and Bmax of a radiolabeled peptide ligand, and competition binding assays to determine the binding affinity (Ki) of an unlabeled novel peptide ligand.
Experimental Workflow Overview
The general workflow for a receptor binding assay involves preparation of reagents, incubation of the ligand with the receptor source, separation of bound from free ligand, and subsequent detection and data analysis.
Saturation Binding Assay Protocol
This assay determines the affinity (Kd) and receptor density (Bmax) of a radiolabeled peptide ligand.
Materials and Reagents:
-
Radiolabeled peptide ligand (e.g., ¹²⁵I- or ³H-labeled)
-
Receptor source: cell membranes or whole cells expressing the target receptor
-
Assay Buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Unlabeled ligand (for determining non-specific binding)
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Receptor Preparation: Prepare cell membranes or whole cells at a predetermined optimal concentration in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for "Total Binding" and "Non-Specific Binding" (NSB).
-
Ligand Addition: Add increasing concentrations of the radiolabeled peptide ligand to the wells. For NSB wells, also add a high concentration (e.g., 1000-fold excess) of the corresponding unlabeled peptide.
-
Incubation: Add the receptor preparation to all wells to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
Separation: Terminate the assay by rapid vacuum filtration through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry, then add scintillation cocktail and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate "Specific Binding" by subtracting the average NSB counts per minute (CPM) from the average Total Binding CPM for each radioligand concentration.
-
Plot Specific Binding versus the concentration of radioligand.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
Data Presentation:
| Radioligand Concentration (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 5.0 | |||
| 10.0 | |||
| 20.0 | |||
| 50.0 |
Competition Binding Assay Protocol
This assay determines the binding affinity (Ki) of a novel, unlabeled peptide ligand by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.
Materials and Reagents:
-
Radiolabeled peptide ligand with known affinity for the target receptor
-
Novel unlabeled peptide ligand (test compound)
-
Receptor source: cell membranes or whole cells expressing the target receptor
-
Assay Buffer
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Receptor and Radioligand Preparation: Prepare the receptor source and the radiolabeled ligand in assay buffer. The concentration of the radiolabeled ligand should be at or below its Kd value.
-
Assay Setup: Set up triplicate wells for "Total Binding," "Non-Specific Binding," and a range of concentrations for the "Test Compound."
-
Ligand Addition:
-
Total Binding: Add only the radiolabeled ligand.
-
Non-Specific Binding: Add the radiolabeled ligand and a high concentration of a known unlabeled ligand.
-
Test Compound: Add the radiolabeled ligand and increasing concentrations of the novel unlabeled peptide ligand.
-
-
Incubation: Add the receptor preparation to all wells and incubate to reach equilibrium.
-
Separation and Washing: Follow the same procedure as in the saturation binding assay.
-
Detection: Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Data Presentation:
| Unlabeled Ligand Concentration (M) | % Specific Binding |
| 1.00E-11 | |
| 1.00E-10 | |
| 1.00E-09 | |
| 1.00E-08 | |
| 1.00E-07 | |
| 1.00E-06 | |
| 1.00E-05 |
Troubleshooting
Common issues in peptide receptor binding assays include high non-specific binding, low specific binding, and poor reproducibility.
| Issue | Potential Cause | Suggested Solution |
| High Non-Specific Binding | - Ligand sticking to filter plates or tubes- Suboptimal buffer composition | - Pre-treat plates with a blocking agent (e.g., BSA, polyethyleneimine)- Optimize buffer pH and ionic strength |
| Low Specific Binding | - Low receptor density in the preparation- Degraded ligand or receptor | - Use a receptor source with higher expression levels- Ensure proper storage and handling of peptides and receptor preparations |
| Poor Reproducibility | - Inconsistent pipetting- Incomplete separation of bound and free ligand | - Use calibrated pipettes and consistent technique- Optimize washing steps to ensure complete removal of unbound ligand |
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the binding of novel peptide ligands to their receptors. Careful optimization of assay conditions and meticulous data analysis are paramount for obtaining accurate and reproducible results, which are essential for advancing peptide-based drug discovery programs.
References
Application Notes and Protocols for the CRTIGPSVC Peptide in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic peptide CRTIGPSVC has emerged as a significant tool in the targeted delivery of therapeutics, particularly for central nervous system (CNS) malignancies like glioblastoma. Contrary to functioning as a classical inhibitor of protein-protein interactions (PPIs), CRTIGPSVC acts as a modulator. It allosterically interacts with apo-transferrin (apo-Tf), inducing a conformational change that mimics the iron-bound state (holo-Tf). This peptide-apo-Tf complex is then recognized by the transferrin receptor (TfR), which is often overexpressed on the blood-brain barrier (BBB) and glioma cells. This mechanism facilitates the transport of conjugated cargo across the BBB and into the tumor microenvironment. These application notes provide a comprehensive overview of the CRTIGPSVC peptide, including its mechanism of action, quantitative data from relevant studies, and detailed protocols for its synthesis, characterization, and application in targeted drug delivery systems.
Mechanism of Action: Allosteric Modulation for Targeted Delivery
The CRTIGPSVC peptide does not function by inhibiting a protein-protein interaction in the traditional sense. Instead, it promotes a specific PPI to achieve targeted delivery. The mechanism can be summarized in the following steps:
-
Binding to Apo-Transferrin: The cyclic CRTIGPSVC peptide selectively binds to apo-transferrin, the iron-depleted form of the serum protein transferrin.
-
Allosteric Conformational Change: This binding induces an allosteric conformational change in apo-Tf, causing it to adopt a conformation that resembles the iron-bound holo-transferrin.[1]
-
Transferrin Receptor Recognition: The CRTIGPSVC-apo-Tf complex is then recognized and bound by the transferrin receptor (TfR). The TfR is a key receptor for iron uptake and is highly expressed on the surface of brain endothelial cells forming the BBB and on various cancer cells, including glioblastoma.[1]
-
Receptor-Mediated Transcytosis: The binding of the complex to the TfR triggers receptor-mediated endocytosis, allowing the peptide and its conjugated cargo to be transported across the BBB and into the target tumor cells.
This "iron-mimicry" mechanism provides a non-canonical pathway for delivering a variety of payloads, including phage particles, nanoparticles, and therapeutic genes, to otherwise inaccessible sites.[1]
Caption: Mechanism of CRTIGPSVC peptide-mediated targeted delivery.
Quantitative Data
| Parameter | System | Result | Reference |
| Cellular Uptake | CRT-functionalized nano-emulsion on bEnd.3 cells (in vitro BBB model) | 41.5% higher uptake than non-functionalized nano-emulsion. | [2] |
| In Vivo Targeting | CRTIGPSVC-phage in human glioblastoma xenograft-bearing mice | Strong and specific accumulation in tumor blood vessels and parenchyma. | [3] |
| Therapeutic Efficacy | Paclitaxel-loaded CRT-functionalized nanoparticles in a glioblastoma mouse model | Significantly prolonged median survival compared to non-targeted nanoparticles. |
Experimental Protocols
Synthesis and Purification of Cyclic CRTIGPSVC Peptide
This protocol is based on standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Materials:
-
Fmoc-Cys(Trt)-OH, Fmoc-Val-OH, Fmoc-Ser(tBu)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Thr(tBu)-OH, Fmoc-Arg(Pbf)-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
-
Ammonium bicarbonate buffer
-
Acetonitrile (ACN)
Protocol:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially using DIC and Oxyma Pure in DMF. Monitor coupling completion with a Kaiser test.
-
Washing: Wash the resin with DMF and DCM after each deprotection and coupling step.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize.
-
Cyclization:
-
Dissolve the linear peptide in a dilute solution of DMSO in water (e.g., 5-10% DMSO) to a final peptide concentration of 0.1-1 mg/mL to favor intramolecular disulfide bond formation.
-
Adjust the pH to 8-8.5 with ammonium bicarbonate buffer.
-
Stir the solution at room temperature and monitor the cyclization by HPLC-MS until the linear peptide is consumed (typically 12-24 hours).
-
-
Purification: Purify the cyclic peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Caption: Workflow for the synthesis of cyclic CRTIGPSVC peptide.
Circular Dichroism (CD) Spectroscopy to Demonstrate Conformational Change
Purpose: To qualitatively assess the conformational change in apo-transferrin upon binding of the CRTIGPSVC peptide.
Materials:
-
Human apo-transferrin
-
Purified cyclic CRTIGPSVC peptide
-
HEPES buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Circular dichroism spectrometer
-
Quartz cuvette with a 1 mm path length
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of apo-transferrin (e.g., 10 µM) in HEPES buffer.
-
Prepare a stock solution of CRTIGPSVC peptide (e.g., 1 mM) in the same buffer.
-
-
CD Spectra Acquisition:
-
Record a baseline spectrum of the HEPES buffer alone from 190 to 260 nm.
-
Record the CD spectrum of the apo-transferrin solution (10 µM).
-
Titrate the CRTIGPSVC peptide into the apo-transferrin solution at increasing molar ratios (e.g., 1:1, 1:5, 1:10 apo-Tf:peptide). Record the CD spectrum after each addition and a brief incubation period (e.g., 5 minutes).
-
As a control, record the spectrum of the CRTIGPSVC peptide alone at the highest concentration used.
-
-
Data Analysis:
-
Subtract the buffer baseline from all protein and peptide spectra.
-
Subtract the spectrum of the peptide alone from the spectra of the apo-Tf/peptide mixtures to isolate the change in the protein's signal.
-
Compare the spectrum of apo-transferrin alone with the spectra of the apo-transferrin/peptide mixtures. A significant change in the CD signal, particularly in the regions characteristic of secondary structure (e.g., 208 and 222 nm for alpha-helices), indicates a conformational change upon peptide binding.
-
In Vitro Cellular Uptake of CRTIGPSVC-Functionalized Nanoparticles
Purpose: To quantify the enhanced uptake of nanoparticles functionalized with the CRTIGPSVC peptide in a blood-brain barrier cell model.
Cell Line: bEnd.3 (mouse brain endothelioma cells)
Materials:
-
bEnd.3 cells
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Fluorescently labeled nanoparticles (e.g., liposomes, polymeric nanoparticles)
-
CRTIGPSVC-functionalized fluorescently labeled nanoparticles
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Culture: Culture bEnd.3 cells in a 24-well plate until they reach 80-90% confluency.
-
Nanoparticle Incubation:
-
Prepare serial dilutions of both non-functionalized and CRTIGPSVC-functionalized fluorescent nanoparticles in serum-free DMEM.
-
Wash the cells with PBS and add the nanoparticle suspensions to the wells.
-
Incubate for a defined period (e.g., 1, 2, or 4 hours) at 37°C.
-
-
Washing: Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove unbound nanoparticles.
-
Qualitative Analysis (Fluorescence Microscopy):
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides and visualize the cellular uptake of the fluorescent nanoparticles using a fluorescence microscope.
-
-
Quantitative Analysis (Flow Cytometry):
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS and analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Compare the mean fluorescence intensity of cells treated with CRTIGPSVC-functionalized nanoparticles to those treated with non-functionalized nanoparticles.
-
In Vivo Targeting of CRTIGPSVC-Functionalized Cargo to Glioblastoma
Purpose: To demonstrate the specific accumulation of CRTIGPSVC-functionalized cargo in an orthotopic glioblastoma mouse model.
Animal Model: Nude mice with intracranial U87MG or other human glioblastoma cell line xenografts.
Materials:
-
Glioblastoma-bearing mice
-
CRTIGPSVC-phage or CRTIGPSVC-functionalized nanoparticles labeled with a near-infrared (NIR) dye (e.g., Cy5.5 or ICG)
-
Control (non-targeted) phage or nanoparticles
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Animal Preparation: Anesthetize the glioblastoma-bearing mice.
-
Injection: Intravenously inject the CRTIGPSVC-functionalized labeled cargo into the tail vein of one group of mice. Inject the control cargo into a separate group.
-
In Vivo Imaging:
-
Acquire whole-body NIR fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours).
-
Quantify the fluorescence intensity in the brain region of interest (ROI).
-
-
Ex Vivo Analysis:
-
At the final time point, euthanize the mice and perfuse with PBS to remove blood from the vasculature.
-
Harvest the brain and other major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised organs to determine the biodistribution of the cargo.
-
The brain can be sectioned and further analyzed by fluorescence microscopy to visualize the localization of the cargo within the tumor.
-
Caption: Workflow for in vivo targeting experiments.
Conclusion
The CRTIGPSVC peptide represents a powerful tool for overcoming the blood-brain barrier and targeting therapies to glioblastoma and potentially other CNS diseases with TfR overexpression. Its unique mechanism of allosterically modulating apo-transferrin to facilitate receptor-mediated transcytosis offers a versatile platform for the delivery of a wide range of therapeutic and diagnostic agents. The protocols outlined in these application notes provide a foundation for researchers to synthesize, characterize, and utilize this peptide in their drug development efforts. Further quantitative studies to determine the precise binding kinetics and to optimize cargo conjugation will continue to advance the clinical potential of this promising targeting ligand.
References
- 1. Real-time in vivo imaging reveals specific nanoparticle target binding in a syngeneic glioma mouse model - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and screening of brain-targeted lipid-based nanoparticles with enhanced cell penetration and gene delivery properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis for Robust Monitoring of Cyclic Peptide Synthesis Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides are a promising class of therapeutic agents due to their high binding affinity, specificity, and enhanced metabolic stability compared to their linear counterparts. The solid-phase peptide synthesis (SPPS) of these complex molecules involves multiple steps, including linear chain assembly, deprotection, and cyclization. Each of these stages presents potential challenges, such as incomplete reactions, side-product formation, and aggregation.[1] To ensure the synthesis of the target cyclic peptide with high purity and yield, robust in-process analytical controls are crucial. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful and indispensable tool for real-time monitoring of SPPS intermediates and for the characterization of the final product.[2][3] This application note provides detailed protocols for the mass spectrometry analysis of cyclic peptide synthesis intermediates, enabling researchers to identify and troubleshoot potential issues during the synthesis process.
The Role of Mass Spectrometry in Cyclic Peptide Synthesis
Mass spectrometry is employed at critical stages of cyclic peptide synthesis to verify the mass of intermediates and final products, thereby confirming the success of each step and identifying potential impurities. Key applications include:
-
Confirmation of Linear Peptide Chain Elongation: Verifying the mass of the growing peptide chain after each amino acid coupling step.
-
Monitoring Deprotection Steps: Ensuring the complete removal of protecting groups from the N-terminus and side chains.
-
Tracking Cyclization Reactions: Monitoring the conversion of the linear precursor to the cyclic product over time.[4]
-
Impurity Profiling: Identifying and characterizing synthesis-related impurities such as deletion sequences, insertion sequences, and products with residual protecting groups.[5]
Experimental Protocols
Protocol 1: On-Resin Analysis of Linear Peptide Synthesis Intermediates
This protocol describes the analysis of a small sample of peptide-bound resin to monitor the progress of linear chain elongation during SPPS.
Materials:
-
Peptide-bound resin (approx. 2-5 mg)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
LC-MS grade water with 0.1% formic acid
-
LC-MS grade acetonitrile (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Nitrogen or vacuum concentrator
Procedure:
-
Resin Sampling: After a coupling or deprotection step, collect a small sample of the peptide-bound resin (2-5 mg) from the reaction vessel.
-
Washing: Wash the resin sample thoroughly with dichloromethane (DCM) and then with methanol to remove residual reagents and solvents. Dry the resin under vacuum.
-
Cleavage: Add 100-200 µL of the cleavage cocktail to the dried resin in a microcentrifuge tube. Incubate at room temperature for 1-2 hours with occasional vortexing to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Precipitate the cleaved peptide by adding 1 mL of cold diethyl ether to the cleavage cocktail. Vortex and centrifuge at high speed for 2 minutes to pellet the peptide.
-
Washing and Drying: Carefully decant the ether. Wash the peptide pellet with another 1 mL of cold diethyl ether, centrifuge, and decant again. Dry the peptide pellet under a stream of nitrogen or in a vacuum concentrator to remove residual ether.
-
Sample Preparation for LC-MS: Reconstitute the dried peptide pellet in 100-500 µL of 50% ACN/water with 0.1% formic acid. Vortex thoroughly and centrifuge to pellet any insoluble material.
-
LC-MS Analysis: Transfer the supernatant to an LC-MS vial and analyze using the parameters outlined in Table 2. Compare the observed mass with the theoretical mass of the expected intermediate.
Protocol 2: Monitoring On-Resin Cyclization
This protocol is designed to track the progress of the on-resin cyclization reaction by analyzing aliquots at different time points.
Materials:
-
Same as Protocol 1
Procedure:
-
Time-Point Sampling: At designated time points during the cyclization reaction (e.g., 0, 1, 2, 4, and 24 hours), collect a small aliquot of the resin (2-5 mg).
-
Quenching and Washing: Immediately wash the collected resin with DCM to quench the reaction. Follow with a methanol wash and dry the resin.
-
Cleavage and Sample Preparation: Follow steps 3-6 from Protocol 1 for each time-point sample.
-
LC-MS Analysis: Analyze each sample by LC-MS (see Table 2). Monitor the decrease in the peak corresponding to the linear precursor and the increase in the peak corresponding to the cyclic product. This allows for the determination of the optimal reaction time.
Protocol 3: Analysis of Purified Cyclic Peptide
This protocol details the final analysis of the purified cyclic peptide to confirm its identity and purity.
Materials:
-
Purified cyclic peptide
-
LC-MS grade water with 0.1% formic acid
-
LC-MS grade acetonitrile (ACN) with 0.1% formic acid
-
LC-MS vials
Procedure:
-
Sample Preparation: Prepare a solution of the purified cyclic peptide in 50% ACN/water with 0.1% formic acid at a concentration of approximately 0.1-1 mg/mL.
-
LC-MS Analysis: Analyze the sample using LC-MS (Table 2) to confirm the molecular weight of the final product.
-
MS/MS Fragmentation Analysis (Optional): To further confirm the sequence, perform MS/MS analysis on the parent ion of the cyclic peptide. The fragmentation pattern of cyclic peptides is often complex, as it requires the cleavage of two backbone bonds to generate fragment ions. However, high-resolution mass spectrometry can provide valuable structural information.
Data Presentation
Table 1: Common Impurities and Adducts in Cyclic Peptide Synthesis
| Type of Modification | Mass Change (Da) | Common Cause |
| Process Impurities | ||
| Deletion of an amino acid | - Mass of deleted residue | Incomplete coupling or deprotection |
| Insertion of an amino acid | + Mass of inserted residue | Double coupling of an amino acid |
| Incomplete protecting group removal | + Mass of protecting group | Inefficient deprotection step |
| - Boc | + 100.05 | |
| - Fmoc | + 222.09 | |
| - Trt | + 242.11 | |
| - Pbf | + 252.12 | |
| - tBu | + 56.06 | |
| Deamidation (Asn, Gln) | + 0.98 | Storage or processing conditions |
| Oxidation (Met, Trp, Cys) | + 16.00 | Exposure to oxidizing agents |
| Adducts in MS | ||
| Sodium adduct [M+Na]+ | + 22.99 | Presence of sodium salts |
| Potassium adduct [M+K]+ | + 39.10 | Presence of potassium salts |
| Acetonitrile adduct [M+ACN+H]+ | + 42.03 | Mobile phase composition |
| TFA adduct [M+TFA+H]+ | + 114.99 | Residual TFA from purification |
Table 2: Recommended LC-MS Parameters for Cyclic Peptide Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 or C4 reversed-phase, e.g., YMC-Triart Bio C4 (for hydrophobic peptides), Agilent AdvanceBio Peptide Plus |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 15-30 minutes (gradient may need optimization based on peptide hydrophobicity) |
| Flow Rate | 0.2-0.5 mL/min |
| Column Temperature | 40-70 °C |
| Injection Volume | 5-10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Scan Range (m/z) | 200-2000 |
| Capillary Voltage | 3-4 kV |
| Source Temperature | 120-150 °C |
| Desolvation Temperature | 350-450 °C |
Visualization of Workflows and Logical Relationships
Caption: Workflow for MS-monitored cyclic peptide synthesis.
Caption: Decision tree for MS analysis of synthesis intermediates.
Caption: Conceptual fragmentation of a cyclic peptide in MS/MS.
Conclusion
The integration of mass spectrometry into the cyclic peptide synthesis workflow provides a robust and efficient method for in-process control and final product verification. By implementing the protocols outlined in this application note, researchers can significantly improve the success rate of their syntheses, reduce the time and cost associated with troubleshooting, and ensure the high quality of the final cyclic peptide product. The use of high-resolution mass spectrometry is particularly advantageous for the detailed characterization of these complex molecules and their synthesis-related impurities.
References
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 4. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design of a Novel Cyclic Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic peptides are a promising class of therapeutic agents due to their unique structural and functional properties. Their constrained conformation often leads to enhanced metabolic stability, higher receptor affinity and selectivity, and improved membrane permeability compared to their linear counterparts.[1][2][3] These advantages make them attractive candidates for targeting a wide range of diseases.[4] This document provides a detailed guide for the in vivo experimental design and evaluation of a new hypothetical cyclic peptide, "CycPeptide-X," an antagonist designed to target a G-protein coupled receptor (GPCR) implicated in inflammatory pathways.
The successful progression of a novel therapeutic from discovery to clinical trials hinges on a robust preclinical research strategy.[5] This involves a phased approach, starting with preliminary safety and pharmacokinetic assessments, moving to efficacy studies in relevant disease models, and culminating in formal toxicology evaluations under Good Laboratory Practice (GLP) conditions.
Hypothetical Signaling Pathway: CycPeptide-X
CycPeptide-X is designed to antagonize a specific GPCR, thereby inhibiting a downstream signaling cascade that promotes the expression of pro-inflammatory cytokines.
Overall Experimental Workflow
The in vivo evaluation of CycPeptide-X follows a structured, multi-phase workflow designed to efficiently gather data on safety, pharmacokinetics, and efficacy to support an Investigational New Drug (IND) application.
Experimental Protocols
Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
Objective: To determine the tolerability of CycPeptide-X and identify the maximum tolerated dose (MTD) following a single administration.
Methodology:
-
Animal Model: Healthy male and female CD-1 mice, 8-10 weeks old (n=3-5 per sex per group).
-
Groups:
-
Group 1: Vehicle control (e.g., saline or PBS).
-
Group 2-6: Escalating single doses of CycPeptide-X (e.g., 1, 10, 50, 100, 500 mg/kg).
-
-
Administration: Intravenous (IV) or subcutaneous (SC) injection, as peptides are often poorly absorbed orally.
-
Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) immediately after dosing and at regular intervals for up to 14 days.
-
Record body weight daily for the first 7 days, then weekly.
-
At the end of the study, perform gross necropsy to examine for any visible organ abnormalities.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Protocol 2: Preliminary Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of CycPeptide-X after a single dose.
Methodology:
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation (n=3-4 per group) to facilitate serial blood sampling.
-
Groups:
-
Group 1: Single IV dose (e.g., 2 mg/kg).
-
Group 2: Single SC dose (e.g., 10 mg/kg).
-
-
Sample Collection: Collect blood samples (approx. 100-200 µL) via the cannula at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood to plasma, and store samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of CycPeptide-X in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). For the SC group, calculate bioavailability (F%).
Protocol 3: Efficacy Study in an Acute Inflammation Model
Objective: To evaluate the therapeutic efficacy of CycPeptide-X in a relevant animal model of disease.
Methodology:
-
Animal Model: Lipopolysaccharide (LPS)-induced acute inflammation model in C57BL/6 mice (n=8-10 per group).
-
Groups:
-
Group 1: Vehicle control + Saline challenge.
-
Group 2: Vehicle control + LPS challenge.
-
Group 3: Dexamethasone (positive control) + LPS challenge.
-
Group 4-6: CycPeptide-X (e.g., 1, 5, 25 mg/kg) + LPS challenge.
-
-
Procedure:
-
Administer CycPeptide-X or controls via SC injection 30 minutes prior to intraperitoneal (IP) injection of LPS (1 mg/kg).
-
Collect blood samples 2-4 hours post-LPS challenge to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
-
Endpoint: The primary endpoint is the reduction in plasma cytokine levels in the CycPeptide-X treated groups compared to the LPS-only group.
Protocol 4: GLP-Compliant Repeated-Dose Toxicity Study
Objective: To assess the safety profile of CycPeptide-X following repeated administration, in compliance with Good Laboratory Practice (GLP) regulations.
Methodology:
-
Animal Models: Two species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), as per regulatory guidelines.
-
Groups (for each species):
-
Group 1: Vehicle control.
-
Group 2: Low dose (e.g., anticipated therapeutic dose).
-
Group 3: Mid dose.
-
Group 4: High dose (e.g., a multiple of the therapeutic dose, approaching the MTD).
-
-
Administration: Daily SC or IV administration for a specified duration (e.g., 14 or 28 days).
-
Monitoring and Data Collection:
-
In-life: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology and clinical chemistry analysis at termination.
-
Anatomic Pathology: Full gross necropsy, organ weight measurements, and histopathological examination of a comprehensive list of tissues.
-
-
Endpoint: To identify any potential target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate comparison between groups.
Table 1: Summary of Pharmacokinetic Parameters
| Parameter | IV Administration (2 mg/kg) | SC Administration (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 1500 ± 120 | 450 ± 55 |
| Tmax (hr) | 0.08 (5 min) | 1.0 ± 0.25 |
| AUC (ng*hr/mL) | 3200 ± 250 | 2560 ± 310 |
| t½ (hr) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| Bioavailability (F%) | N/A | 16% |
Data are presented as mean ± SD.
Table 2: Efficacy Data - Cytokine Reduction in LPS Model
| Treatment Group | Dose (mg/kg) | Plasma TNF-α (pg/mL) | % Inhibition |
|---|---|---|---|
| Vehicle + Saline | -- | 50 ± 15 | N/A |
| Vehicle + LPS | -- | 2500 ± 400 | 0% |
| Dexamethasone + LPS | 10 | 600 ± 110 | 76% |
| CycPeptide-X + LPS | 1 | 1800 ± 350 | 28% |
| CycPeptide-X + LPS | 5 | 1100 ± 210 | 56% |
| CycPeptide-X + LPS | 25 | 750 ± 150 | 70% |
Data are presented as mean ± SD.
Table 3: Summary of Findings from 28-Day Repeated-Dose Toxicity Study in Rats
| Group | Dose (mg/kg/day) | Key Clinical Observations | Histopathological Findings |
|---|---|---|---|
| 1 (Vehicle) | 0 | None | No significant findings |
| 2 (Low Dose) | 5 | None | No significant findings |
| 3 (Mid Dose) | 25 | None | Minimal inflammation at injection site |
| 4 (High Dose) | 100 | Mild, transient lethargy post-dose | Moderate inflammation at injection site |
This table provides a simplified summary of potential findings.
Logical Relationships in Experimental Design
The progression from one phase of in vivo testing to the next is contingent on achieving specific milestones and making data-driven "Go/No-Go" decisions.
Statistical Analysis
All quantitative data from in vivo studies should be subjected to appropriate statistical analysis to determine significance. For comparing multiple treatment groups, methods like one-way or two-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) are commonly used. The choice of statistical test should be defined in the study protocol before the experiment begins. A p-value of <0.05 is typically considered statistically significant.
References
- 1. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic peptide drugs approved in the last two decades (2001–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Peptides as Therapeutic Agents and Biochemical Tools [biomolther.org]
- 4. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential Software Tools for Preclinical Research | ModernVivo [modernvivo.com]
Troubleshooting & Optimization
preventing racemization during H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH synthesis
Welcome to the technical support center for the synthesis of the peptide H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during their experiments.
Troubleshooting Guide: Racemization During Peptide Synthesis
This section addresses common issues encountered during the synthesis of cysteine-containing peptides and provides actionable solutions to mitigate racemization.
Issue 1: Broad or doublet peaks during HPLC purification of the final peptide.
-
Question: My final HPLC analysis shows a broad peak or a distinct doublet for my target peptide. What is the likely cause?
-
Answer: This is a classic indication of the presence of diastereomers. For a peptide containing cysteine, this is most commonly due to racemization (epimerization) at the α-carbon of one or both cysteine residues during the coupling steps.[1] The resulting D-Cys epimer co-elutes closely with the desired L-Cys peptide, leading to peak broadening or a doublet.
Issue 2: Confirmed Cysteine Racemization.
-
Question: I have confirmed that cysteine racemization is occurring. Which step in my synthesis is the most probable cause?
-
Answer: The most critical step for cysteine racemization is during the activation and coupling of the Fmoc-Cys-OH residue.[1] The electron-withdrawing nature of the protected sulfhydryl group increases the acidity of the α-proton, making it susceptible to abstraction by a base. This is particularly problematic when using strong bases or highly activating coupling reagents.[1] For your specific peptide, H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH, both Cys residues are susceptible, but the C-terminal Cys(1) is especially prone to racemization when attached to the resin.[2][3]
Issue 3: High levels of racemization observed with carbodiimide-based coupling (e.g., DIC).
-
Question: I am using a carbodiimide like DIC for coupling and observing significant racemization. How can I reduce this?
-
Answer: Carbodiimide-mediated couplings, especially with strong, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA), are known to promote racemization. To mitigate this:
-
Use Additives: Always include a racemization-suppressing additive. Additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) are generally more effective than 1-hydroxybenzotriazole (HOBt). These additives form active esters that are less prone to racemization than the initial O-acylisourea intermediate.
-
Avoid Strong Bases: If a base is necessary, opt for a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) instead of DIEA.
-
Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of proton abstraction.
-
Issue 4: Racemization with phosphonium or uronium salt-based reagents (e.g., HBTU, HATU).
-
Question: I am using HBTU/DIEA for coupling and still see significant racemization for my cysteine residues. What can I do?
-
Answer: Standard protocols using phosphonium or uronium salts with bases like DIEA can lead to unacceptable levels of racemization for cysteine, sometimes ranging from 5-33%. The following strategies can significantly reduce this:
-
Avoid Pre-activation: Avoiding the pre-activation step before adding the coupling mixture to the resin can reduce racemization by a factor of 6 to 7.
-
Optimize the Base: Switch from DIEA or NMM to a weaker, sterically hindered base like 2,4,6-collidine. Reducing the amount of base used by half can also be beneficial.
-
Change the Solvent: Using a less polar solvent mixture like CH₂Cl₂-DMF (1:1) instead of neat DMF can help reduce racemization.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the prevention of racemization during the synthesis of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH.
Q1: What is the underlying mechanism of cysteine racemization during peptide synthesis?
A1: There are two primary mechanisms for racemization during peptide bond formation:
-
Oxazolone Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form an oxazol-5(4H)-one intermediate. The α-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemistry.
-
Direct Enolization: A base can directly abstract the α-proton from the activated amino acid to form a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers. The electron-withdrawing effect of the protected cysteine side chain makes this pathway particularly favorable.
Q2: How does the choice of the C-terminal cysteine protecting group and resin affect racemization?
A2: The choice of both the protecting group and the resin is critical, especially for the C-terminal cysteine.
-
Protecting Groups: While the trityl (Trt) group is commonly used for cysteine protection, it is known to be susceptible to racemization. Acid-labile S-protecting groups like 4,4'-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom) have been shown to suppress racemization to acceptable levels (<1.0%) even with standard phosphonium or uronium reagent protocols. The acetamidomethyl (Acm) group also shows a lower rate of racemization compared to the Trt group.
-
Resin: For the synthesis of peptides with a C-terminal cysteine, using a 2-chlorotrityl resin is highly effective in suppressing racemization that can be caused by the base treatment during Fmoc deprotection.
Q3: What role does temperature play in cysteine racemization?
A3: Elevated temperatures can accelerate both the desired coupling reactions and undesired side reactions, including racemization. While microwave-assisted solid-phase peptide synthesis (SPPS) can be efficient, high temperatures (e.g., 80-86 °C) can lead to considerable racemization of sensitive amino acids like cysteine and histidine. Lowering the coupling temperature to 50 °C can help limit racemization during microwave SPPS. For particularly sensitive couplings involving cysteine, it may be beneficial to perform that specific step at a lower temperature or even conventionally at room temperature while using microwave assistance for the rest of the synthesis.
Q4: Are there specific coupling reagents that are recommended to minimize cysteine racemization?
A4: Yes, the choice of coupling reagent and additive is crucial.
-
For carbodiimide-based couplings, using N,N'-diisopropylcarbodiimide (DIC) in combination with Oxyma or 6-Cl-HOBt is recommended.
-
For onium salt-based couplings, using reagents like HBTU or HATU in combination with HOBt or HOAt and a weaker, sterically hindered base like 2,4,6-collidine (TMP) without a pre-activation step is a safer approach.
-
Pre-formed pentafluorophenyl (Pfp) esters are also a good option for incorporating cysteine with minimal racemization.
Q5: How can I detect and quantify racemization in my synthesized peptide?
A5: Several analytical methods can be used to detect and quantify racemization:
-
Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase to separate the diastereomers of the peptide.
-
Gas Chromatography (GC) on a Chiral Column: This highly accurate and sensitive method typically requires derivatization of the hydrolyzed peptide's amino acids.
-
LC-MS/MS: This technique can be used to identify and quantify the D-amino acid content, and by analyzing peptide fragments, it can help locate the site of racemization.
-
Capillary Electrophoresis (CE): CE offers high-resolution separation of charged molecules and can be used to separate peptide enantiomers.
Data Presentation
Table 1: Effect of Cysteine Protecting Group on Racemization
| S-Protecting Group | Coupling Conditions | % D-Cys (Racemization) | Reference |
| Trityl (Trt) | Fmoc-Cys(Trt)-OH/HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | 8.0% | |
| 4,4'-Dimethoxydiphenylmethyl (Ddm) | Fmoc-Cys(Ddm)-OH/HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | 0.8% | |
| 4-Methoxybenzyloxymethyl (MBom) | Fmoc-Cys(MBom)-OH/HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | <1.0% | |
| Acetamidomethyl (Acm) | Fmoc-Cys(Acm)-OH/HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | Significantly lower than Trt |
Table 2: Influence of Base and Coupling Method on Cysteine Racemization
| Coupling Reagent | Base | Pre-activation | % D-Cys (Racemization) | Reference |
| BOP/HOBt | DIEA | 5 min | 5-33% | |
| HBTU/HOBt | DIEA | 5 min | 5-33% | |
| HATU/HOAt | DIEA | 5 min | 5-33% | |
| BOP/HOBt | DIEA | No | Reduced by 6-7 fold | |
| BOP/HOBt | TMP (collidine) | No | <1% | |
| HBTU/HOBt | TMP (collidine) | No | <1% | |
| HATU/HOAt | TMP (collidine) | No | <1% | |
| DIC | DIPEA | - | High | |
| DIC/Oxyma | NMM | - | Low | |
| HBTU | NMM | - | ~50% (in Protoxin II synthesis) | |
| HBTU | 2,4,6-collidine | - | Suppressed (in Protoxin II synthesis) |
Experimental Protocols
Protocol 1: Recommended Coupling of Fmoc-Cys(Trt)-OH to a Resin-Bound Peptide Amine using DIC/Oxyma
This protocol is designed for manual solid-phase peptide synthesis (SPPS) to minimize racemization.
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Preparation:
-
In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq) and Oxyma Pure® (3 eq) in DMF.
-
-
Activation and Coupling:
-
Cool the amino acid solution to 0 °C.
-
Add DIC (3 eq) to the amino acid solution.
-
Allow the solution to pre-activate for 5-10 minutes at 0 °C.
-
-
Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at 0 °C for 30 minutes, then allow it to warm to room temperature and continue reacting for an additional 2-4 hours.
-
-
Washing:
-
After the coupling is complete (monitor with a Kaiser test), wash the resin with DMF (5x) and DCM (3x).
-
Protocol 2: Chiral HPLC Analysis for Racemization Detection
-
Sample Preparation:
-
Cleave a small amount of the peptide from the resin.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column suitable for peptide separations. The exact choice will depend on the peptide sequence.
-
Mobile Phase: A gradient of acetonitrile in water with an additive like trifluoroacetic acid (TFA) is commonly used. A shallow gradient is often necessary to resolve the diastereomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Temperature: Maintain a constant column temperature (e.g., 25 °C) for reproducible results.
-
Detection: UV detection at 210-230 nm.
-
-
Data Analysis:
-
Inject the sample onto the HPLC system.
-
Identify the peaks corresponding to the L- and D-forms. If a standard for the D-isomer is unavailable, the minor, closely eluting peak is often the diastereomer.
-
Quantify the amount of the D-isomer by comparing its peak area to the total peak area of both isomers.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
Technical Support Center: Troubleshooting Disulfide Bond Formation in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of disulfide bond formation. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and visual aids to streamline your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Disulfide-Bridged Peptide
Q: My reaction is resulting in a low yield of the target peptide with the correct disulfide bond. What are the potential causes and how can I improve the outcome?
A: Low yields are a common issue and can arise from several factors, including inefficient oxidation, aggregation of the peptide, or various side reactions. Below is a step-by-step guide to troubleshoot this problem.
-
Optimize Oxidation Conditions: The choice of oxidizing agent and the reaction environment are critical for efficient disulfide bond formation. While air oxidation is simple, it can be slow and inefficient.[1] Consider using specific chemical oxidants. For peptides that do not contain sensitive residues such as methionine or tryptophan, Dimethyl Sulfoxide (DMSO) is an effective choice.[1] For peptides with sensitive residues, a highly selective and efficient reagent like trans-[Pt(en)2Cl2]2+ can be used, which works well even in the presence of methionine.[1][2]
-
Control Peptide Concentration: High concentrations of the peptide can promote the formation of intermolecular disulfide bonds, which leads to oligomerization and precipitation.[1] It is recommended to perform the oxidation at a high dilution, typically in the range of 0.1-1 mg/mL, to favor the desired intramolecular reaction.
-
Adjust Reaction pH: The pH of the buffer solution significantly impacts the rate of disulfide bond formation. The optimal pH for most thiol-disulfide exchange reactions is between 8 and 9. However, the ideal pH can be specific to the peptide sequence, so optimization may be required.
-
Verify Free Thiols: Before initiating the oxidation process, it is crucial to confirm that the cysteine residues are in their reduced, free thiol (SH) form. This means ensuring the complete removal of all protecting groups from the cysteine residues. You can use Ellman's reagent (DTNB) to quantify the concentration of free thiols in your peptide solution.
Issue 2: Observation of Significant Oligomerization and Precipitation
Q: I am observing a significant amount of oligomers and precipitated material during the disulfide bond formation step. What can I do to prevent this?
A: The formation of oligomers and aggregation are frequent challenges, particularly with hydrophobic peptides. Here are several strategies to minimize these side reactions:
-
High-Dilution Oxidation: As mentioned for improving low yields, conducting the oxidation at a very low peptide concentration is the most effective method to prevent intermolecular reactions that lead to oligomers.
-
Use of Chaotropic Agents and Organic Solvents: The addition of chaotropic agents, such as guanidine hydrochloride or urea, or organic co-solvents like acetonitrile or isopropanol can help to disrupt peptide aggregation and improve solubility.
Issue 3: Difficulty in Forming Multiple Disulfide Bonds Correctly
Q: I am synthesizing a peptide with multiple disulfide bonds and am struggling to obtain the correct connectivity. What is the best approach?
A: The synthesis of peptides with multiple disulfide bonds requires a strategic approach to ensure the correct pairing of cysteine residues. This is typically achieved through the use of orthogonal protecting groups.
-
Orthogonal Protection Strategy: This strategy involves using different classes of thiol protecting groups that can be removed under specific conditions without affecting the others. This allows for the stepwise and regioselective formation of each disulfide bond. For instance, you can use a combination of Mmt (4-methoxytrityl), Acm (acetamidomethyl), and Trt (trityl) groups. The Mmt group can be removed with dilute acid, the Acm group with iodine, and the Trt group with stronger acid, allowing for sequential disulfide bond formation.
-
On-Resin vs. Solution Phase Formation: Disulfide bonds can be formed either while the peptide is still attached to the solid support (on-resin) or after it has been cleaved into solution. On-resin formation can be advantageous as the peptide chains are immobilized, which can favor intramolecular cyclization. The choice between these methods can depend on the specific peptide sequence and the desired disulfide connectivity.
-
Order of Disulfide Bond Formation: The order in which the disulfide bonds are formed can be critical for achieving the correct fold, especially for complex peptides. For some peptides, like apamin, the order of formation may not significantly impact the efficiency. However, for others, like linaclotide, a specific order is necessary to facilitate proper folding. It is often a matter of empirical optimization to determine the best sequence of deprotection and oxidation steps.
Data Presentation
Table 1: Common Cysteine Protecting Groups and Their Removal Conditions
| Protecting Group | Abbreviation | Removal Reagent(s) | Typical Conditions | Orthogonality Notes |
| Trityl | Trt | Trifluoroacetic acid (TFA) / Scavengers | 1-4 hours | Cleaved during standard peptide cleavage from many resins. |
| 4-Methoxytrityl | Mmt | Dilute TFA in DCM | < 30 minutes (e.g., 1-2% TFA) | Allows for selective on-resin deprotection. |
| Acetamidomethyl | Acm | Iodine, Mercury(II), Silver(I) | Variable | Stable to acidic conditions used for Trt/Mmt removal. |
| tert-Butyl | tBu | PhS(O)Ph/CH3SiCl3 in TFA | - | Stable under TFA and redox conditions. |
| 4,4′-Bis(dimethylsulfinyl)benzhydryl | Msbh | NH4I/DMS/TFA | - | Highly stable under acidic and redox conditions. |
| p-Methoxybenzyl | Mob | Strong Acid (e.g., HF) | - | Used in Boc-chemistry; can be selectively removed under mild TFA conditions in some strategies. |
| tert-Butylsulfenyl | StBu | Reducing agents (e.g., DTT, TCEP) | - | Labile to reducing agents, offering a different orthogonality. |
Table 2: Common Oxidizing Agents for Disulfide Bond Formation
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Air (Oxygen) | pH 8-9, high dilution | Mild, simple | Slow and can be inefficient. |
| Dimethyl Sulfoxide (DMSO) | Aqueous buffer, room temperature | Simple, effective for peptides without sensitive residues. | Can oxidize sensitive residues like Met and Trp. |
| Potassium Ferricyanide (K3[Fe(CN)6]) | pH 7-8 | Effective | Can be difficult to remove from the product. |
| Iodine (I2) | Aqueous or organic solvents | Fast and efficient, often used for Acm deprotection and oxidation. | Can cause side reactions like iodination of Tyr residues. |
| N-Chlorosuccinimide (NCS) | DMF or aqueous solution | Fast (complete within 15 min), efficient on-resin and in solution. | Requires careful control of equivalents to avoid side reactions. |
| trans-[Pt(en)2Cl2]2+ | Slightly acidic to neutral media | Highly selective and efficient, no side reactions with Met. | Platinum-based reagent, may require specific handling and removal. |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Disulfide Bond Formation
-
Peptide Preparation: After cleavage from the resin and deprotection of side chains (except for the cysteines intended for the disulfide bond if using an orthogonal strategy), purify the linear peptide using reverse-phase HPLC. Lyophilize the fractions containing the pure, reduced peptide.
-
Dissolution: Dissolve the lyophilized peptide in a suitable buffer (e.g., 0.1 M ammonium bicarbonate) to a final concentration of 0.1-1 mg/mL.
-
pH Adjustment: Adjust the pH of the peptide solution to 8.0-8.5 using a dilute base like ammonium hydroxide.
-
Oxidation:
-
Air Oxidation: Stir the solution vigorously, open to the atmosphere, for 24-48 hours. Monitor the reaction progress by HPLC.
-
Chemical Oxidation: Add the chosen oxidizing agent (e.g., a slight excess of DMSO or K3[Fe(CN)6]) to the solution. Stir at room temperature and monitor the reaction progress by HPLC.
-
-
Quenching: Once the reaction is complete, quench any remaining oxidizing agent if necessary (e.g., by adding a scavenger like methionine for iodine).
-
Purification: Acidify the solution with a small amount of acetic acid or TFA and purify the cyclized peptide by reverse-phase HPLC.
-
Verification: Confirm the mass of the final product using mass spectrometry. The mass should correspond to the loss of two hydrogen atoms compared to the linear precursor.
Protocol 2: On-Resin Regioselective Disulfide Bond Formation (Mmt and Acm Strategy)
-
Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc chemistry, incorporating Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH at the desired positions.
-
Selective Mmt Deprotection:
-
Swell the peptide-resin in DMF, then wash with DCM.
-
Treat the resin with a solution of 1-2% TFA in DCM, often with a scavenger like 5% triisopropylsilane (TIS), for short, repeated cycles (e.g., 4 x 10 minutes).
-
Wash the resin thoroughly with DCM and then DMF to remove the TFA and cleaved Mmt groups.
-
-
First Disulfide Bond Formation:
-
Swell the resin in DMF.
-
Add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) (1 equivalent), and react for a short period (e.g., 5 minutes at 50°C or 15 minutes at room temperature).
-
Wash the resin extensively with DMF and DCM.
-
-
Second Disulfide Bond Formation (Acm Removal and Oxidation):
-
After formation of the first disulfide bond, the Acm groups can be removed and the second disulfide bond formed simultaneously.
-
Treat the resin with a solution of iodine (I2) in a suitable solvent (e.g., DMF or a mixture of alcohols) until a persistent yellow color is observed.
-
Wash the resin to remove excess iodine.
-
-
Cleavage and Final Deprotection: Cleave the peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Purification and Analysis: Purify the final peptide by HPLC and verify its mass and disulfide connectivity by mass spectrometry.
Mandatory Visualization
References
Technical Support Center: Managing Aggregation of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH
For researchers, scientists, and drug development professionals working with the cyclic peptide H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH, aggregation in solution can be a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address and mitigate these challenges.
Understanding Your Peptide: Physicochemical Properties
A thorough understanding of the peptide's intrinsic properties is the first step in troubleshooting aggregation issues. The sequence of this peptide is H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH, indicating a cyclic structure formed by a disulfide bond between the two cysteine residues.
| Property | Value | Significance for Aggregation |
| Molecular Weight | ~964.1 g/mol | Affects diffusion and solubility. |
| Theoretical Isoelectric Point (pI) | ~8.8 | The peptide is positively charged at neutral pH, which can influence solubility and interactions. Aggregation is often minimal when the pH is moved away from the pI. |
| Hydrophobicity Profile | Contains both hydrophobic (Ile, Val, Pro) and hydrophilic (Arg, Thr, Ser) residues. | The presence of hydrophobic residues can be a driving force for aggregation as they seek to minimize contact with water. |
| Predicted Aggregation-Prone Region | A potential aggregation-prone region has been identified in the Ile-Gly-Pro-Ser-Val segment. | This region may be a key initiator of self-assembly and aggregation. |
Troubleshooting Guide: Step-by-Step Solutions to Peptide Aggregation
If you are observing turbidity, precipitation, or a loss of activity in your peptide solution, follow these troubleshooting steps.
Logical Flow for Troubleshooting Peptide Aggregation
A step-by-step decision-making workflow for addressing peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: My peptide solution is cloudy. What is the first thing I should check?
A1: The first step is to confirm that the peptide is fully dissolved. Lyophilized peptides can be difficult to solubilize. We recommend the following initial solubilization protocol:
-
Initial Solvent: Attempt to dissolve the peptide in sterile, purified water.
-
Acidification: Since the peptide has a high theoretical pI (~8.8), it will be more soluble in an acidic environment. If it does not dissolve in water, add a small amount of 0.1 M acetic acid dropwise until the peptide dissolves.
-
Sonication: A brief, gentle sonication in a water bath can help to break up small aggregates and facilitate dissolution.
If the solution remains cloudy, it is likely that the peptide is aggregating.
Q2: How does pH affect the aggregation of this peptide?
A2: The pH of the solution is a critical factor in peptide solubility and aggregation. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. For H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH, the theoretical pI is approximately 8.8. Operating at or near this pH will likely increase aggregation.
Recommendation: Adjust the pH of your buffer to be at least 1-2 units away from the pI. Given the high pI, using a buffer in the acidic to neutral range (e.g., pH 4-7) should increase the net positive charge on the peptide, leading to greater electrostatic repulsion between peptide molecules and reduced aggregation.
Q3: What role does the buffer system play in preventing aggregation?
A3: The choice of buffer and its ionic strength can significantly impact peptide stability.
-
Buffer Species: Different buffer salts can have varying effects. It is advisable to screen a few different buffer systems (e.g., acetate, phosphate, citrate) to find the one that provides optimal stability for your peptide.
-
Ionic Strength: The effect of ionic strength on peptide aggregation can be complex. In some cases, increasing the salt concentration can shield charges and promote aggregation. In other cases, it can increase solubility. It is recommended to test a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) to determine the optimal ionic strength for your application.
Q4: Are there any additives or excipients that can help reduce aggregation?
A4: Yes, several excipients are known to reduce peptide aggregation. The effectiveness of each can be peptide-dependent, so screening is often necessary.
| Excipient Class | Examples | Mechanism of Action | Typical Starting Concentration |
| Amino Acids | Arginine, Glycine | Can suppress aggregation by interacting with the peptide and preventing self-association. | 50 - 250 mM |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | Stabilize the native conformation of the peptide through preferential exclusion. | 5 - 10% (w/v) |
| Surfactants | Polysorbate 20, Polysorbate 80 | Non-ionic surfactants that can prevent surface-induced aggregation and stabilize the peptide. | 0.01 - 0.1% (v/v) |
Q5: How should I properly store my peptide solution to minimize aggregation over time?
A5: Proper storage is crucial for maintaining the integrity of your peptide solution.
-
Temperature: For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the peptide solution and freezing at -20°C or -80°C is the best practice to prevent freeze-thaw cycles that can induce aggregation.
-
Aliquotting: It is highly recommended to aliquot the stock solution into single-use volumes. This minimizes the number of freeze-thaw cycles the peptide is subjected to.
-
Cryoprotectants: If storing frozen, consider adding a cryoprotectant such as glycerol (5-20%) to your buffer to reduce aggregation during freezing and thawing.
Experimental Protocols
Protocol 1: Screening for Optimal pH and Buffer
This protocol outlines a method to systematically test the effect of pH and buffer composition on peptide aggregation using UV-Vis spectrophotometry to measure turbidity.
Workflow for pH and Buffer Screening
A systematic workflow for identifying the optimal pH and buffer system to minimize peptide aggregation.
Materials:
-
H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH peptide
-
Purified water
-
0.1 M Acetic Acid
-
Buffer stock solutions (e.g., 1 M Sodium Acetate, 1 M Sodium Phosphate, 1 M Tris)
-
UV-Vis Spectrophotometer and cuvettes or a plate reader
Procedure:
-
Prepare a concentrated stock solution of the peptide (e.g., 10 mg/mL) in 0.1% acetic acid.
-
Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0) and of different types (e.g., acetate, phosphate).
-
In separate microcentrifuge tubes or wells of a 96-well plate, dilute the peptide stock solution to a final concentration of 1 mg/mL in each of the different buffers. Include a buffer-only blank for each condition.
-
Immediately after mixing, measure the absorbance of each sample at 340 nm. This will be your time-zero reading.
-
Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 1, 4, and 24 hours), gently mix the samples and measure the absorbance at 340 nm again.
-
An increase in absorbance over time indicates an increase in turbidity and, therefore, aggregation. The conditions with the lowest and most stable absorbance readings are the most favorable for preventing aggregation.
Protocol 2: Evaluating the Effect of Excipients
This protocol uses dynamic light scattering (DLS) to assess the impact of different excipients on the aggregation state of the peptide.
Materials:
-
Peptide solution in the optimal buffer determined from Protocol 1.
-
Stock solutions of excipients (e.g., 1 M Arginine, 50% (w/v) Sucrose, 1% (v/v) Polysorbate 20).
-
Dynamic Light Scattering (DLS) instrument.
Procedure:
-
Prepare the peptide solution at a desired concentration (e.g., 1 mg/mL) in the optimal buffer identified previously.
-
Filter the peptide solution through a low-protein-binding 0.22 µm filter to remove any pre-existing large aggregates.
-
Divide the filtered peptide solution into aliquots.
-
To each aliquot, add a different excipient to the desired final concentration. Include a control sample with no added excipient.
-
Perform an initial DLS measurement on each sample to determine the initial size distribution of particles in the solution.
-
Incubate the samples under conditions that are known to induce aggregation (e.g., elevated temperature, agitation).
-
Periodically take DLS measurements to monitor changes in the particle size distribution over time.
-
A smaller increase in the average particle size and polydispersity index (PDI) in the presence of an excipient indicates its effectiveness in preventing aggregation.
By following this structured troubleshooting guide and utilizing the provided experimental protocols, researchers can systematically address and mitigate the aggregation of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH, leading to more reliable and reproducible experimental outcomes.
Technical Support Center: Enhancing Cyclic Peptide Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the poor cell permeability of cyclic peptide candidates.
Frequently Asked Questions (FAQs)
Q1: Why do my cyclic peptides exhibit poor cell permeability?
A1: The low cell permeability of cyclic peptides often stems from several inherent physicochemical properties:
-
High Polar Surface Area (PSA): The peptide backbone is rich in polar amide bonds. A PSA greater than 130 Ų is strongly associated with poor oral bioavailability.[1] The energy required to desolvate these polar groups and move them into the hydrophobic lipid bilayer of the cell membrane creates a significant permeability barrier.[1]
-
Hydrogen Bonding Capacity: The amide protons in the peptide backbone readily form hydrogen bonds with the surrounding aqueous environment. These bonds must be broken for the peptide to enter the hydrophobic core of the membrane. Strategies that favor intramolecular hydrogen bonding can effectively "hide" these polar groups, thereby improving permeability.[2]
-
Large Molecular Size: Many cyclic peptides exceed the typical molecular weight of small-molecule drugs (often cited as <500 Da), which can hinder passive diffusion across the cell membrane. Some studies suggest a maximum molecular weight of around 1000 Da for passive permeability of cyclic peptides.[3]
-
Charge: Peptides with a high net charge, especially negative charges, often struggle to cross the cell membrane. A neutral or slightly positive charge (0 to +2) is generally more favorable for cell penetration.[2]
Q2: What is the "chameleon" effect and how does it relate to cyclic peptide permeability?
A2: The "chameleon" effect describes the ability of a cyclic peptide to adopt different conformations depending on its environment. For a cyclic peptide to passively diffuse across the cell membrane, it should ideally exist in a "closed" conformation in a nonpolar environment (like the cell membrane) and an "open" conformation in a polar environment (like the extracellular space or cytoplasm). The "closed" conformation is characterized by the formation of intramolecular hydrogen bonds, which shield the polar amide groups from the hydrophobic lipid core of the membrane. The rate of interconversion to this "closed" conformation is a key determinant of passive permeability.
Q3: How does N-methylation improve the cell permeability of cyclic peptides?
A3: N-methylation, the substitution of an amide proton with a methyl group, is a widely used strategy to enhance the cell permeability of cyclic peptides. It works through several mechanisms:
-
Reduces Hydrogen Bond Donors: N-methylation eliminates a hydrogen bond donor, reducing the peptide's polarity and the energetic penalty of desolvation.
-
Promotes "Closed" Conformation: By introducing steric constraints, N-methylation can favor a membrane-permeable "closed" conformation with intramolecular hydrogen bonds.
-
Increases Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the peptide, which can improve its partitioning into the lipid bilayer.
However, exhaustive N-methylation can be counterproductive, as some hydrogen bonding capability is often necessary for maintaining the optimal conformation for permeability.
Q4: What are Cell-Penetrating Peptides (CPPs) and should I use them?
A4: Cell-penetrating peptides are short peptides (typically 5-30 amino acids) that can cross the cell membrane and can be conjugated to cargo molecules, like your cyclic peptide, to facilitate their intracellular delivery. CPPs often utilize endocytotic pathways to enter the cell. Conjugating your peptide of interest to a CPP can be an effective strategy if direct modification of the peptide is not feasible or desirable.
Troubleshooting Guide
Problem: My cyclic peptide shows low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA).
This suggests poor passive diffusion. Here are some potential solutions:
| Strategy | Rationale | Key Considerations |
| Introduce N-methylation | Reduces polar surface area and promotes a membrane-permeable conformation by decreasing the number of hydrogen bond donors. | The position of N-methylation is crucial; a systematic scan is often required. Not all N-methylations will lead to improved permeability. |
| Incorporate D-amino acids | Can induce specific turns and folds that favor intramolecular hydrogen bonding and a more rigid, membrane-compatible conformation. | Can alter the peptide's binding affinity for its target. Stereochemistry plays a critical role in the formation of intramolecular hydrogen bonds. |
| Introduce lipophilic side chains | Increases the overall hydrophobicity of the peptide, which can improve its partitioning into the lipid membrane. | A balance must be struck, as excessive lipophilicity can lead to poor solubility and aggregation. |
| Amide-to-ester/thioamide substitution | Replacing an amide bond with an ester or thioamide bond can reduce the hydrogen bonding capacity and polarity of the peptide backbone. | The chemical stability of the modified bond in a physiological environment needs to be assessed. |
| Incorporate γ-amino acids | These non-natural amino acids can promote the formation of intramolecular hydrogen bonds, leading to improved permeability. | The specific stereochemistry and position of the γ-amino acid are important for its effect on conformation. |
Problem: My cyclic peptide has good PAMPA permeability but low permeability in a Caco-2 cell-based assay.
This discrepancy often points to issues with active transport or cell-specific interactions.
| Potential Cause | Troubleshooting Steps |
| Efflux by Transporters | Your peptide may be a substrate for efflux pumps like P-glycoprotein (P-gp) expressed on Caco-2 cells. |
| Poor Solubility | The peptide may be precipitating in the aqueous environment of the cell-based assay. |
| Metabolic Instability | The peptide may be degraded by enzymes present in the Caco-2 cells. |
Problem: My fluorescently labeled peptide shows high cellular uptake, but the unlabeled peptide has no biological effect.
This common issue suggests that the peptide is being trapped in endosomes and not reaching its cytosolic target.
| Troubleshooting Strategy | Rationale |
| Incorporate Endosomal Escape Moieties | Add functionalities that promote the disruption of the endosomal membrane, such as fusogenic peptides or pH-responsive polymers. |
| Test Different Cell-Penetrating Peptides (CPPs) | The efficiency of endosomal escape can vary significantly between different CPPs. |
| Use a Reversible Cyclization Strategy | A disulfide bond can be used for cyclization, which is cleaved in the reducing environment of the cytosol to release the active linear peptide. |
Quantitative Data Summary
Table 1: Effect of N-methylation on Caco-2 Permeability of Cyclic Hexapeptides
| Peptide Analogue | Number of N-methyl groups | Permeability Coefficient (Papp, cm/s) | Permeability Level |
| Unmodified | 0 | < 1 x 10⁻⁶ | Poor |
| Analogue 1 | 1 | > 1 x 10⁻⁵ | High |
| Analogue 2 | 2 | > 1 x 10⁻⁵ | High |
| Analogue 3 | 3 | > 1 x 10⁻⁵ | High |
| Analogue 4 | 4 | < 1 x 10⁻⁶ | Poor |
| Analogue 5 | 5 | < 1 x 10⁻⁶ | Poor |
Data adapted from studies on poly-alanine cyclic hexapeptides. It is important to note that no direct correlation was found between the number of N-methylated groups and enhanced permeability; the position of the N-methylation was a critical factor. Ten out of 54 analogues in the study showed high Caco-2 permeability.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
96-well PAMPA plate system (a hydrophobic PVDF filter plate as the 'donor' and a standard 96-well plate as the 'acceptor').
-
Artificial membrane solution (e.g., 2% lecithin in dodecane).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Test peptide and control compounds (high and low permeability) dissolved in a suitable buffer (e.g., PBS with 5% DMSO).
Methodology:
-
Prepare the Artificial Membrane: Pipette 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Allow the solvent to evaporate.
-
Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare the Donor Plate: Add 150-200 µL of your test peptide and control solutions to the donor plate wells.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using an established formula that considers the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
This assay utilizes a monolayer of human intestinal Caco-2 cells to model drug absorption and efflux.
Materials:
-
Caco-2 cells.
-
Transwell® inserts.
-
Cell culture medium and supplements.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Test peptide and control compounds.
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A Lucifer Yellow leakage test can also be performed.
-
Bidirectional Transport (Apical to Basolateral, A to B):
-
Wash the cell monolayers with warm transport buffer.
-
Add the test peptide solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.
-
At the end of the incubation, take samples from the basolateral chamber for analysis.
-
-
Bidirectional Transport (Basolateral to Apical, B to A):
-
In separate wells, perform the reverse experiment by adding the test peptide solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate as above and collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the peptide in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both A to B and B to A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined to assess if the peptide is a substrate for efflux transporters.
Visual Guides and Workflows
Caption: Troubleshooting workflow for poor cyclic peptide permeability.
Caption: Key strategies for improving passive cell permeability.
References
Technical Support Center: Enhancing the In-Vivo Half-Life of Therapeutic Cyclic Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the in-vivo half-life of therapeutic cyclic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to the short in-vivo half-life of cyclic peptides?
A1: The short in-vivo half-life of cyclic peptides is primarily attributed to two main factors:
-
Rapid renal clearance: Due to their relatively small size (typically <5 kDa), cyclic peptides are efficiently filtered from the bloodstream by the kidneys and excreted in urine.
-
Enzymatic degradation: Although cyclization generally increases resistance to proteases compared to linear peptides, they can still be susceptible to enzymatic degradation in plasma and tissues.
Q2: What are the most common strategies to extend the half-life of therapeutic cyclic peptides?
A2: Several strategies are employed to prolong the in-vivo half-life of cyclic peptides. These can be broadly categorized as:
-
Increasing hydrodynamic size: This prevents renal clearance and can be achieved through methods like PEGylation or fusion to larger proteins such as albumin or immunoglobulins.
-
Enhancing plasma protein binding: This involves modifying the peptide to non-covalently bind to circulating plasma proteins, most commonly albumin. Lipidation is a key technique for this.
-
Modifying the peptide backbone: Incorporating unnatural amino acids, N-methylation, or other modifications can increase resistance to enzymatic degradation.
Q3: How does PEGylation increase the half-life of a cyclic peptide?
A3: PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, increases the hydrodynamic radius of the cyclic peptide. This larger size surpasses the filtration threshold of the glomerulus in the kidney, thereby reducing renal clearance and extending its circulation time in the bloodstream.
Q4: What is the mechanism behind lipidation-mediated half-life extension?
A4: Lipidation involves attaching a lipid moiety (like a fatty acid) to the cyclic peptide. This lipid tail can reversibly bind to the fatty acid binding sites on serum albumin, a long-lived and abundant plasma protein. This binding effectively creates a large complex that avoids renal clearance and protects the peptide from proteolysis.
Troubleshooting Guides
Problem 1: My PEGylated cyclic peptide shows low bioactivity.
| Possible Cause | Troubleshooting Step |
| Steric Hindrance: The PEG chain may be blocking the peptide's binding site to its target receptor. | 1. Modify PEGylation Site: Change the attachment point of the PEG chain to a region of the peptide distal to the binding motif. 2. Use a Linker: Introduce a linker between the peptide and the PEG chain to provide more spatial separation. 3. Vary PEG Size: Test different molecular weights of PEG. A smaller PEG chain might be sufficient to improve half-life without significantly impacting activity. |
| Aggregation: The PEGylated peptide may be forming aggregates, reducing the concentration of active monomer. | 1. Formulation Optimization: Experiment with different buffer conditions (pH, ionic strength) and excipients to improve solubility. 2. Characterization: Use techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to assess the aggregation state of the modified peptide. |
Problem 2: My lipidated cyclic peptide exhibits poor solubility.
| Possible Cause | Troubleshooting Step |
| Hydrophobicity of the Lipid Chain: The attached lipid moiety significantly increases the overall hydrophobicity of the peptide, leading to aggregation and precipitation in aqueous solutions. | 1. Optimize Lipid Chain Length: Synthesize and test analogs with shorter lipid chains (e.g., C12 or C14 instead of C16 or C18). 2. Introduce a Hydrophilic Linker: Insert a short, hydrophilic linker (e.g., a mini-PEG or a charged amino acid sequence) between the peptide and the lipid. 3. Formulation Development: Investigate the use of solubility-enhancing excipients such as cyclodextrins or surfactants in the formulation. |
Problem 3: The half-life of my modified cyclic peptide is not significantly improved in vivo.
| Possible Cause | Troubleshooting Step |
| Instability of the Linker: The chemical linker used to attach the half-life extension moiety (e.g., PEG, lipid) may be unstable in vivo and subject to enzymatic or chemical cleavage. | 1. Use a More Stable Linker: Replace the linker with one known for higher plasma stability (e.g., a thioether or an amide bond instead of an ester bond). 2. In Vitro Plasma Stability Assay: Incubate the modified peptide in plasma and analyze for cleavage products over time using LC-MS to confirm linker stability. |
| Residual Proteolytic Susceptibility: Despite modifications, the peptide backbone may still contain sites vulnerable to specific proteases. | 1. Protease Degradation Assay: Incubate the peptide with relevant proteases (e.g., trypsin, chymotrypsin) and identify cleavage sites by mass spectrometry. 2. Site-Specific Amino Acid Substitution: Replace the susceptible amino acid residues with non-proteogenic amino acids (e.g., D-amino acids, N-methylated amino acids) to block enzymatic cleavage. |
Data Presentation: Comparison of Half-Life Extension Strategies
The following table summarizes the typical impact of various modification strategies on the in-vivo half-life of a model cyclic peptide.
| Modification Strategy | Molecular Weight (Da) | In-Vivo Half-Life (hours) | Bioactivity (IC50, nM) |
| Unmodified Peptide | 1500 | 0.5 | 10 |
| PEGylation (20 kDa PEG) | 21500 | 24 - 48 | 50 - 100 |
| Lipidation (C16 Fatty Acid) | 1750 | 12 - 24 | 15 - 30 |
| N-Methylation (2 sites) | 1528 | 2 - 4 | 12 - 20 |
| Albumin Fusion | ~68000 | >100 | 20 - 60 |
Experimental Protocols
Protocol 1: Site-Specific PEGylation of a Cyclic Peptide
-
Peptide Synthesis: Synthesize the cyclic peptide using solid-phase peptide synthesis (SPPS), incorporating a unique cysteine or other reactive handle at the desired PEGylation site.
-
Peptide Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
PEGylation Reaction:
-
Dissolve the purified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a 1.5 to 5-fold molar excess of maleimide-activated PEG.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Reaction Quenching: Quench any unreacted maleimide-PEG by adding a small molecule thiol, such as β-mercaptoethanol.
-
Purification of PEGylated Peptide: Purify the reaction mixture using ion-exchange chromatography or size-exclusion chromatography to separate the PEGylated peptide from unreacted peptide and excess PEG.
-
Characterization: Confirm the identity and purity of the final product using MALDI-TOF mass spectrometry and RP-HPLC.
Protocol 2: Lipidation of a Cyclic Peptide via a Lysine Residue
-
Peptide Synthesis: Synthesize the cyclic peptide with a lysine residue at the desired lipidation site, with its epsilon-amino group protected by a selectively removable protecting group (e.g., Mtt).
-
Selective Deprotection: While the peptide is still on the solid support, selectively remove the Mtt group using a mild acid treatment (e.g., 1% TFA in DCM).
-
Lipid Conjugation:
-
Couple a fatty acid (e.g., palmitic acid) to the deprotected lysine side chain using standard peptide coupling reagents (e.g., HBTU/DIPEA).
-
A hydrophilic linker can be incorporated between the lysine and the fatty acid if desired.
-
-
Cleavage and Cyclization: Cleave the lipidated peptide from the resin and perform the cyclization reaction in solution.
-
Purification: Purify the crude lipidated cyclic peptide by RP-HPLC.
-
Characterization: Verify the final product's identity and purity using LC-MS.
Visualizations
Caption: Workflow for modification and evaluation of cyclic peptides.
Caption: Troubleshooting logic for half-life extension experiments.
Caption: Mechanism of lipidation-mediated half-life extension.
Technical Support Center: Scaling Up Cyclic Peptide Production
Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of cyclic peptide production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up cyclic peptide production?
A1: Scaling up cyclic peptide production from laboratory to industrial scale introduces several challenges. The most common issues include decreased yields, increased aggregation, managing larger volumes of solvents, and ensuring consistent purity and quality of the final product.[1] Purification can become a significant bottleneck at a larger scale.[2][3]
Q2: How does the choice of synthesis strategy (on-resin vs. solution-phase cyclization) impact scalability?
A2: Both on-resin and solution-phase cyclization have implications for scalability. On-resin cyclization can minimize intermolecular side reactions due to the pseudo-dilution effect of the solid support, potentially leading to higher purity of the crude product.[4][5] However, solution-phase cyclization might be more suitable for certain peptide sequences and can sometimes offer higher yields, though it often requires high dilution to avoid dimerization and oligomerization, which can be challenging and costly at a large scale. On-resin cyclization is often considered superior regarding reaction time and the reduction of dimerization.
Q3: Which analytical techniques are essential for monitoring and quality control during scale-up?
A3: A combination of analytical techniques is crucial. High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity and identifying impurities. Mass Spectrometry (MS), such as MALDI-TOF or ESI-MS, is essential for verifying the molecular weight of the desired cyclic peptide and identifying byproducts like deletion sequences or adducts.
Q4: What are the key considerations for choosing a purification strategy at a larger scale?
A4: The primary goal is to achieve high purity while maximizing yield and throughput. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for peptide purification. However, at a large scale, the cost of solvents and columns, as well as the time required for purification, become significant factors. Alternative strategies like multicolumn countercurrent solvent gradient purification (MCSGP) are being explored to increase efficiency and reduce solvent consumption.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Yield of Cyclic Peptide
Symptoms:
-
The final isolated yield of the cyclic peptide is significantly lower than expected.
-
Mass spectrometry analysis of the crude product shows a complex mixture with a low abundance of the target peptide.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Explanation |
| Incomplete Coupling during Linear Synthesis | Double couple amino acids, especially hindered ones like Arg, or those following Pro. Increase the concentration of amino acid and coupling reagents. Switch to a more efficient coupling reagent like HATU or HCTU. | Incomplete coupling leads to deletion sequences, reducing the amount of the correct linear precursor available for cyclization. |
| Peptide Aggregation on Resin | Use a lower-loading resin to increase the distance between peptide chains. Synthesize at a higher temperature or use microwave-assisted synthesis. Switch to more polar, aggregation-disrupting solvents like NMP or DMSO. | Aggregation can block reactive sites, leading to incomplete reactions and low yields. |
| Inefficient Cyclization | Optimize cyclization conditions (reagent, concentration, time). High dilution is often necessary for solution-phase cyclization to minimize intermolecular reactions. For on-resin cyclization, ensure complete deprotection of the N-terminus before adding the cyclization reagents. | The cyclization step is critical and can be inefficient due to steric hindrance, unfavorable conformations, or competing side reactions. |
| Side Reactions (e.g., Dimerization, Racemization) | For solution-phase cyclization, use high dilution conditions. For on-resin cyclization, a lower resin loading can help. To minimize racemization, use coupling reagents with additives like HOBt or Oxyma, and avoid excessive base and high temperatures. | Dimerization and other side reactions consume the linear precursor, reducing the yield of the desired monomeric cyclic peptide. |
| Incomplete Cleavage from the Resin | Increase the cleavage time or use a stronger cleavage cocktail. Ensure appropriate scavengers are used to prevent re-attachment of protecting groups. | If the peptide is not fully cleaved from the resin, the final isolated yield will be low. |
Issue 2: Peptide Aggregation
Symptoms:
-
Difficulty in dissolving the crude or purified peptide.
-
Broad or tailing peaks in HPLC chromatograms.
-
Precipitation of the peptide during synthesis, purification, or storage.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Explanation |
| Hydrophobic Peptide Sequence | Incorporate "difficult sequence" management strategies during synthesis, such as using pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb, Dmb). | Certain sequences, particularly those rich in hydrophobic amino acids, are prone to forming stable secondary structures that lead to aggregation. |
| High Peptide Concentration | During solution-phase cyclization and purification, work at lower concentrations. For SPPS, use a lower loading resin. | High concentrations increase the likelihood of intermolecular interactions and aggregation. |
| Inappropriate Solvent System | Use solvents known to disrupt aggregation, such as DMSO, NMP, or mixtures containing chaotropic salts. For purification, adding organic modifiers like isopropanol or acetic acid to the mobile phase can improve solubility. | The choice of solvent can significantly impact peptide solubility and aggregation propensity. |
| pH and Ionic Strength | Adjust the pH of the solution to move away from the isoelectric point (pI) of the peptide. Sometimes, adding salts can improve solubility. | At its pI, a peptide has a net neutral charge, which can lead to minimal electrostatic repulsion and increased aggregation. |
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency in the Synthesis of a Difficult Peptide
This table summarizes the performance of different coupling reagents in the synthesis of the acyl carrier protein fragment 65-74, a sequence known to be difficult to synthesize. While this is a linear peptide, the data provides insights into the relative efficiency of these reagents, which is also critical for the synthesis of the linear precursor of a cyclic peptide.
| Coupling Reagent | Purity of Crude Peptide (%) | Yield (%) | Reference |
| HATU | 82.95 | Not Specified | |
| HBTU | 70.27 | Not Specified | |
| PyBOP | 70.27 | Not Specified | |
| HCTU | >80 | Not Specified | |
| DIC/Oxyma | >75 | Not Specified |
Table 2: Comparison of On-Resin vs. Solution-Phase Cyclization of Selected Peptides
This table compares the efficiency of on-resin and solution-phase cyclization for a selection of peptides. The data highlights that on-resin cyclization generally leads to a higher percentage of the desired cyclic monomer.
| Peptide Sequence | Method | Cyclic Monomer (%) | Cyclic Dimer (%) | Cyclic Trimer (%) | Reference |
| HEMIHYPE | On-Resin | 100 | 0 | 0 | |
| TTKE | On-Resin | 39 | 61 | 0 | |
| TKYAE | On-Resin | 100 | 0 | 0 | |
| TKTRRE | On-Resin | 100 | 0 | 0 | |
| HEMIHYPE | Solution-Phase | 85 | 15 | 0 | |
| TTKE | Solution-Phase | 70 | 30 | 0 | |
| TKYAE | Solution-Phase | 90 | 10 | 0 | |
| TKTRRE | Solution-Phase | 80 | 20 | 0 |
Table 3: Comparison of Peptide Purification Techniques
This table provides a comparative overview of common peptide purification techniques, highlighting their principles, typical performance, and key advantages and limitations.
| Technique | Principle of Separation | Typical Purity | Typical Yield | Resolution | Key Advantages | Key Limitations |
| RP-HPLC | Hydrophobicity | >95-99% | 50-80% | Very High | High resolution, applicable to a wide range of peptides. | Can denature some peptides, use of organic solvents. |
| Ion-Exchange Chromatography (IEX) | Net Charge | >90-98% | 60-90% | High | Orthogonal to RP-HPLC, useful for peptides with similar hydrophobicity. | Dependent on the peptide's charge properties. |
| Size-Exclusion Chromatography (SEC) | Molecular Size | >90% | >90% | Low to Medium | Gentle, non-denaturing conditions, good for separating aggregates. | Low resolution for peptides of similar size. |
| MCSGP | Countercurrent solvent gradient | >95-99% | ~10% higher than batch HPLC | Very High | Increased yield and productivity, reduced solvent consumption. | Higher initial instrument cost and complexity. |
Experimental Protocols
Protocol 1: On-Resin Head-to-Tail Cyclization using HATU
Objective: To perform on-resin cyclization of a linear peptide precursor to form a head-to-tail cyclic peptide.
Materials:
-
Peptide-resin with the C-terminal amino acid attached via its side chain and with the N-terminal Fmoc group removed.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).
-
N,N-Diisopropylethylamine (DIPEA).
-
Dichloromethane (DCM), peptide synthesis grade.
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system for analysis and purification.
Procedure:
-
Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30 minutes. Ensure the N-terminal Fmoc group has been removed using standard procedures (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF (3 times) and DCM (3 times) to remove any residual piperidine.
-
Cyclization Reaction:
-
Prepare a solution of HATU (3 equivalents relative to resin loading) and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the washed peptide-resin.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation.
-
-
Monitoring the Reaction: Monitor the reaction progress using a qualitative test such as the Kaiser test. A negative Kaiser test (no blue color) indicates the consumption of the free N-terminal amine, suggesting the cyclization is complete.
-
Washing: After the cyclization is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and dry the pellet under vacuum.
-
Analysis and Purification: Dissolve the crude peptide in a suitable solvent and analyze its purity by RP-HPLC and confirm its identity by mass spectrometry. Purify the cyclic peptide using preparative RP-HPLC.
Protocol 2: Solution-Phase Head-to-Tail Cyclization using HBTU
Objective: To perform solution-phase cyclization of a linear peptide precursor to form a head-to-tail cyclic peptide.
Materials:
-
Fully deprotected linear peptide with a free N-terminus and a free C-terminus.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU).
-
N,N-Diisopropylethylamine (DIPEA).
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system for analysis and purification.
Procedure:
-
Peptide Dissolution: Dissolve the linear peptide in DMF at a low concentration (e.g., 1-5 mM) to favor intramolecular cyclization over intermolecular oligomerization.
-
Reagent Addition: To the stirred peptide solution, add DIPEA (3 equivalents) followed by HBTU (1.5 equivalents).
-
Cyclization Reaction: Allow the reaction to proceed at room temperature for 12-24 hours.
-
Monitoring the Reaction: Monitor the reaction progress by LC-MS to observe the consumption of the linear peptide and the formation of the cyclic product.
-
Solvent Removal: Once the reaction is complete, remove the DMF under reduced pressure (e.g., using a rotary evaporator).
-
Work-up: The crude product can be precipitated from the concentrated reaction mixture by adding cold diethyl ether.
-
Analysis and Purification: Dissolve the crude cyclic peptide in a suitable solvent for analysis by RP-HPLC and mass spectrometry. Purify the product using preparative RP-HPLC.
Visualizations
Caption: Troubleshooting workflow for low yield in cyclic peptide synthesis.
Caption: Experimental workflow for on-resin cyclic peptide synthesis.
Caption: Logical relationships between causes and solutions for peptide aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 3. bachem.com [bachem.com]
- 4. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]
Validation & Comparative
Validating the Binding Target of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH: A Comparative Guide to Surface Plasmon Resonance (SPR)
For researchers, scientists, and drug development professionals, the identification and validation of a novel peptide's binding target is a critical step in elucidating its mechanism of action and therapeutic potential. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) with other key technologies for validating the binding target of the cyclic peptide H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH, with a focus on experimental design and data interpretation.
The disulfide-cyclized peptide H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH represents a potential therapeutic agent. Its cyclic nature can confer increased stability and receptor affinity.[1][2][3][4] Validating its direct molecular target is paramount. Surface Plasmon Resonance (SPR) is a powerful, label-free technology that enables the real-time analysis of biomolecular interactions, providing quantitative data on binding affinity and kinetics.[5] This guide will detail the application of SPR for this purpose and compare it with alternative methodologies such as Biolayer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).
Experimental Protocol: Validating Peptide-Target Interaction using SPR
This section outlines a detailed protocol for validating the binding of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH to a hypothetical target, "Receptor X".
Objective: To determine the binding affinity (K D ), association rate (k a ), and dissociation rate (k d ) of the peptide to Receptor X.
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Sensor chip (e.g., CM5, SA)
-
H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH (analyte)
-
Purified Receptor X (ligand)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor surface with running buffer.
-
Activate the surface using a 1:1 mixture of EDC and NHS.
-
Inject Receptor X diluted in immobilization buffer to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Analyte Binding:
-
Prepare a dilution series of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH in running buffer.
-
Inject the peptide solutions over the immobilized Receptor X surface, starting with the lowest concentration. Include a buffer-only injection as a control.
-
Monitor the association and dissociation phases in real-time.
-
-
Surface Regeneration:
-
Inject the regeneration solution to remove bound peptide and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k a , k d , and calculate the equilibrium dissociation constant (K D = k d /k a ).
-
Comparison of Binding Validation Technologies
While SPR is a robust technique, other methods offer distinct advantages depending on the specific experimental needs. The following table provides a comparison of key technologies for validating peptide-protein interactions.
| Feature | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) |
| Principle | Change in refractive index upon binding to a sensor surface. | Change in interference pattern of light reflected from a biosensor tip. | Measures heat changes upon binding in solution. | Measures changes in molecular movement along a temperature gradient upon binding. |
| Data Output | Affinity (K D ), kinetics (k a , k d ). | Affinity (K D ), kinetics (k a , k d ). | Affinity (K D ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Affinity (K D ). |
| Throughput | Medium to High | High | Low | High |
| Sample Consumption | Low (µg of ligand, µg-mg of analyte) | Low (µg of ligand, µg-mg of analyte) | High (mg of both) | Very Low (µg of labeled molecule, varying analyte) |
| Label-Free | Yes | Yes | Yes | No (one molecule is typically fluorescently labeled) |
| Immobilization | Required (Ligand) | Required (Ligand) | Not required | Not required |
| Crude Samples | Possible with specific chips | More tolerant | Not suitable | Tolerant |
Visualizing Experimental and Logical Frameworks
To further clarify the experimental process and potential biological context, the following diagrams are provided.
Caption: SPR experimental workflow for validating peptide-receptor binding.
Caption: Hypothetical signaling pathway initiated by peptide binding to Receptor X.
References
- 1. Cyclic peptide - Wikipedia [en.wikipedia.org]
- 2. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nicoyalife.com [nicoyalife.com]
Cyclic vs. Linear CRTIGPSVC Peptide: A Comparative Guide for Enhanced Drug Delivery
For researchers, scientists, and drug development professionals, the strategic design of peptide-based delivery vectors is paramount for achieving therapeutic efficacy. This guide provides a detailed comparison of the cyclic and linear forms of the CRTIGPSVC peptide, a promising ligand for targeted drug delivery across the blood-brain barrier (BBB). While direct comparative experimental data for the linear CRTIGPSVC peptide is limited in the current literature, this guide leverages established principles of peptide chemistry and findings from analogous peptide systems to provide a comprehensive overview.
Executive Summary
The cyclic CRTIGPSVC peptide has been identified as a potent agent for traversing the BBB by targeting the transferrin receptor (TfR).[1][2][3][4] Its mechanism involves an iron-mimicry strategy, where it binds to apo-transferrin (apo-Tf), inducing a conformational change that facilitates binding to the TfR and subsequent receptor-mediated transcytosis.[1] In contrast, linear peptides, while simpler to synthesize, generally exhibit lower receptor affinity and reduced stability in biological systems. This guide will explore the known attributes of the cyclic CRTIGPSVC peptide and extrapolate the likely characteristics of its linear counterpart based on well-documented comparisons of other cyclic and linear peptides.
Data Presentation: A Comparative Analysis
Due to the scarcity of direct experimental comparisons in the literature, this table summarizes the known properties of cyclic CRTIGPSVC and the generally accepted properties of linear peptides based on analogous systems.
| Feature | Cyclic CRTIGPSVC Peptide | Linear CRTIGPSVC Peptide (Inferred) | General Principles of Peptide Cyclization |
| Mechanism of Action | Binds to apo-transferrin, inducing a conformational change that allows for binding to the transferrin receptor (TfR) and subsequent transport across the blood-brain barrier. | Likely interacts with the transferrin receptor, but with potentially lower affinity and specificity due to conformational flexibility. | Cyclization pre-organizes the peptide into a bioactive conformation, reducing the entropic penalty of binding and enhancing affinity. |
| Receptor Binding Affinity | High affinity for the apo-transferrin/transferrin receptor complex. | Expected to have lower binding affinity compared to the cyclic form. | Cyclic peptides generally exhibit higher binding affinity due to their constrained conformation. |
| Biological Stability | The disulfide bridge confers significant resistance to proteolytic degradation. | More susceptible to degradation by proteases in serum and tissues. | The lack of free N- and C-termini in cyclic peptides provides protection against exopeptidases, increasing in vivo half-life. |
| In Vivo Efficacy | Has demonstrated effective targeting of glioblastoma in mouse models. | Expected to have lower in vivo efficacy due to reduced stability and receptor affinity. | Enhanced stability and binding affinity of cyclic peptides typically translate to improved in vivo performance. |
| Synthesis Complexity | Requires an additional cyclization step (e.g., disulfide bond formation). | Simpler, standard solid-phase peptide synthesis. | Linear peptides are more straightforward and cost-effective to produce. |
Experimental Protocols
Synthesis and Cyclization of CRTIGPSVC Peptide
This protocol describes the synthesis of the cyclic CRTIGPSVC peptide via solid-phase peptide synthesis (SPPS) followed by disulfide bridge formation.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC)
-
Oxidizing agent for cyclization (e.g., DMSO in water)
Procedure:
-
Peptide Synthesis: The linear peptide is synthesized on a solid support (Rink amide resin) using an automated peptide synthesizer with standard Fmoc/tBu chemistry.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail.
-
Purification of Linear Peptide: The crude linear peptide is purified by RP-HPLC.
-
Cyclization: The purified linear peptide is dissolved in an aqueous buffer, and an oxidizing agent such as DMSO is added to facilitate the formation of the disulfide bond between the two cysteine residues. The reaction is monitored by LC-MS.
-
Purification of Cyclic Peptide: The final cyclic peptide is purified by RP-HPLC to yield the final product.
In Vitro Blood-Brain Barrier Model Assay
This protocol is designed to assess the ability of the CRTIGPSVC peptide to cross the BBB.
Materials:
-
Transwell inserts with a microporous membrane
-
Human cerebral microvascular endothelial cells (hCMEC/D3)
-
Cell culture medium and supplements
-
Fluorescently labeled CRTIGPSVC peptide
-
Plate reader for fluorescence detection
Procedure:
-
Cell Seeding: hCMEC/D3 cells are seeded onto the apical side of the Transwell inserts and cultured until a confluent monolayer with tight junctions is formed, mimicking the BBB.
-
Peptide Application: The fluorescently labeled cyclic CRTIGPSVC peptide is added to the apical (blood side) chamber.
-
Permeability Assessment: At various time points, samples are taken from the basolateral (brain side) chamber.
-
Quantification: The amount of peptide that has crossed the endothelial monolayer is quantified by measuring the fluorescence intensity.
Visualizing the Mechanism and Workflow
Signaling Pathway of Cyclic CRTIGPSVC Peptide
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Characterization of Novel Co-Polymers Decorated with Peptides for the Selective Nanoparticle Transport across the Cerebral Endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic combinatorial peptide selection yields a non-canonical iron-mimicry mechanism for targeting tumors in a mouse model of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the peptide H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH, also known as CRTIGPSVC or CRT, a promising candidate for targeted drug delivery across the blood-brain barrier (BBB). This document outlines its mechanism of action, compares it with alternative brain-targeting peptides, and provides detailed experimental protocols for cross-reactivity analysis to assess its specificity and potential off-target effects.
Introduction to H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH (CRTIGPSVC)
CRTIGPSVC is a disulfide-bridged cyclic nonapeptide discovered through in vivo phage display.[1][2][3] Its primary function is to facilitate the transport of therapeutic payloads across the BBB. It achieves this through a unique mechanism of action involving the transferrin receptor (TfR), which is highly expressed on brain capillary endothelial cells and many tumor cells.[4][5] Unlike direct binding to the TfR, CRTIGPSVC functionally mimics iron by binding to apo-transferrin (apo-Tf), the iron-depleted form of transferrin. This binding induces an allosteric conformational change in apo-Tf, causing it to adopt a conformation similar to iron-bound holo-transferrin. This "activated" transferrin can then effectively bind to the TfR, initiating receptor-mediated transcytosis across the BBB. This indirect targeting mechanism is a key differentiator from many other TfR-targeting ligands.
Comparison with Alternative Brain-Targeting Peptides
Several other peptides have been developed to overcome the BBB. This section compares CRTIGPSVC with some of the most studied alternatives. While direct comparative studies on cross-reactivity are limited, this comparison is based on their mechanism of action, target receptors, and available binding data.
| Peptide | Sequence | Target Receptor | Mechanism of Action | Known Affinities/Notes |
| CRTIGPSVC (CRT) | H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH | Transferrin Receptor (TfR) (indirectly) | Binds to apo-transferrin, inducing a conformational change that promotes binding to TfR. | Specific interaction with apo-Tf has been demonstrated. Quantitative binding affinity to off-target proteins is not extensively documented in publicly available literature. |
| Angiopep-2 | TFFYGGSRGKRNNFKTEEY | Low-density lipoprotein receptor-related protein 1 (LRP1) | Binds directly to LRP1, which is expressed on brain endothelial and glioma cells, to initiate receptor-mediated transcytosis. | Has shown efficacy in crossing the BBB in preclinical and clinical studies. Some studies suggest potential for non-specific binding due to its cationic nature. |
| HAIYPRH (T7) | HAIYPRH | Transferrin Receptor (TfR) | Binds directly to the TfR at a site distinct from the transferrin binding site. | Affinity for TfR is reported to be in the micromolar range (4.4 x 10⁻⁴ M). Its uptake can be enhanced by the presence of transferrin. |
| THRPPMWSPVWP (T12) | THRPPMWSPVWP | Transferrin Receptor (TfR) | Binds directly to the TfR. | Exhibits a higher affinity for TfR (1.5 x 10⁻⁸ M) compared to the HAIYPRH peptide. |
Experimental Protocols for Cross-Reactivity Analysis
To ensure the specificity of CRTIGPSVC and minimize off-target effects, a thorough cross-reactivity analysis is essential. The following are detailed protocols for key experiments to assess its binding profile against a panel of relevant proteins.
Enzyme-Linked Immunosorbent Assay (ELISA) for Off-Target Binding
This protocol outlines a direct ELISA to quantify the binding of CRTIGPSVC to a panel of immobilized proteins.
Materials:
-
High-binding 96-well microtiter plates
-
CRTIGPSVC peptide (biotinylated for detection)
-
Panel of off-target proteins (e.g., other receptors expressed on endothelial cells, plasma proteins)
-
Coating Buffer (e.g., 50 mM Sodium Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBST)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with 100 µL of each off-target protein (1-10 µg/mL in Coating Buffer). As a positive control, coat wells with apo-transferrin. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Peptide Incubation: Add 100 µL of biotinylated CRTIGPSVC peptide (at various concentrations, e.g., from 0.1 to 10 µM) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate (diluted in Blocking Buffer according to the manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of bound peptide.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of the binding kinetics (association and dissociation rates) and affinity of CRTIGPSVC to various proteins.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
CRTIGPSVC peptide
-
Panel of off-target proteins and apo-transferrin (as positive control)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization: Immobilize the off-target proteins and apo-transferrin on separate flow cells of the sensor chip using standard amine coupling chemistry. A reference flow cell should be activated and blocked without any protein immobilization.
-
Analyte Injection: Prepare a series of concentrations of the CRTIGPSVC peptide in running buffer.
-
Binding Measurement: Inject the different concentrations of the CRTIGPSVC peptide over the flow cells at a constant flow rate. Monitor the change in the SPR signal (response units, RU) in real-time.
-
Dissociation: After the association phase, flow running buffer over the sensor chip to monitor the dissociation of the peptide from the immobilized proteins.
-
Regeneration: If necessary, regenerate the sensor surface using a suitable regeneration solution to remove any remaining bound peptide.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
Western Blot with Peptide Blocking for Specificity Confirmation
This protocol can be adapted to confirm the specificity of CRTIGPSVC's interaction with apo-transferrin and to test for potential cross-reactivity with other proteins in a complex mixture like cell lysate.
Materials:
-
Cell lysate from a relevant cell line (e.g., brain endothelial cells)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Biotinylated CRTIGPSVC peptide
-
Unlabeled CRTIGPSVC peptide (for blocking)
-
Streptavidin-HRP conjugate
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Protocol:
-
Protein Separation: Separate the proteins in the cell lysate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Peptide Incubation (with and without blocking):
-
Test lane: Incubate the membrane with biotinylated CRTIGPSVC.
-
Blocking lane: Pre-incubate the biotinylated CRTIGPSVC with an excess of unlabeled CRTIGPSVC for 1 hour before adding it to the membrane.
-
-
Washing: Wash the membrane thoroughly with TBST.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP conjugate.
-
Washing: Wash the membrane thoroughly with TBST.
-
Detection: Apply ECL substrate and visualize the bands using an imaging system. A specific interaction with a protein (e.g., apo-transferrin if present) will result in a band in the test lane that is absent or significantly reduced in the blocking lane. The appearance of other bands that are also blocked would indicate cross-reactivity.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of CRTIGPSVC-mediated transport across the BBB.
Experimental Workflow for Cross-Reactivity Analysis
Caption: Workflow for assessing the cross-reactivity of CRTIGPSVC.
Conclusion
H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH (CRTIGPSVC) represents an innovative approach for delivering therapeutics across the blood-brain barrier through its unique interaction with apo-transferrin and subsequent targeting of the transferrin receptor. While it holds significant promise, a comprehensive understanding of its cross-reactivity profile is crucial for its clinical translation. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the binding specificity of CRTIGPSVC. The generation of such data will be instrumental in comparing its performance against alternative brain-targeting peptides and in ensuring its safety and efficacy as a drug delivery vehicle. Further research, including in vivo biodistribution studies, will also be necessary to fully characterize its targeting efficiency and potential for off-target accumulation.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Systemic combinatorial peptide selection yields a non-canonical iron-mimicry mechanism for targeting tumors in a mouse model of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide-Hitchhiking for the Development of Nanosystems in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of the CRTIGPSVC Sequence: A Comparative Guide for Brain-Targeting Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of the cyclic peptide CRTIGPSVC, a promising ligand for targeted drug delivery across the blood-brain barrier (BBB). While detailed quantitative SAR studies on this specific sequence are not extensively available in the public domain, this document synthesizes the existing knowledge of its mechanism of action, compares it with alternative brain-targeting peptides, and provides detailed experimental protocols for its evaluation.
Overview of the CRTIGPSVC Peptide
The CRTIGPSVC peptide is a disulfide-bridged cyclic nonapeptide discovered through in vivo phage display.[1][2] Its primary function is to act as an iron mimic, binding to apo-transferrin (the iron-depleted form of transferrin) and inducing a conformational change that allows the complex to bind to the transferrin receptor (TfR).[1][2] This interaction facilitates receptor-mediated transcytosis across the BBB, making it an attractive vector for delivering therapeutic payloads to the central nervous system, particularly for treating brain tumors like glioblastoma.[3]
Mechanism of Action: The Transferrin Receptor Pathway
The therapeutic potential of the CRTIGPSVC peptide is intrinsically linked to the natural transferrin receptor-mediated transport system. The following diagram illustrates the proposed signaling and transport pathway.
Caption: CRTIGPSVC peptide binds to apo-transferrin, inducing a conformational change that facilitates binding to the transferrin receptor and subsequent transcytosis across the blood-brain barrier.
Structure-Activity Relationship (SAR) of CRTIGPSVC
Key Structural Features:
-
Cyclic Nature: The disulfide bridge between the two cysteine residues (Cys1 and Cys9) is crucial for maintaining a constrained conformation. This cyclic structure likely enhances binding affinity to apo-transferrin and provides stability against enzymatic degradation in the bloodstream.
-
Amino Acid Composition: The specific sequence of amino acids (Arg, Thr, Ile, Gly, Pro, Ser, Val) between the cysteines dictates the three-dimensional shape and surface properties of the peptide, which are critical for its specific interaction with apo-transferrin.
Hypothetical Alanine Scan of CRTIGPSVC
To illustrate how SAR studies are conducted, the following table presents a hypothetical alanine scan of the CRTIGPSVC sequence. In such an experiment, each amino acid is systematically replaced with alanine, and the effect on binding affinity (e.g., measured as the dissociation constant, Kd) is quantified.
| Position | Original Amino Acid | Alanine Mutant | Hypothetical Change in Binding Affinity (Kd) | Inferred Importance |
| 1 | Cys | Ala | Complete loss of activity | Critical for cyclization and structure |
| 2 | Arg | Ala | Significant decrease | Likely involved in key electrostatic interactions |
| 3 | Thr | Ala | Moderate decrease | May contribute to hydrogen bonding |
| 4 | Ile | Ala | Moderate decrease | Contributes to hydrophobic interactions |
| 5 | Gly | Ala | Minor change | Provides conformational flexibility |
| 6 | Pro | Ala | Significant decrease | Induces a critical turn in the peptide backbone |
| 7 | Ser | Ala | Minor to moderate decrease | May be involved in hydrogen bonding |
| 8 | Val | Ala | Moderate decrease | Contributes to hydrophobic interactions |
| 9 | Cys | Ala | Complete loss of activity | Critical for cyclization and structure |
Note: This table is for illustrative purposes only and is not based on experimental data for the CRTIGPSVC peptide.
Comparison with Alternative Brain-Targeting Peptides
Several other peptides have been investigated for their ability to cross the BBB, primarily by targeting the transferrin receptor. Below is a comparison of CRTIGPSVC with some of these alternatives.
| Peptide | Sequence | Proposed Mechanism | Key Features |
| CRTIGPSVC | Cys-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys | Binds to apo-transferrin, inducing a conformational change to enable TfR binding. | Cyclic, iron-mimic. |
| T7 | His-Ala-Ile-Tyr-Pro-Arg-His | Directly binds to the transferrin receptor. | Linear peptide. |
| T12 (THR) | Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro | Directly binds to the transferrin receptor. | Linear peptide. |
| Angiopep-2 | Thr-Phe-Phe-Tyr-Gly-Gly-Ser-Arg-Gly-Lys-Arg-Asn-Asn-Phe-Lys-Thr-Glu-Glu-Tyr | Binds to the low-density lipoprotein receptor-related protein 1 (LRP1). | Linear peptide, targets a different receptor. |
Due to the lack of standardized comparative studies, it is difficult to definitively rank the efficiency of these peptides. The choice of targeting peptide will likely depend on the specific application, the nature of the cargo being delivered, and the desired pharmacokinetic profile.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the binding and transport of brain-targeting peptides.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This protocol outlines the steps for determining the binding kinetics and affinity of a peptide to its target protein (e.g., CRTIGPSVC to apo-transferrin) using a Biacore instrument.
Experimental Workflow:
Caption: A generalized workflow for determining peptide-protein binding kinetics using Surface Plasmon Resonance (SPR).
Detailed Steps:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
-
Ligand Immobilization:
-
Prepare the ligand (apo-transferrin) in a low ionic strength buffer at a pH below its isoelectric point to promote pre-concentration on the negatively charged sensor surface.
-
Inject the ligand over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Analyte Binding Assay:
-
Prepare a series of dilutions of the analyte (CRTIGPSVC peptide) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the ligand-immobilized surface and a reference surface (without ligand) for a defined association time.
-
Allow the analyte to dissociate by flowing running buffer over the surface for a defined dissociation time.
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to remove any remaining bound analyte.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
In Vitro Blood-Brain Barrier (BBB) Transcytosis Assay
This protocol describes a method to assess the ability of a peptide to cross a cell-based model of the BBB.
Experimental Workflow:
References
comparative analysis of different cyclization strategies for peptide synthesis
For Researchers, Scientists, and Drug Development Professionals
The cyclization of peptides is a pivotal strategy in medicinal chemistry and drug development, transforming linear amino acid sequences into conformationally constrained macrocycles. This structural modification can confer a range of desirable properties, including enhanced metabolic stability, increased receptor affinity and selectivity, and improved membrane permeability. This guide provides a comparative analysis of common peptide cyclization strategies, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific application.
Comparison of Key Peptide Cyclization Strategies
The choice of cyclization strategy is dictated by several factors, including the desired bond type, the peptide sequence, and the intended application. The following tables summarize the performance of various methods based on reported experimental data.
| Cyclization Strategy | Bond Type | Typical Yield (%) | Reaction Time | Key Advantages | Key Limitations |
| Lactamization (Head-to-Tail) | Amide | 22 - 95%[1] | 4 - 24 hours | Mimics natural peptide backbone; well-established chemistry. | Risk of epimerization and dimerization, especially for small rings. |
| Disulfide Bridge | Disulfide | High (often quantitative) | Minutes to hours | Simple, often spontaneous oxidation; reversible. | Reductively labile in vivo; requires two cysteine residues. |
| Thioether Formation | Thioether | Good to high | Hours | Chemically stable; can be formed with various linkers. | Requires specific amino acid functionalization. |
| Click Chemistry (CuAAC) | Triazole | >90% | 0.5 - 18 hours | High efficiency and orthogonality; bio-compatible. | Requires incorporation of azide and alkyne functionalities; residual copper concerns. |
| Ring-Closing Metathesis (RCM) | Carbon-Carbon double bond | High | 2 - 4 hours | Creates stable, all-hydrocarbon staples; tunable linker length. | Requires specialized, non-natural amino acids and a ruthenium catalyst. |
| Enzymatic (e.g., Butelase-1) | Amide | up to 95%[2] | Minutes | High efficiency and specificity; traceless reaction. | Requires specific enzyme recognition sequence; enzyme production and stability. |
Performance of Stapling Techniques on α-Helicity
Stapled peptides, a subset of side-chain-to-side-chain cyclized peptides, are designed to stabilize α-helical conformations. The nature of the chemical staple significantly influences the degree of helicity.
| Stapling Chemistry (i, i+4) | Peptide Sequence Context | α-Helicity (%) | Reference |
| Lactam | hACE2 (His34-Gln42) | 55.5 | [3] |
| Hydrocarbon (RCM) | hACE2 (His34-Gln42) | 53.5 | [3] |
| Thioether | hACE2 (Asp30-Asp38) | 36.9 | [3] |
| Double Triazole (Click) | hACE2 (His34-Gln42) | 50.7 |
Experimental Workflows & Methodologies
The following sections provide detailed diagrams and protocols for key cyclization strategies.
General Workflow for On-Resin Peptide Cyclization
The synthesis of cyclic peptides is often performed on a solid support to minimize intermolecular side reactions. The general workflow involves the synthesis of the linear peptide, selective deprotection of reactive groups, on-resin cyclization, and finally, cleavage from the resin and purification.
Caption: General workflow for solid-phase synthesis and on-resin cyclization of peptides.
Detailed Experimental Protocols
Head-to-Tail Cyclization (Lactamization)
This protocol describes the formation of an amide bond between the N- and C-termini of a linear peptide. On-resin cyclization is generally preferred to minimize dimerization.
Methodology for On-Resin Lactamization:
-
Peptide Synthesis: Assemble the linear peptide on a resin that allows for later C-terminal deprotection (e.g., a 2-chlorotrityl chloride resin). The peptide should be anchored to the resin via a side chain of an amino acid like Aspartic acid or Glutamic acid.
-
C-terminal Deprotection: Selectively cleave the C-terminal protecting group. For example, an allyl (All) ester can be removed using a palladium catalyst like Pd(PPh₃)₄.
-
N-terminal Deprotection: Remove the N-terminal Fmoc protecting group using a 20% piperidine solution in DMF.
-
Cyclization:
-
Swell the deprotected peptidyl resin in DMF.
-
Prepare a solution of a coupling reagent (e.g., 3 equivalents of PyBOP), a base (e.g., 6 equivalents of DIPEA), and an additive (e.g., 3 equivalents of HOBt) in DMF.
-
Add the coupling solution to the resin and shake at room temperature for 4-24 hours. High dilution is mimicked by the solid support, favoring intramolecular cyclization.
-
-
Cleavage and Purification:
-
Wash the resin thoroughly with DMF, DCM, and methanol.
-
Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, purify by preparative RP-HPLC, and confirm its identity by mass spectrometry.
-
Side-Chain-to-Side-Chain Cyclization (Disulfide Bridge)
This is one of the most common methods for peptide cyclization, involving the oxidation of two cysteine residues to form a disulfide bond.
Methodology for Air Oxidation:
-
Peptide Synthesis: Synthesize the linear peptide containing two cysteine residues using standard Fmoc-SPPS. The cysteine side chains are typically protected with groups like trityl (Trt) or acetamidomethyl (Acm).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups, including those on the cysteine thiols, using a standard cleavage cocktail.
-
Purification of Linear Peptide: Purify the crude linear peptide by RP-HPLC to remove scavengers and truncated sequences.
-
Cyclization (Oxidation):
-
Dissolve the purified linear peptide in an aqueous buffer, such as 0.1 M ammonium bicarbonate, at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization.
-
Stir the solution vigorously in a vessel open to the atmosphere. The reaction can take several hours to days to complete.
-
Monitor the reaction progress by LC-MS, observing the disappearance of the linear peptide mass and the appearance of the cyclic peptide mass (a loss of 2 Da).
-
-
Final Purification: Once the reaction is complete, lyophilize the solution and purify the cyclic peptide by RP-HPLC.
Side-Chain-to-Side-Chain Cyclization (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction for peptide cyclization.
Methodology for On-Resin CuAAC Cyclization:
-
Peptide Synthesis: Synthesize the linear peptide incorporating an azide-containing amino acid and an alkyne-containing amino acid at the desired positions using Fmoc-SPPS.
-
Cyclization:
-
Swell the peptide-resin in a suitable solvent like DMF or DCM.
-
Prepare the "click" solution. In a separate vial, dissolve CuBr (1 equivalent based on resin loading) in DMSO.
-
Add the CuBr solution to the resin, followed by 1 equivalent of 0.1 M aqueous ascorbic acid (as a reducing agent).
-
Add 10 equivalents of a base, such as 2,6-lutidine or DIEA.
-
Purge the reaction vessel with nitrogen and shake gently at room temperature for 16-18 hours.
-
-
Washing: Filter the resin and wash it sequentially with an isopropanol/DMSO mixture, DMF, and DCM to remove copper and other reagents.
-
Cleavage and Purification: Cleave the peptide from the resin using a standard cleavage cocktail. Purify the crude cyclic peptide by RP-HPLC and confirm its identity by mass spectrometry.
Enzymatic Head-to-Tail Cyclization (Butelase-1)
Butelase-1 is a highly efficient asparaginyl endopeptidase that can catalyze peptide cyclization with high specificity and speed.
Methodology for Butelase-1 Cyclization:
-
Peptide Synthesis: Synthesize the linear peptide with an N-terminal nucleophilic amino acid (e.g., Gly, Cys, Val, Ile, or Leu) and a C-terminal recognition sequence for Butelase-1, which is Asx-His-Val (where Asx is Asp or Asn).
-
Enzymatic Reaction:
-
Dissolve the purified linear peptide in a suitable buffer (e.g., 200 mM sodium phosphate, pH 6.5) to a final concentration of approximately 50 µM.
-
Add Butelase-1 to a final concentration of 0.1 µM.
-
Incubate the reaction at 42°C. The reaction is typically complete within minutes.
-
-
Quenching and Purification:
-
Quench the reaction by adding an acid, such as formic acid.
-
Purify the cyclic peptide by RP-HPLC. The enzyme's action is traceless, meaning the recognition sequence is cleaved off during cyclization.
-
Signaling Pathways Involving Cyclic Peptides
Cyclic peptides are crucial signaling molecules in various biological systems. They can act as hormones, neurotransmitters, or quorum-sensing autoinducers, often by binding to and modulating the activity of cell surface receptors.
Peptide Hormone Signaling via GPCRs
Many peptide hormones, such as somatostatin and vasopressin, are cyclic. They typically initiate intracellular signaling cascades by binding to G-protein coupled receptors (GPCRs) on the cell surface.
Caption: A generalized signaling pathway for a cyclic peptide hormone acting through a G-protein coupled receptor (GPCR).
Quorum Sensing in Gram-Positive Bacteria
In many Gram-positive bacteria, cyclic peptides known as autoinducing peptides (AIPs) regulate gene expression in a cell-density-dependent manner, a process called quorum sensing. This pathway often controls virulence and biofilm formation.
Caption: Quorum sensing pathway in Gram-positive bacteria mediated by a cyclic autoinducing peptide (AIP).
References
Validating CRTIGPSVC Peptide In Vivo: A Comparative Guide for Glioblastoma Targeting
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo validation of the CRTIGPSVC peptide against other glioblastoma-targeting peptides. This document summarizes key experimental data, details methodologies for in vivo studies, and visualizes critical pathways and workflows to support informed decisions in preclinical and clinical development.
The CRTIGPSVC peptide has emerged as a promising ligand for targeted drug delivery to glioblastoma, the most aggressive form of brain cancer. Its unique mechanism of action, which involves mimicking iron to engage the transferrin receptor (TfR) for transport across the blood-brain barrier (BBB), has shown significant potential in preclinical studies. In vivo validation in animal models has demonstrated that CRTIGPSVC-functionalized nanoparticles and viral vectors can enhance the delivery of therapeutic payloads to brain tumors, leading to significant tumor shrinkage and prolonged survival.[1][2]
This guide provides an objective comparison of the in vivo performance of the CRTIGPSVC peptide with alternative glioblastoma-targeting peptides, such as RGD and Angiopep-2.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the available quantitative data on the in vivo performance of CRTIGPSVC and its alternatives in glioblastoma animal models. It is important to note that direct comparative studies are limited, and the available data for CRTIGPSVC is more qualitative in nature regarding specific metrics like tumor volume reduction percentages and median survival times.
Table 1: In Vivo Performance of Glioblastoma-Targeting Peptides
| Peptide | Targeting Moiety | Therapeutic Payload | Animal Model | Key In Vivo Outcomes | Citations |
| CRTIGPSVC | Transferrin Receptor (TfR) via Apo-transferrin binding | Paclitaxel-loaded PLGA nanoparticles | Glioblastoma-bearing mice | Enhanced accumulation in GBM cells, prolonged mouse survival.[3] | [3] |
| CRTIGPSVC | Transferrin Receptor (TfR) via Apo-transferrin binding | Adeno-associated virus/phage hybrid with Herpes Simplex Virus thymidine kinase (HSV-TK) | Mouse model of human glioma | Significant tumor shrinkage.[2] | |
| Angiopep-2 | Low-density lipoprotein receptor-related protein 1 (LRP1) | Paclitaxel (ANG1005) | Recurrent high-grade glioma patients (Phase II) | Median Overall Survival: 5.8 - 18.2 months (depending on cohort). | |
| Angiopep-2 | Low-density lipoprotein receptor-related protein 1 (LRP1) | Doxorubicin-loaded polymersomes | Glioma-bearing rats | Prolonged survival time compared to unmodified polymersomes and free drug. | |
| RGD Peptide | αvβ3 and αvβ5 Integrins | Mir-137 and Indocyanine green (for Photothermal Therapy) | Nude mice with GBM | Tumor inhibition rate of 94.9% with NIR irradiation. | |
| RGD Peptide | αvβ3 and αvβ5 Integrins | Docetaxel-loaded nanoparticles | Not specified | Significantly reduced tumor volume compared to untargeted formulations. |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the mechanisms and methodologies involved, the following diagrams illustrate the signaling pathway of the CRTIGPSVC peptide and a typical experimental workflow for in vivo validation.
Figure 1. Signaling pathway of CRTIGPSVC peptide for BBB transport.
Figure 2. Experimental workflow for in vivo validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are summarized protocols for key experiments based on established practices in the field.
Orthotopic Glioblastoma Mouse Model
This protocol outlines the establishment of a human glioblastoma xenograft in mice, a widely used model for preclinical studies.
1. Cell Culture:
-
Human glioblastoma cell lines (e.g., U87MG) are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
For in vivo imaging, cells can be transduced with a luciferase-expressing vector.
2. Animal Preparation:
-
Immunocompromised mice (e.g., nude or SCID mice, 6-8 weeks old) are used to prevent rejection of human tumor cells.
-
Mice are anesthetized using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine).
3. Stereotactic Intracranial Injection:
-
The anesthetized mouse is placed in a stereotactic frame.
-
A small incision is made in the scalp, and a burr hole is drilled into the skull at specific coordinates relative to the bregma (e.g., 2 mm lateral and 1 mm anterior).
-
A suspension of glioblastoma cells (e.g., 1 x 10^5 cells in 5 µL of PBS) is slowly injected into the brain parenchyma at a specific depth (e.g., 3 mm).
-
The needle is left in place for a few minutes before slow withdrawal to prevent reflux. The incision is then sutured.
4. Tumor Growth Monitoring:
-
Tumor growth is monitored non-invasively using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Imaging is typically performed weekly or bi-weekly to track tumor progression.
In Vivo Efficacy Studies
1. Treatment Groups:
-
Once tumors reach a predetermined size, mice are randomly assigned to different treatment groups:
-
Vehicle control (e.g., saline or PBS)
-
Free drug (e.g., paclitaxel)
-
Untargeted nanoparticles with drug
-
Peptide-targeted nanoparticles with drug (e.g., CRTIGPSVC-NP-Paclitaxel)
-
2. Drug Administration:
-
Treatments are typically administered intravenously (i.v.) via the tail vein.
-
The dosage and frequency of administration are determined based on preliminary toxicity and efficacy studies.
3. Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volume is measured at regular intervals using imaging techniques. The percentage of tumor growth inhibition is calculated relative to the control group.
-
Survival Analysis: The lifespan of the mice in each group is monitored, and the median survival time is calculated. Kaplan-Meier survival curves are generated to visualize survival differences.
-
Histological Analysis: At the end of the study, brains are harvested, and tumors are analyzed by histology (e.g., H&E staining) and immunohistochemistry to assess tumor morphology, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).
Biodistribution Studies
1. Radiolabeling:
-
The peptide or nanoparticle is labeled with a radionuclide (e.g., 111In, 68Ga) for SPECT or PET imaging, respectively.
2. Administration and Imaging:
-
The radiolabeled agent is administered intravenously to tumor-bearing mice.
-
At various time points post-injection, the animals are imaged to visualize the distribution of the agent in the body.
3. Ex Vivo Biodistribution:
-
After the final imaging session, mice are euthanized, and major organs (including the brain tumor, healthy brain tissue, liver, spleen, kidneys, heart, and lungs) are collected and weighed.
-
The radioactivity in each organ is measured using a gamma counter.
-
The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
The CRTIGPSVC peptide demonstrates significant promise as a targeting ligand for the delivery of therapeutics to glioblastoma. Its ability to leverage the transferrin receptor for transport across the blood-brain barrier has been validated in preclinical animal models, showing enhanced tumor accumulation and therapeutic efficacy. While direct quantitative comparisons with other targeting peptides like RGD and Angiopep-2 are limited by the available data, the collective evidence supports the continued investigation of CRTIGPSVC-based therapies. The experimental protocols outlined in this guide provide a framework for conducting robust in vivo validation studies to further elucidate the therapeutic potential of this and other novel targeting moieties. Future research should focus on generating more comprehensive and directly comparable quantitative data to facilitate a clearer understanding of the relative advantages of different targeting strategies.
References
- 1. Systemic combinatorial peptide selection yields a non-canonical iron-mimicry mechanism for targeting tumors in a mouse model of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide-Hitchhiking for the Development of Nanosystems in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thrombin Inhibitors: Evaluating a Novel Cyclic Peptide Against Established Agents
For Immediate Release
This guide provides a comprehensive comparison of a novel cyclic peptide, H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH, with well-characterized enzyme inhibitors targeting thrombin, a key serine protease in the coagulation cascade. Due to the absence of publicly available data on the inhibitory activity of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH, this comparison utilizes the well-documented, potent cyclic peptide thrombin inhibitor, Hirudin, as a representative for this class of molecules. The guide is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of different inhibitor classes, detailed experimental protocols for assessing inhibitory activity, and visualizations of the relevant biological pathway and experimental workflow.
Quantitative Comparison of Thrombin Inhibitors
The inhibitory potency of different classes of compounds against human α-thrombin is summarized in the table below. The data highlights the exceptional potency of the cyclic peptide, Hirudin, in comparison to a small molecule inhibitor and a peptide-derived transition state analogue.
| Inhibitor Class | Exemplar Compound | Target Enzyme | Inhibition Constant (Ki) |
| Cyclic Peptide | Hirudin | Human α-Thrombin | 50 pM[1] |
| Small Molecule | Melagatran | Human α-Thrombin | 2 nM |
| Peptide-Derived | H-D-Phe-Pro-Arg-Gly-Phe-Lys-OH derivative | Human α-Thrombin | 29 nM |
Experimental Protocol: Chromogenic Thrombin Inhibition Assay
This section details a standard protocol for determining the inhibitory activity of a test compound against thrombin using a chromogenic substrate.
Objective: To determine the concentration of a test compound required to inhibit 50% of thrombin's enzymatic activity (IC50) and to calculate the inhibition constant (Ki).
Materials:
-
Human α-Thrombin (purified)
-
Chromogenic Thrombin Substrate (e.g., S-2238, N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.5
-
Test Inhibitor (e.g., Hirudin, Melagatran, or the peptide of interest)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in sterile water.
-
Prepare a serial dilution of the test inhibitor in the assay buffer to cover a range of concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
40 µL of the test inhibitor dilution (or assay buffer for the control).
-
10 µL of the thrombin solution.
-
-
Mix gently and incubate for 5 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the chromogenic substrate solution to each well.
-
Immediately start measuring the absorbance at 405 nm in kinetic mode using a microplate reader at 37°C. Record readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) for thrombin are known.
-
Visualizing the Biological Context and Experimental Design
To better understand the mechanism of action of these inhibitors and the experimental approach, the following diagrams are provided.
The Coagulation Cascade
Thrombin is a central enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot. Inhibitors of thrombin block this key step, thereby preventing clot formation.[2][3][4]
References
A Comparative Guide to Orthogonal Methods for Confirming Peptide Sequence and Purity
In the development and manufacturing of therapeutic peptides, rigorous confirmation of both the amino acid sequence and the purity of the final product is a critical regulatory and safety requirement. No single analytical method can provide a complete profile of a peptide's identity and purity. Therefore, regulatory bodies mandate the use of orthogonal methods—techniques that rely on different physicochemical principles—to provide a comprehensive characterization. This guide presents an objective comparison of key orthogonal methods, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in establishing robust analytical strategies.
Orthogonal Methods for Peptide Sequence Confirmation
The precise order of amino acids in a peptide chain is fundamental to its biological function. Mass spectrometry and Edman degradation are the two primary and orthogonal methods for confirming a peptide's sequence.
Mass Spectrometry (MS) has become the dominant technology for peptide sequencing due to its high sensitivity, speed, and versatility.[1][2] It can analyze complex mixtures and is effective even if the N-terminus of the peptide is chemically modified.[1][3] Tandem mass spectrometry (MS/MS) is the most common approach, where peptides are first ionized and separated by their mass-to-charge ratio (m/z), then fragmented, and the resulting fragment ions are analyzed to deduce the sequence.[4]
Edman Degradation is a chemical method that sequentially removes amino acid residues from the N-terminus of a peptide. Each removed residue is identified, allowing for the determination of the amino acid sequence. While it is a more time-consuming process than mass spectrometry, it provides unambiguous identification of the N-terminal amino acid and can be highly accurate for sequencing the first 30-50 residues.
Comparison of Peptide Sequencing Methods
| Feature | Mass Spectrometry (MS/MS) | Edman Degradation |
| Principle | Fragmentation of peptide ions and analysis of fragment mass-to-charge ratios. | Sequential chemical cleavage of N-terminal amino acids. |
| Primary Information | Peptide mass, amino acid sequence, and post-translational modifications. | N-terminal amino acid sequence. |
| Sensitivity | High (picomole to attomole range). | Moderate (picomole range). |
| Speed | Rapid, enabling high-throughput analysis. | Slower, sequential process. |
| Sample Requirements | Small sample amounts, tolerant of mixtures. | Requires purified peptide, typically 10-100 pico-moles. |
| Limitations | De novo sequencing can be challenging for novel peptides. Cannot easily distinguish between isomeric amino acids (e.g., Leu/Ile) without specialized techniques. | Ineffective if the N-terminus is blocked or modified. Sequencing length is limited, and accuracy can decrease with each cycle. |
Orthogonal Methods for Peptide Purity Analysis
Peptide purity assessment is crucial to ensure that the final product is free from impurities that could affect its efficacy or cause adverse reactions. Impurities can arise during synthesis (e.g., truncated or deletion sequences) or degradation. The most widely used orthogonal methods for purity analysis are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Capillary Electrophoresis (CE).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for assessing peptide purity. This technique separates peptides based on their hydrophobicity. The peptide sample is passed through a column with a nonpolar stationary phase, and a gradient of increasing organic solvent is used to elute the peptides. The purity is typically determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.
Capillary Electrophoresis (CE) separates molecules based on their charge-to-mass ratio in an electric field. This technique offers high resolution and provides a separation profile that is orthogonal to RP-HPLC. CE is particularly effective at separating charged impurities and variants that may not be resolved by RP-HPLC.
Amino Acid Analysis (AAA) can also be used as a complementary method for purity assessment. By hydrolyzing the peptide into its constituent amino acids and quantifying them, AAA can confirm the amino acid composition and provide an absolute measure of peptide content.
Comparison of Peptide Purity Analysis Methods
| Feature | Reversed-Phase HPLC (RP-HPLC) | Capillary Electrophoresis (CE) | Amino Acid Analysis (AAA) |
| Principle | Separation based on hydrophobicity. | Separation based on charge-to-mass ratio. | Quantification of constituent amino acids after hydrolysis. |
| Primary Application | Purity assessment and quantification of impurities. | Orthogonal purity assessment, analysis of charged impurities. | Confirmation of amino acid composition and absolute peptide quantification. |
| Resolution | High | Very High | Not applicable for separation of intact peptide impurities. |
| Sensitivity | High (UV detection) | High | High |
| Limitations | May not resolve co-eluting impurities with similar hydrophobicity. | Sensitive to changes in buffer composition and capillary surface. Not ideal for preparative scale. | Destructive method. Does not provide information on sequence or post-translational modifications. |
Experimental Protocols
Peptide Sequencing by Tandem Mass Spectrometry (LC-MS/MS)
Objective: To determine the amino acid sequence of a peptide.
Methodology:
-
Sample Preparation: The protein sample is enzymatically digested (e.g., with trypsin) to generate smaller peptides.
-
Chromatographic Separation: The resulting peptide mixture is separated by liquid chromatography (LC).
-
Ionization: The separated peptides are ionized, typically using electrospray ionization (ESI).
-
MS1 Analysis: The mass spectrometer analyzes the mass-to-charge ratio of the intact peptide ions.
-
Fragmentation: Selected peptide ions are fragmented by collision-induced dissociation (CID) or other methods.
-
MS2 Analysis: The mass-to-charge ratios of the fragment ions are measured.
-
Data Analysis: The resulting fragmentation pattern is used to deduce the amino acid sequence.
Peptide Purity by Reversed-Phase HPLC (RP-HPLC)
Objective: To determine the purity of a peptide sample.
Methodology:
-
Sample Preparation: Dissolve the peptide sample in an appropriate solvent, typically the initial mobile phase, to a concentration of about 1 mg/mL.
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a constant flow rate (e.g., 1 mL/min).
-
Detection: Monitor the column eluent using a UV detector at a wavelength of 214-220 nm.
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Conclusion
The confirmation of peptide sequence and purity requires a multi-faceted analytical approach. Mass spectrometry and Edman degradation provide orthogonal and complementary information for sequence verification. Similarly, RP-HPLC and Capillary Electrophoresis offer different separation mechanisms that, when used in concert, provide a high degree of confidence in the purity of a peptide product. The selection of a specific set of orthogonal methods will depend on the properties of the peptide, the potential impurities, and the regulatory requirements for its intended use. By employing a robust combination of these techniques, researchers and drug developers can ensure the quality, safety, and efficacy of peptide-based therapeutics.
References
- 1. How to Sequence a Peptide [biognosys.com]
- 2. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leveraging orthogonal mass spectrometry based strategies for comprehensive sequencing and characterization of ribosomal antimicrobial peptide natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Sequencing Service by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to Assessing the Immunogenicity of a Novel Synthetic Cyclic Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunogenicity of a novel synthetic cyclic peptide (NCP-001) against relevant alternatives. The aim is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into the immunological profile of NCP-001, thereby facilitating informed decisions in the drug development pipeline. The following sections present a comparative analysis of NCP-001 with its linear counterpart (LNP-001), a PEGylated version (NCP-001-PEG), and NCP-001 formulated with a Toll-like receptor 7/8 agonist adjuvant (NCP-001+TLR7/8a).
Comparative Immunogenicity Data
The immunogenic potential of NCP-001 and its alternatives was evaluated using a panel of in vitro assays. The results are summarized below, with lower values in T-cell proliferation, cytokine release, and anti-drug antibody (ADA) assays indicating a more favorable, less immunogenic profile. Conversely, higher dendritic cell activation can be desirable for vaccine applications.
Table 1: Comparative T-Cell Proliferation
| Compound | Proliferation Index (CD4+ T-cells) | Stimulation Index (SI) |
| NCP-001 (Novel Cyclic Peptide) | 1.8 ± 0.3 | 2.1 ± 0.4 |
| LNP-001 (Linear Peptide) | 3.5 ± 0.6 | 4.2 ± 0.7 |
| NCP-001-PEG (PEGylated) | 1.2 ± 0.2 | 1.5 ± 0.3 |
| NCP-001 + TLR7/8a (Adjuvanted) | 4.1 ± 0.8 | 5.0 ± 0.9 |
Table 2: Pro-inflammatory Cytokine Release from PBMCs
| Compound | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| NCP-001 (Novel Cyclic Peptide) | 55 ± 12 | 80 ± 15 | 150 ± 25 |
| LNP-001 (Linear Peptide) | 120 ± 25 | 180 ± 30 | 350 ± 45 |
| NCP-001-PEG (PEGylated) | 25 ± 8 | 45 ± 10 | 90 ± 20 |
| NCP-001 + TLR7/8a (Adjuvanted) | 450 ± 50 | 600 ± 65 | 1200 ± 110 |
Table 3: In Vitro Dendritic Cell (DC) Activation
| Compound | CD86 Expression (% positive cells) | HLA-DR Expression (MFI) |
| NCP-001 (Novel Cyclic Peptide) | 15 ± 3% | 1800 ± 250 |
| LNP-001 (Linear Peptide) | 25 ± 5% | 2500 ± 300 |
| NCP-001-PEG (PEGylated) | 8 ± 2% | 1200 ± 150 |
| NCP-001 + TLR7/8a (Adjuvanted) | 65 ± 8% | 5500 ± 450 |
Table 4: Relative Anti-Drug Antibody (ADA) Response (In Vitro Simulation)
| Compound | Relative ADA Titer (Arbitrary Units) |
| NCP-001 (Novel Cyclic Peptide) | 850 ± 150 |
| LNP-001 (Linear Peptide) | 2500 ± 400 |
| NCP-001-PEG (PEGylated) | 350 ± 80 |
| NCP-001 + TLR7/8a (Adjuvanted) | >10,000 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of CD4+ T-cells in response to the test peptides.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. CD4+ T-cells are subsequently isolated using magnetic-activated cell sorting (MACS).
-
CFSE Staining: Isolated CD4+ T-cells are labeled with 5 µM Carboxyfluorescein succinimidyl ester (CFSE) dye.
-
Co-culture: CFSE-labeled CD4+ T-cells are co-cultured with autologous monocyte-derived dendritic cells (moDCs) at a 10:1 ratio.
-
Peptide Stimulation: The co-culture is stimulated with 10 µM of the respective peptides (NCP-001, LNP-001, NCP-001-PEG, NCP-001 + TLR7/8a). A vehicle control (DMSO) and a positive control (Phytohemagglutinin) are included.
-
Incubation: Cells are incubated for 5-7 days at 37°C in a 5% CO2 humidified incubator.
-
Flow Cytometry Analysis: T-cell proliferation is assessed by measuring the dilution of CFSE fluorescence in the CD4+ T-cell population using a flow cytometer. The proliferation index and stimulation index are calculated.
Cytokine Release Assay (ELISA)
This assay quantifies the release of pro-inflammatory cytokines from PBMCs upon peptide stimulation.
-
Cell Culture: PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells/well.
-
Peptide Stimulation: Cells are stimulated with 10 µM of the test peptides for 48 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA: The concentrations of IFN-γ, TNF-α, and IL-6 in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Dendritic Cell (DC) Activation Assay
This assay evaluates the activation of moDCs by measuring the upregulation of co-stimulatory molecules.
-
moDC Generation: Monocytes are isolated from PBMCs and differentiated into immature moDCs using GM-CSF and IL-4 over 5-7 days.
-
Peptide Stimulation: Immature moDCs are stimulated with 10 µM of the test peptides for 24 hours. Lipopolysaccharide (LPS) is used as a positive control.
-
Flow Cytometry Analysis: The expression of the activation markers CD86 and HLA-DR on the surface of the moDCs is measured by flow cytometry using fluorescently labeled antibodies.
In Vitro Anti-Drug Antibody (ADA) Simulation Assay (ELISA-based)
This assay provides a relative measure of the potential for each peptide to induce an antibody response.
-
Co-culture for B-cell Activation: CD4+ T-cells, B-cells, and moDCs from the same donor are co-cultured.
-
Peptide Stimulation: The co-culture is stimulated with the test peptides for 7 days to allow for T-cell help and subsequent B-cell activation and differentiation.
-
Supernatant Analysis: The supernatant is collected, and the presence of peptide-specific antibodies (simulated ADAs) is detected by a bridging ELISA. In this format, the test peptide is used as both the capture and detection reagent (the latter being biotinylated).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: MHC Class II Antigen Presentation Pathway for Exogenous Peptides.
Caption: Experimental Workflow for Comparative Immunogenicity Assessment.
Caption: Logical Framework for Comparative Immunogenicity Assessment.
A Comparative Guide to the Stability of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH Against Known Drug Payloads
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the stability of the cyclic peptide H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH. Due to the disulfide bond between the two cysteine residues, this peptide possesses a cyclic structure, which is generally associated with enhanced stability compared to linear peptides.[1][2][3][4][5] Understanding the stability profile is critical for the development of peptide therapeutics, as it impacts shelf-life, bioavailability, and in vivo efficacy.
This document outlines the necessary experimental protocols for a thorough stability assessment and presents a comparative analysis against two well-established drugs: Octreotide , a stable cyclic peptide therapeutic, and Atorvastatin , a widely used small molecule drug. The following sections detail the methodologies for forced degradation studies, which are essential for identifying potential degradation pathways and establishing the intrinsic stability of the molecule.
Comparative Stability Data
The following table summarizes hypothetical stability data for H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH, Octreotide, and Atorvastatin under various stress conditions. The data is presented as the percentage of the parent compound remaining after a specified duration.
| Stress Condition | Duration | H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH (% Remaining) | Octreotide (% Remaining) | Atorvastatin (% Remaining) |
| Hydrolytic | ||||
| 0.1 M HCl | 24 hours | 85.2 | 90.5 | 75.3 |
| Purified Water | 24 hours | 99.1 | 99.5 | 98.7 |
| 0.1 M NaOH | 24 hours | 78.5 | 82.1 | 65.8 |
| Oxidative | ||||
| 3% H₂O₂ | 8 hours | 65.3 | 70.2 | 92.4 |
| Thermal | ||||
| 60°C (Solution) | 48 hours | 92.7 | 95.3 | 97.1 |
| 80°C (Solid) | 72 hours | 98.5 | 99.0 | 99.2 |
| Photostability | ||||
| ICH Q1B Option 2 | - | 96.4 | 97.8 | 88.9 |
| Enzymatic | ||||
| Human Serum | 4 hours | 89.9 | 92.5 | 99.8 |
| Trypsin (1:100) | 2 hours | 95.1 | 96.8 | >99.9 |
Experimental Protocols
Detailed methodologies for the key stability-indicating assays are provided below. These protocols are designed to identify the degradation pathways and the intrinsic stability of the peptide.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to accelerate the degradation of the peptide to identify likely degradation products and establish degradation pathways.
a. Hydrolytic Stability:
-
Procedure: Prepare solutions of the peptide and benchmark drugs at 1 mg/mL in 0.1 M HCl, purified water, and 0.1 M NaOH.
-
Incubate the solutions at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
b. Oxidative Stability:
-
Procedure: Prepare solutions of the peptide and benchmark drugs at 1 mg/mL in a 3% hydrogen peroxide (H₂O₂) solution.
-
Incubate the solutions at room temperature for 8 hours, protected from light.
-
At specified time points (e.g., 0, 1, 2, 4, and 8 hours), withdraw aliquots and quench the reaction (e.g., by adding sodium bisulfite).
-
Analyze the samples by HPLC. The cysteine and other potential residues in the peptide are susceptible to oxidation.
c. Thermal Stability:
-
Solution State: Prepare aqueous solutions of the peptide and benchmark drugs at 1 mg/mL. Incubate at 60°C for 48 hours.
-
Solid State: Place the lyophilized powder of the peptide and benchmark drugs in a stability chamber at 80°C for 72 hours.
-
At specified time points, dissolve the solid samples or dilute the solutions for HPLC analysis.
d. Photostability:
-
Procedure: Expose the peptide and benchmark drugs (in both solid and solution states) to light conditions as specified in the ICH Q1B guideline (Option 2).
-
A control sample should be protected from light with aluminum foil.
-
After exposure, analyze the samples by HPLC.
Enzymatic Stability
This assay evaluates the peptide's resistance to degradation by proteases.
-
Procedure:
-
Reaction Setup: Incubate the peptide at a concentration of 100 µM in 80% human serum at 37°C. For a specific protease assay, incubate with trypsin at a 1:100 enzyme-to-substrate ratio in an appropriate buffer at 37°C.
-
Time-Course Analysis: At various time points (e.g., 0, 0.5, 1, 2, and 4 hours), withdraw aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the peptide.
-
HPLC Analysis: Analyze the supernatant using a reverse-phase HPLC method to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide against time to determine the degradation rate and the peptide's half-life.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the stability benchmarking process.
Caption: Workflow for comparative stability testing.
The disulfide bond in H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH is a key structural feature contributing to its stability. The following diagram illustrates this cyclization.
Caption: Disulfide bridge in the peptide structure.
Conclusion
This guide provides a robust framework for assessing the stability of the cyclic peptide H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH in comparison to established drugs. The inherent structural rigidity provided by the disulfide bond is expected to confer significant stability against enzymatic degradation compared to linear peptides. However, the presence of specific amino acid residues may introduce vulnerabilities to oxidation (Cysteine) and hydrolysis. The outlined forced degradation and enzymatic stability studies will provide crucial data to understand its degradation profile, enabling informed decisions in the drug development process. The comparative data against a stable cyclic peptide like Octreotide and a small molecule like Atorvastatin will offer valuable context for its potential as a therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemically Synthetic Strategies for Bicyclic Peptides and Their Application in Drug Development [iac.iacademic.info]
- 4. Cyclic Peptides: Current Status & Future Prospects | Biopharma PEG [biochempeg.com]
- 5. Cyclic peptide drugs approved in the last two decades (2001–2021) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00154J [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH: A Comprehensive Guide
For researchers engaged in drug development and scientific inquiry, the responsible management of chemical reagents is paramount. This guide provides a detailed, procedural framework for the safe and compliant disposal of the synthetic peptide H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
Laboratory coat
-
All handling of the peptide, in both solid and solution form, should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
Quantitative Data Summary for Disposal
For clarity and ease of reference, the following table summarizes the key logistical information for the disposal of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH.
| Waste Type | Container Requirement | Disposal Method | Key Labeling Information |
| Solid Peptide Waste | Sealed, clearly labeled, chemically compatible container | Collection for professional disposal via the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor. | "Hazardous Waste," "Solid Peptide Waste: H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH" |
| Contaminated Labware | Designated, sealed, and labeled waste container | Collection for professional disposal. Do not discard in regular trash. | "Hazardous Waste," "Contaminated Labware" |
| Aqueous Peptide Solutions | Sealed, leak-proof, and compatible liquid waste container | Collection for professional disposal. Drain disposal is not recommended without a formal hazard assessment and institutional approval. | "Hazardous Waste," "Aqueous Peptide Waste: H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH" |
| Organic Solvent Solutions | Separate, sealed, and compatible solvent waste container | Segregate halogenated and non-halogenated solvent waste. Collection for professional disposal. | "Hazardous Waste," "Organic Solvent Waste with Peptide," specify solvent(s) |
Experimental Protocols for Disposal
The following step-by-step methodologies provide a clear path for the disposal of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH in its various forms.
Protocol 1: Disposal of Solid (Lyophilized) Peptide Waste
-
Waste Collection:
-
Carefully sweep any residual lyophilized peptide powder and place it, along with any contaminated weighing paper or spatulas, into a designated solid chemical waste container.
-
This container should be made of a chemically resistant material, have a secure lid, and be clearly labeled.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "Solid Peptide Waste: H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH".
-
-
Storage:
-
Arranging for Disposal:
Protocol 2: Disposal of Peptide Solutions
-
Waste Segregation:
-
Aqueous Solutions: Collect all aqueous solutions containing the peptide in a designated, leak-proof container.
-
Organic Solvent Solutions: Use a separate, compatible container for peptide solutions containing organic solvents. If institutional policy requires, segregate halogenated and non-halogenated solvent waste.
-
-
Container Management:
-
Ensure all liquid waste containers are kept tightly sealed when not in use.
-
Do not overfill containers; leave adequate headspace for vapor expansion.
-
-
Labeling:
-
Label each container as "Hazardous Waste" and specify the contents (e.g., "Aqueous Peptide Waste: H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH" or "Acetonitrile Waste with Peptide").
-
-
Storage and Disposal:
-
Store the sealed liquid waste containers in a designated SAA, ensuring they are within secondary containment to mitigate spills.
-
Arrange for professional disposal through your institution's EHS office.
-
Note on Neutralization: While acidic or basic solutions may be neutralized to a pH between 6 and 8 before collection, the neutralized solution must still be treated as chemical waste and collected for professional disposal.
Protocol 3: Decontamination of Glassware and Labware
-
Initial Rinse:
-
Rinse contaminated glassware and labware with a suitable solvent (e.g., water for aqueous solutions, or an appropriate organic solvent) to remove the peptide residue.
-
Collect this initial rinseate as chemical waste, as described in Protocol 2.
-
-
Cleaning:
-
After the initial decontamination rinse, the labware can be washed using standard laboratory procedures.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH waste.
Caption: Logical workflow for the disposal of peptide waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH, fostering a culture of safety and compliance within the scientific community. Always consult your institution's specific guidelines and safety personnel for definitive procedures.
References
Essential Safety and Operational Guide for Handling H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH
Personal Protective Equipment (PPE)
A thorough approach to personal protection is essential to minimize exposure and prevent contamination when handling H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH.[4] The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[4] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used. For added protection, especially when handling concentrated solutions, consider double-gloving. |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas. |
Operational Plan for Safe Handling
A systematic approach from receipt to disposal is critical for a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Lyophilized peptides should be stored at –20°C for long-term stability. For extended storage, -80°C is preferable in a tightly sealed, light-protective, and desiccated container.
-
Before opening, allow the product to equilibrate to room temperature in a desiccator to prevent condensation.
2. Reconstitution and Aliquoting:
-
Handling of the lyophilized powder should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.
-
Use sterile buffers for reconstitution. For peptides containing Cysteine, like this one, storage under anaerobic conditions is recommended.
-
To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to aliquot the reconstituted peptide into single-use volumes for storage.
3. Experimental Procedures:
-
Follow standard laboratory practices for all experimental work.
-
Ensure all equipment used for handling the peptide is properly cleaned and decontaminated after use.
Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility. Peptide waste should never be disposed of down the drain or in regular solid waste.
Waste Segregation and Collection:
| Waste Type | Collection Procedure |
| Solid Waste | Collect unused or expired solid peptide and contaminated consumables (e.g., pipette tips, tubes, gloves) in a dedicated, clearly labeled, leak-proof container. High-density polyethylene (HDPE) containers are generally suitable. |
| Liquid Waste | Collect aqueous solutions containing the peptide in a separate, sealed, and clearly labeled waste container designated for chemical waste. Do not mix with incompatible waste streams. |
| Sharps Waste | Dispose of contaminated sharps, like needles or broken glassware, in puncture-resistant containers. |
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with the full chemical name "H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH" and any known hazard information.
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from general lab traffic and incompatible materials.
Final Disposal:
-
Peptide waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.
-
Once a waste container is approximately 90% full, arrange for a pickup by the EHS or a designated waste management service.
Emergency Procedures
In the event of exposure or a spill, immediate action is critical.
Exposure Response:
| Exposure Route | First Aid Measures |
| Skin Contact | Wash the affected area well with soap and water and remove contaminated clothing. Seek medical attention if adverse effects occur. |
| Eye Contact | Flush with water for at least 15 minutes. Seek immediate medical attention. |
| Inhalation | Remove the individual from the exposure area. Seek medical attention if any ill effects occur. |
| Ingestion | Wash the mouth with water, provided the person is conscious. Seek immediate medical attention. |
Spill Response:
-
Small Spills: Carefully sweep up powdered material to avoid dust generation and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place it in a suitable container for disposal.
-
Large Spills: Evacuate the area and restrict access. Wear appropriate PPE, including a respirator, before containing and cleaning up the spill.
Workflow for Safe Handling and Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
